molecular formula C18H21NO2 B1374709 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol CAS No. 474396-94-6

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Cat. No.: B1374709
CAS No.: 474396-94-6
M. Wt: 283.4 g/mol
InChI Key: YYEPYDZORNOKCQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol ( 474396-94-6) is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research . Piperidine rings are a fundamental scaffold in drug design, found in more than twenty classes of therapeutics, underscoring the research value of this compound as a versatile synthetic building block . This compound features a hydroxyl group at the 4-position of the piperidine ring, which is further substituted with a 2-hydroxyphenyl moiety. This specific substitution pattern is structurally analogous to 4-hydroxy-4-phenylpiperidine derivatives that have been investigated for their peripheral opioid agonist activity, which is a valuable mechanism for developing analgesics that may avoid the central side effects associated with drugs like morphine . Furthermore, 4-hydroxypiperidine derivatives are frequently explored as key structural elements in the design of multi-targeting ligands for neurological disorders . For instance, related compounds have been developed as histamine H3 receptor antagonists with additional cholinesterase inhibitory activity, representing a promising approach for conditions like Alzheimer's disease . The presence of the benzyl group at the piperidine nitrogen and the aromatic hydroxyl group offers multiple sites for further chemical modification, making this compound a valuable intermediate for constructing diverse compound libraries aimed at probing new biological targets . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-17-9-5-4-8-16(17)18(21)10-12-19(13-11-18)14-15-6-2-1-3-7-15/h1-9,20-21H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEPYDZORNOKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its many derivatives, 4-aryl-4-hydroxypiperidines are of particular interest due to their prevalence in pharmacologically active compounds, including analgesics and neuroleptics. This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of a specific derivative, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. The synthetic strategy detailed herein employs a Grignard reaction with a protected phenolic starting material, followed by a crucial deprotection step—a robust approach that maximizes yield and purity. This document is intended for researchers, chemists, and professionals in drug development, offering not just a methodology, but the causal scientific reasoning behind each critical step, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a privileged structure in drug discovery, valued for its conformational flexibility and its ability to engage in key interactions with biological targets.[1] The introduction of substituents at the 4-position, particularly an aryl group and a hydroxyl group, creates a tertiary alcohol that can serve as a vital hydrogen bond donor or acceptor, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile.

The target molecule, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, combines three key structural motifs: the N-benzylpiperidine core, a tertiary alcohol, and a phenol. This combination presents a versatile scaffold for further synthetic elaboration in the development of novel chemical entities. This guide outlines a reliable and efficient two-stage synthesis, beginning with the nucleophilic addition of a Grignard reagent to 1-benzyl-4-piperidone, followed by ether deprotection to unmask the final phenolic hydroxyl group.

Synthetic Strategy and Mechanism

The synthesis of tertiary alcohols is classically achieved via the addition of an organometallic reagent, such as a Grignard reagent, to a ketone.[2][3] For the synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, the most logical precursors are 1-benzyl-4-piperidone and an organometallic derivative of 2-bromophenol.

Causality in Reagent Selection: A direct Grignard reaction using 2-bromophenol is unfeasible. The acidic proton of the phenolic hydroxyl group would rapidly quench the highly basic Grignard reagent as it forms, halting the desired reaction. To circumvent this, a protective group strategy is essential. We utilize 2-bromoanisole (1-bromo-2-methoxybenzene), where the phenolic proton is replaced by a stable methyl group.[4] This methoxy group is unreactive under Grignard conditions and can be efficiently removed in a subsequent step to yield the target phenol.

The overall synthetic pathway proceeds in two main stages:

  • Grignard Reaction: Formation of 2-methoxyphenylmagnesium bromide from 2-bromoanisole, followed by its nucleophilic addition to the carbonyl of 1-benzyl-4-piperidone to form the protected intermediate, 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol.

  • Demethylation (Deprotection): Cleavage of the aryl methyl ether using boron tribromide (BBr₃) to furnish the final product.[5][6]

SynthesisWorkflow cluster_grignard Stage 1: Grignard Reaction cluster_deprotection Stage 2: Deprotection A 2-Bromoanisole C 2-Methoxyphenyl- magnesium bromide A->C + Mg (B) B Mg, Anhydrous THF D 1-Benzyl-4-piperidone E 1-Benzyl-4-(2-methoxyphenyl)- piperidin-4-ol D->E + Reagent (C) 2) Sat. NH4Cl work-up G 1-Benzyl-4-(2-hydroxyphenyl)- piperidin-4-ol (Final Product) E->G + BBr3 (F) 2) Work-up F BBr3, Anhydrous DCM

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Boron tribromide is extremely corrosive, toxic, and reacts violently with water; it must be handled with extreme caution under an inert atmosphere.[7][8][9]

Stage 1: Synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol

This stage involves the preparation of the Grignard reagent and its subsequent reaction with the piperidone ketone.

Protocol:

  • Apparatus Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon. Anhydrous conditions are critical for success.[10]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add a small crystal of iodine to the flask; its color will fade upon reaction initiation, indicating activation of the magnesium surface.[2]

    • In the dropping funnel, prepare a solution of 2-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion (~10%) of the 2-bromoanisole solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is evidenced by bubbling and a gentle reflux.

    • Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11]

  • Grignard Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool this solution to 0 °C in an ice-water bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel. This addition is exothermic and maintaining a low temperature is crucial to minimize side reactions.[12]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol.

Stage 2: Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

This stage involves the cleavage of the methyl ether to reveal the target phenolic hydroxyl group.

Protocol:

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is maintained under a dry nitrogen or argon atmosphere.

  • Demethylation Reaction:

    • Dissolve the purified 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol (1.0 equivalent) from Stage 1 in anhydrous dichloromethane (DCM).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 equivalents) in DCM dropwise via the dropping funnel. The reaction is highly exothermic and must be kept cold.[13] A deep color change is often observed.

    • After addition, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography to yield the final product, 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, typically as a solid.

Characterization of the Final Product

Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic and physical methods. The data presented below are representative of what is expected for the target structure.

CharacterizationWorkflow Start Synthesized Compound (Purified Solid) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry (ESI or EI) Start->MS MP Melting Point Analysis Start->MP Structure Structure & Purity Confirmed NMR->Structure IR->Structure MS->Structure MP->Structure

Caption: Experimental workflow for product characterization.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₉H₂₃NO₂

  • Molecular Weight: 297.39 g/mol

Spectroscopic Data Summary

The following table summarizes the expected analytical data for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~ 7.20-7.40 ppm (m, 5H, Benzyl Ar-H)~ 6.70-7.10 ppm (m, 4H, Hydroxyphenyl Ar-H)~ 3.55 ppm (s, 2H, -CH₂-Ph)~ 2.20-2.90 ppm (m, 4H, Piperidine axial/eq -CH₂-N)~ 1.60-2.00 ppm (m, 4H, Piperidine -CH₂-C(OH))Variable (br s, 2H, Ar-OH, C-OH)
¹³C NMR Chemical Shift (δ)~ 155 ppm (Ar C-OH)~ 138 ppm (Ar C-ipso)~ 125-130 ppm (Ar C-H)~ 72 ppm (Piperidine C-OH)~ 63 ppm (-CH₂-Ph)~ 52 ppm (Piperidine C-N)~ 38 ppm (Piperidine C-C(OH))
FTIR Wavenumber (cm⁻¹)~ 3500-3200 cm⁻¹ (Broad, O-H stretch, alcohol & phenol)~ 3100-3000 cm⁻¹ (Aromatic C-H stretch)~ 2950-2800 cm⁻¹ (Aliphatic C-H stretch)~ 1600, 1490 cm⁻¹ (Aromatic C=C stretch)
Mass Spec. m/zExpected [M+H]⁺: 298.1756

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. By employing a protective group strategy for the phenolic hydroxyl group, the challenges associated with direct Grignard reactions on unprotected phenols are effectively overcome. The described two-stage synthesis is robust and scalable. The comprehensive characterization protocol ensures the unequivocal confirmation of the final product's identity and purity. This methodology serves as a reliable foundation for researchers engaged in the synthesis of novel piperidine-based compounds for pharmaceutical and chemical research.

References

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link][5][6]

  • Organic Syntheses. (n.d.). Grignard Reaction with Anhydrous Conditions. Retrieved from [Link][12]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Soderquist, J. A. (n.d.). Boron Tribromide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Retrieved from ResearchGate.[13]

  • University of Missouri-Kansas City. (2007). Experiment 1: Grignard Reaction. Retrieved from [Link][10]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link][2]

  • Wikipedia. (n.d.). 2-Bromoanisole. Retrieved from [Link][4]

  • Win-Shwe, T.-T., & Fujimaki, H. (2011). Neurotoxicity of organotin compounds: bystander effects of non-neuronal cells. Tohoku J. Exp. Med., 224, 255-266.[3]

  • WO2010117285A2 - Process for the preparation of grignard compounds. (2010). Google Patents. Retrieved from [11]

Sources

Novel synthesis routes for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 4-aryl-4-hydroxypiperidine motif is a privileged structure found in a variety of pharmacologically active compounds. This document explores the prevalent and most efficient synthesis routes, focusing on the strategic application of organometallic reagents and the critical role of protecting group chemistry. Detailed experimental protocols, comparative analysis of different methodologies, and mechanistic insights are provided to equip researchers and drug development professionals with a robust understanding of its synthesis.

Introduction and Strategic Importance

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a tertiary alcohol derivative of piperidine, a core heterocyclic unit frequently encountered in natural products and drug candidates.[1] Its structure is of particular interest as it combines the rigid piperidine scaffold with an N-benzyl group, which can serve as a protecting group or a pharmacologically relevant moiety, and a 4-aryl-4-hydroxy functionality. This specific arrangement is a key building block for synthesizing complex molecules targeting the central nervous system, among other therapeutic areas.[2][3] The synthesis of this molecule, while conceptually straightforward, presents a key chemical challenge: the construction of a quaternary carbon center bearing both an aryl group and a hydroxyl group. This guide will dissect the most logical and field-proven approaches to overcome this challenge.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection point is the bond between the piperidine C4 carbon and the 2-hydroxyphenyl ring. This points directly to a nucleophilic addition of a 2-hydroxyphenyl anion equivalent to a suitable electrophile, namely 1-benzyl-4-piperidone.

G TM Target Molecule 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol DIS1 C-Ar Bond Disconnection (Retrosynthetic Step) TM->DIS1 Piperidone Electrophile 1-Benzyl-4-piperidone DIS1->Piperidone ArylAnion Nucleophile '2-Hydroxyphenyl Anion' DIS1->ArylAnion Grignard Grignard Reagent (2-RO-Ph-MgBr) ArylAnion->Grignard Via Organolithium Organolithium Reagent (2-RO-Ph-Li) ArylAnion->Organolithium Via

Caption: Retrosynthetic analysis of the target molecule.

The primary challenge is the acidic proton of the phenolic hydroxyl group, which is incompatible with the strongly basic organometallic reagents required for the C-C bond formation. Therefore, a robust protecting group strategy is essential.[4] The two most viable strategies leveraging this retrosynthetic blueprint are:

  • Grignard Reaction: The addition of a protected 2-hydroxyphenyl magnesium halide to 1-benzyl-4-piperidone.

  • Organolithium Reaction: The addition of a protected 2-hydroxyphenyl lithium species to 1-benzyl-4-piperidone.

Route 1: The Grignard Reaction Approach (Recommended)

The use of Grignard reagents for the synthesis of 4-aryl-4-hydroxypiperidines is a well-established and reliable method.[5] This route involves three key stages: protection of the phenol, Grignard addition, and deprotection.

Causality Behind Experimental Choices
  • Choice of Protecting Group: The phenolic hydroxyl group must be masked to prevent it from quenching the highly basic Grignard reagent. A methoxy group (Me) is an ideal choice. The starting material, 2-bromoanisole, is commercially available and relatively inexpensive. The methoxy group is stable under the basic conditions of the Grignard reaction but can be cleaved under specific acidic conditions (e.g., using BBr₃ or HBr) to reveal the final hydroxyl group.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is often preferred over diethyl ether for preparing the Grignard reagent. THF's higher solvating power helps to stabilize the organomagnesium species, which can be particularly beneficial for less reactive aryl halides.[5]

  • Reaction Temperature: The nucleophilic addition step is typically performed at low temperatures (e.g., 0 °C or -78 °C). This is critical to minimize potential side reactions, such as the enolization of the piperidone's α-protons or the reduction of the ketone to a secondary alcohol.[5]

Experimental Workflow

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Deprotection Bromoanisole 2-Bromoanisole Grignard 2-Methoxyphenyl- magnesium bromide Bromoanisole->Grignard Mg Mg turnings Mg->Grignard THF Anhydrous THF THF->Grignard Intermediate Protected Intermediate: 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol Grignard->Intermediate Piperidone 1-Benzyl-4-piperidone Piperidone->Intermediate Demethylation Demethylation (e.g., BBr₃ in DCM) Intermediate->Demethylation FinalProduct Final Product: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol Demethylation->FinalProduct

Caption: Workflow for the Grignard synthesis route.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol

This protocol describes the nucleophilic addition. The synthesis of the starting material, 1-benzyl-4-piperidone, can be achieved via Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from benzylamine and methyl acrylate.[6][7]

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2-Bromoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Benzyl-4-piperidone[6]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: a. Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel. b. Add a single crystal of iodine to activate the magnesium surface. c. Add a small portion of a solution of 2-bromoanisole (1.1 eq) in anhydrous THF to the flask. Gentle heating may be required to initiate the reaction, which is indicated by a color change and gentle refluxing.[5] d. Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent. Cool the resulting dark solution to room temperature.

  • Addition to 1-Benzyl-4-piperidone: a. In a separate flame-dried flask under an inert atmosphere, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF. b. Cool the solution to 0 °C using an ice bath. c. Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel over 30 minutes. d. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Work-up and Purification: a. Monitor the reaction to completion using Thin Layer Chromatography (TLC). b. Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. e. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol. f. Purify the crude product by flash column chromatography on silica gel.

Detailed Experimental Protocol: Demethylation to Yield Final Product

Materials:

  • 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol (crude or purified)

  • Boron tribromide (BBr₃) solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Under an inert atmosphere, dissolve the protected intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.5 - 2.0 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Route 2: The Organolithium Reaction Approach

Organolithium reagents are powerful nucleophiles that can also be used for this transformation.[8] The overall strategy is analogous to the Grignard route, involving a protected 2-halophenol.

Key Mechanistic Differences and Considerations
  • Reagent Generation: 2-Lithioanisole is typically generated via lithium-halogen exchange by treating 2-bromoanisole with a strong alkyllithium base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at very low temperatures (-78 °C).[8] This reaction is extremely fast.[9]

  • Reactivity: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[8] This enhanced reactivity can lead to higher yields or faster reaction times but also increases the risk of side reactions. The strong basicity of n-BuLi makes the enolization of the piperidone a more significant competing pathway.[5]

  • Handling: Alkyllithium reagents are highly pyrophoric and require meticulous handling under strictly anhydrous and inert conditions.[10]

Comparative Analysis of Synthesis Routes

FeatureGrignard Reaction RouteOrganolithium Reaction Route
Nucleophile Arylmagnesium HalideAryllithium
Generation Reaction of aryl halide with Mg metal.[11]Lithium-halogen exchange with alkyllithium.[9]
Reactivity Moderately reactive, less basic.Highly reactive, strongly basic.
Key Advantage Lower cost, easier handling, less prone to side reactions like enolization.[5]Can be effective for unreactive substrates; very fast reagent generation.
Key Disadvantage Can be sluggish with certain substrates; Wurtz coupling is a potential side reaction.[5]High risk of side reactions (enolization), pyrophoric reagents require expert handling.
Typical Conditions 0 °C to reflux-78 °C to room temperature

Conclusion and Future Perspectives

The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is most reliably and efficiently achieved via the Grignard reaction of 1-benzyl-4-piperidone with a methoxy-protected 2-bromophenylmagnesium bromide, followed by demethylation. This route offers a balance of reactivity, cost-effectiveness, and operational safety. While the organolithium approach is a viable alternative, its heightened reactivity and stringent handling requirements make it a secondary choice for this specific target. The methodologies and insights presented in this guide provide a solid foundation for the synthesis of this valuable pharmaceutical intermediate and can be adapted for the creation of diverse libraries of 4-aryl-4-hydroxypiperidine analogues for drug discovery programs.

References

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  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.).
  • Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed.
  • 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed.
  • Novel Route to 14(S)-Isomorphinans via Grewe Cyclization of a 1-Benzyl-1,2,3,5,6,7,8,9-Octahydroisoquinoline. (2021, August 15). Reddit.
  • 4-Benzylpiperidine. (n.d.). Wikipedia.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI.

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Spectroscopic analysis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in many pharmaceutical agents, making unambiguous characterization of its analogues critical.[1] This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the complete characterization of the title compound. By integrating data from these orthogonal techniques, researchers can achieve unequivocal structural confirmation and purity assessment. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

Introduction and Molecular Overview

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a complex molecule featuring several key structural motifs: a tertiary amine within a piperidine ring, a benzyl group, a phenolic hydroxyl group, and a tertiary alcohol. The confluence of these functional groups presents a unique analytical challenge and necessitates a multi-faceted spectroscopic approach for full characterization. The inherent rigidity of the piperidine ring, combined with the electronic effects of the aromatic systems and hydroxyl groups, gives rise to a distinct spectroscopic signature.

The primary objective of this guide is to explain the causality behind the expected spectral data. By understanding why a particular proton resonates at a specific chemical shift or why a molecule fragments in a certain way, researchers can move beyond simple data matching to a deeper, mechanistic understanding of their analytical results.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Caption: Numbering scheme for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical connectivity and stereochemical information.

¹H NMR Spectroscopy

Expertise & Causality: The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is a common choice, but the acidic hydroxyl protons (-OH) may exchange rapidly or be broad and difficult to observe. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the -OH protons, slowing their exchange and allowing them to be observed as distinct, albeit broad, signals. Furthermore, the addition of a few drops of deuterium oxide (D₂O) to the NMR tube will cause the -OH proton signals to disappear due to rapid proton-deuteron exchange, providing an unequivocal method for their identification.[2]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • D₂O Shake: After the initial spectrum is acquired, add 1-2 drops of D₂O, shake the tube gently to mix, and re-acquire the spectrum to identify exchangeable protons.

Predicted ¹H NMR Data & Interpretation

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Causality
Benzyl Aromatic (H2'-H6')7.20 - 7.40Multiplet (m)5HStandard range for monosubstituted benzene ring protons.[3]
Phenolic Aromatic (H3''-H6'')6.70 - 7.10Multiplet (m)4HProtons on the hydroxyphenyl ring are shifted upfield relative to benzene due to the electron-donating effect of the -OH group. The ortho-substitution pattern will lead to complex splitting (e.g., doublets of doublets).[2]
Benzylic (H10)~3.50Singlet (s)2HMethylene protons adjacent to a nitrogen and a phenyl group. The signal is a singlet as there are no adjacent protons.
Piperidine (H8, H9, H11, H12)1.80 - 2.80Multiplets (m)8HThese protons exist in a complex spin system within the piperidine ring. Protons on carbons adjacent to the nitrogen (C9, C8) will be deshielded and appear further downfield (~2.1-2.8 ppm) compared to those on C11 and C12.[3]
Tertiary Alcohol (-OH)Variable (e.g., ~4.5-5.5)Broad Singlet (br s)1HChemical shift is highly dependent on solvent, concentration, and temperature. Disappears upon D₂O shake.
Phenolic (-OH)Variable (e.g., ~9.0-10.0)Broad Singlet (br s)1HThe acidic phenolic proton typically appears significantly downfield, especially in DMSO-d₆.[2] Disappears upon D₂O shake.
¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. The chemical shift of each carbon is determined by its local electronic environment. Electron-withdrawing groups like oxygen and nitrogen deshield adjacent carbons, shifting their signals downfield. Quaternary carbons, having no attached protons, typically show weaker signals.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio, especially for quaternary carbons.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, typically requiring a larger number of scans than ¹H NMR. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data & Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Causality
Phenolic C-OH (C2'')154 - 158The carbon directly attached to the phenolic oxygen is strongly deshielded and appears furthest downfield in the aromatic region.[2]
Benzyl Quaternary (C1')138 - 140The ipso-carbon of the benzyl group.
Aromatic (C2'-C6', C1'', C3''-C6'')115 - 130Standard range for aromatic carbons. Carbons on the hydroxyphenyl ring will show distinct shifts due to the influence of the -OH group.
Quaternary Piperidine (C4)70 - 75This carbon is bonded to a nitrogen, an oxygen (tertiary alcohol), and a phenyl ring, causing a significant downfield shift.
Benzylic (C10)62 - 65Methylene carbon attached to a nitrogen and a phenyl group.
Piperidine (C8, C9)50 - 55Carbons alpha to the nitrogen atom are deshielded.[4]
Piperidine (C11, C12)35 - 45Piperidine ring carbons beta to the nitrogen.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is exceptionally useful for identifying functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. The presence of two hydroxyl groups in different environments (tertiary alcohol and phenol) and the aromatic rings will produce a highly characteristic spectrum.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be run first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

Vibrational Mode Predicted Frequency (cm⁻¹) Appearance Rationale & Causality
O-H Stretch (Alcohol & Phenol)3200 - 3500Strong, BroadThis broad absorption is characteristic of hydrogen-bonded hydroxyl groups. The combined presence of both alcohol and phenol -OH groups will contribute to this band.[5][6]
Aromatic C-H Stretch3000 - 3100Medium, SharpStretching vibrations of the C-H bonds on the two aromatic rings.
Aliphatic C-H Stretch2800 - 3000Medium, SharpStretching vibrations of the C-H bonds in the piperidine ring and the benzylic methylene group.[7]
Aromatic C=C Stretch1450 - 1600Medium-Strong, SharpThese characteristic "ring breathing" modes are indicative of the benzene and phenol rings.[6]
C-O Stretch (Phenol)1200 - 1260StrongThe C-O bond of the phenol group has partial double-bond character, leading to a higher frequency stretch.[5]
C-O Stretch (Tertiary Alcohol)1100 - 1210StrongThe C-O bond of the tertiary alcohol. This range overlaps with the phenol C-O stretch, potentially appearing as a complex, strong band system.[5]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, while Electrospray Ionization (ESI) is a softer method that typically preserves the molecular ion, often as a protonated species [M+H]⁺.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-equipped mass spectrometer operating in positive ion mode.

  • Fragmentation (MS/MS): To gain further structural insight, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS).

Predicted Mass Spectrum Data

  • Molecular Formula: C₁₉H₂₃NO₂

  • Molecular Weight: 297.40 g/mol

  • [M+H]⁺ (ESI): m/z = 298.41

Major Fragmentation Pathways: The fragmentation of this molecule is predictable based on the stability of the resulting ions.

  • Formation of the Tropylium Ion: The most common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation at m/z 91 . This is often the base peak in the spectrum.[8]

  • Loss of Water: The tertiary alcohol can easily eliminate a molecule of water, leading to a fragment at [M+H - H₂O]⁺ (m/z 280) .[9][10]

  • Alpha Cleavage: Cleavage of the bonds alpha to the nitrogen atom within the piperidine ring is a common pathway for piperidine derivatives.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. The primary chromophores in 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol are the benzyl and hydroxyphenyl rings. The phenolic group is particularly informative, as its absorption spectrum is pH-dependent.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • pH Dependence (Optional): To confirm the phenolic nature, spectra can be recorded in both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. A bathochromic (red) shift is expected in the basic solution due to the formation of the phenolate ion.[11]

Predicted UV-Vis Absorption

Solvent Predicted λ_max (nm) Rationale & Causality
Ethanol / Methanol~275 - 280 nmThis absorption is characteristic of the π → π* transitions in the phenolic ring.[12] The benzyl ring contributes a weaker absorption around 250-260 nm.
Basic Solution (pH > 10)~285 - 295 nmDeprotonation of the phenol to the phenolate ion extends the conjugation, resulting in a bathochromic shift to a longer wavelength.[11]

Integrated Analytical Workflow

G cluster_0 Primary Analysis cluster_1 Secondary Confirmation cluster_2 Conclusion H_NMR ¹H NMR (Structure & Proton Count) C_NMR ¹³C NMR & DEPT (Carbon Skeleton) H_NMR->C_NMR Correlate H-C framework D2O_Shake D₂O Shake NMR (Confirm -OH Protons) H_NMR->D2O_Shake Identify exchangeable protons Conclusion Unambiguous Structural Elucidation MS Mass Spectrometry (ESI) (Molecular Weight) MS_MS MS/MS (Fragmentation Pattern) MS->MS_MS Confirm structural fragments IR IR Spectroscopy (Functional Groups) C_NMR->Conclusion D2O_Shake->Conclusion MS_MS->Conclusion UV_Vis UV-Vis Spectroscopy (Confirm Conjugation) UV_Vis->Conclusion

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, a heterocyclic compound with a scaffold of interest in medicinal chemistry. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we will correlate the spectral data directly to the molecule's intricate structure. This document serves as a technical resource, offering field-proven insights into experimental considerations and data interpretation for researchers engaged in the synthesis and characterization of complex organic compounds.

Introduction: The Role of NMR in Structural Verification

The compound 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a substituted piperidine derivative. The piperidine ring is a common motif in pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.[1] Accurate and definitive structural confirmation is the bedrock of any chemical research, particularly in drug development, where structure-activity relationships are paramount.

NMR spectroscopy provides a non-destructive window into the molecular architecture, revealing detailed information about the chemical environment of each proton and carbon atom.[2][3] This guide will explain the causality behind the observed spectral features of the title compound, establishing a self-validating system where ¹H and ¹³C NMR data synergistically confirm the proposed structure.

Methodology and Experimental Protocols

The quality of NMR data is directly dependent on the rigor of the experimental setup. The protocols described herein are designed to ensure high-resolution spectra and accurate data interpretation.

Sample Preparation

The choice of solvent is a critical first step in NMR sample preparation. For a molecule like 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, which contains two hydroxyl (-OH) groups (one phenolic, one tertiary alcohol), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice.

  • Rationale: Aprotic solvents like CDCl₃ can lead to broad, poorly resolved, or even invisible -OH signals due to rapid chemical exchange.[4] In contrast, DMSO-d₆ is a strong hydrogen-bond acceptor, which slows down the rate of proton exchange.[5] This stabilization results in sharper, more distinct signals for the hydroxyl protons, often revealing valuable coupling information.[5][6]

Protocol:

  • Weigh approximately 5-10 mg of high-purity 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved. The hygroscopic nature of DMSO-d₆ necessitates minimizing exposure to the atmosphere to prevent significant water contamination.[5]

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

Typical Acquisition Parameters:

  • Spectrometer: 400 MHz

  • Experiments: ¹H NMR, ¹³C NMR

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2][7]

Spectral Analysis and Interpretation

A systematic approach to spectral interpretation is essential. We begin by assigning a numbering system to the molecule to ensure clarity in our discussion.

Molecular Structure and Atom Numbering

Caption: Atom numbering for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides four key pieces of information for each signal: chemical shift (δ), integration, multiplicity, and coupling constants (J).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.60s (broad)1HPhenolic -OH
~7.20 - 7.40m5HH-9, H-10, H-11, H-12, H-13 (Benzyl Ar-H)
~7.05t1HH-4'
~6.90d1HH-6'
~6.75d1HH-3'
~6.65t1HH-5'
~4.80s (broad)1HTertiary Alcohol -OH
~3.50s2HH-7 (Bn-CH₂)
~2.70 - 2.85m2HH-2ₑ, H-6ₑ (Piperidine axial)
~2.20 - 2.35m2HH-2ₐ, H-6ₐ (Piperidine equatorial)
~1.90 - 2.05m2HH-3ₑ, H-5ₑ (Piperidine axial)
~1.60 - 1.75m2HH-3ₐ, H-5ₐ (Piperidine equatorial)
  • Phenolic and Alcohol Protons: The phenolic proton appears as a broad singlet significantly downfield (~9.60 ppm) due to strong deshielding and hydrogen bonding. The tertiary alcohol proton appears as a broader singlet around 4.80 ppm. The chemical shift of hydroxyl protons can be highly variable depending on concentration, temperature, and residual water.[4][8]

  • Aromatic Protons: The five protons of the benzyl group (H-9 to H-13) appear as a complex multiplet in the typical aromatic region of 7.20-7.40 ppm. The four protons of the hydroxyphenyl ring are distinct. They show characteristic splitting patterns (doublets and triplets) consistent with ortho and meta coupling, providing clear evidence for the 1,2-disubstitution pattern.

  • Benzylic Protons (H-7): The two protons of the benzylic methylene group appear as a sharp singlet at ~3.50 ppm. Their equivalence is due to the free rotation of the C-N bond. The proximity to the electronegative nitrogen atom and the aromatic ring causes a downfield shift compared to simple alkanes.[7]

  • Piperidine Protons (H-2, H-3, H-5, H-6): The piperidine ring protons present as a series of complex multiplets between ~1.60 and ~2.85 ppm. Due to the chair conformation of the piperidine ring, the axial and equatorial protons on each carbon are chemically non-equivalent and will split each other (geminal coupling) and the protons on adjacent carbons (vicinal coupling). The protons alpha to the nitrogen (H-2, H-6) are shifted further downfield than the beta protons (H-3, H-5) due to the inductive effect of the nitrogen atom.[9][10]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments in the molecule.[2]

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.0C-2'
~138.5C-8
~130.0C-1'
~129.0C-9, C-13
~128.5C-10, C-12
~127.0C-11
~126.5C-4'
~119.0C-6'
~116.5C-5'
~115.0C-3'
~68.0C-4
~62.5C-7
~51.0C-2, C-6
~37.0C-3, C-5
  • Aromatic Carbons: The spectrum shows eight distinct signals in the aromatic region (115-155 ppm), corresponding to the six carbons of the benzyl ring and the six carbons of the hydroxyphenyl ring, accounting for symmetry. The carbon bearing the phenolic -OH group (C-2') is the most deshielded aromatic carbon (~155.0 ppm) due to the strong electron-withdrawing effect of the oxygen atom.

  • Quaternary Carbon (C-4): The carbon atom bearing both the tertiary alcohol and the hydroxyphenyl group (C-4) appears at ~68.0 ppm. This downfield shift is characteristic of a carbon bonded to an oxygen atom.

  • Benzylic Carbon (C-7): The benzylic carbon signal is found at ~62.5 ppm, shifted downfield by the adjacent nitrogen and aromatic ring.

  • Piperidine Carbons (C-2, C-3, C-5, C-6): The carbons of the piperidine ring appear in the aliphatic region. The carbons adjacent to the nitrogen (C-2, C-6) are deshielded and appear around ~51.0 ppm, while the carbons further away (C-3, C-5) are more shielded and appear upfield at ~37.0 ppm. This assignment is consistent with known data for N-substituted piperidine rings.[11][12]

Summary & Visualization

The combined ¹H and ¹³C NMR data provide a complete and consistent picture of the molecular structure of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. The experimental workflow can be summarized visually.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Weigh Pure Compound (5-10 mg) Solvent Add DMSO-d6 (~0.6 mL) Sample->Solvent Dissolve Dissolve in NMR Tube Solvent->Dissolve Spectrometer 400 MHz NMR Spectrometer Dissolve->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_C13->Process Analyze_H1 Analyze ¹H Data (δ, Integration, Multiplicity) Process->Analyze_H1 Analyze_C13 Analyze ¹³C Data (δ, Number of Signals) Process->Analyze_C13 Correlate Correlate Data & Assign Structure Analyze_H1->Correlate Analyze_C13->Correlate

Caption: Experimental workflow from sample preparation to structural elucidation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous confirmation of the structure of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. Each signal in both spectra has been logically assigned to its corresponding nucleus within the molecule, supported by established principles of chemical shifts and spin-spin coupling. The choice of DMSO-d₆ as a solvent proved critical for observing the exchangeable hydroxyl protons, adding another layer of verification. This guide serves as an authoritative reference for the spectral characterization of this compound and as a practical example of rigorous structural elucidation for professionals in the chemical and pharmaceutical sciences.

References

  • Reddit. (2023). Hydroxyl Groups in NMR. Available at: [Link]

  • ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Supplemental Data. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ResearchGate. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

  • Europe PMC. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Available at: [Link]

  • University of Valencia. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]

  • OpenOChem Learn. Interpreting HNMR. Available at: [Link]

  • PubChem. 1-Benzylpiperidin-4-ol. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. 1-Benzyl-4-piperidinol - Optional[1H NMR] - Spectrum. Available at: [Link]

  • ACS Publications. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available at: [Link]

  • PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Available at: [Link]

  • SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • ChemRxiv. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]

  • PMC. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available at: [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

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An In-Depth Technical Guide to the X-ray Crystallography of 1-Benzylpiperidine Derivatives: A Case Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and practices involved in the single-crystal X-ray diffraction analysis of 1-benzylpiperidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development.[1] While the primary focus of this document is a detailed case study on the crystallographic analysis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, the methodologies and insights presented are broadly applicable to related structures, including the titular 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

The piperidine moiety is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design. Single-crystal X-ray crystallography stands as the definitive method for obtaining this atomic-level structural information.

This guide is intended for researchers, scientists, and drug development professionals who wish to gain a deeper understanding of the crystallographic workflow, from crystal growth to structure refinement and interpretation.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The synthesis of piperidine derivatives often involves multi-step reactions. For instance, the case study compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, was synthesized by reacting acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol.[1] The resulting product was then crystallized from acetone to yield single crystals suitable for X-ray diffraction.[1]

Experimental Protocol: Synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide
  • Step 1: Dissolve 3.7 g (0.05 mol) of acetylhydrazide in 30 mL of ethanol.

  • Step 2: To this solution, add a solution of 9.45 g (0.05 mol) of 1-(phenylmethyl)-piperidin-4-one in 30 mL of ethanol dropwise.

  • Step 3: Allow the reaction mixture to stand overnight.

  • Step 4: Evaporate the ethanol to obtain the crude product.

  • Step 5: Recrystallize the product from acetone to obtain single crystals of N′-(1-benzylpiperidin-4-ylidene)acetohydrazide.[1]

The Art of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in the crystallographic process. Several techniques can be employed, and the optimal conditions must be determined empirically for each compound.

Common Crystallization Techniques:

  • Slow Evaporation: The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: The compound is dissolved in a solvent at an elevated temperature, and the solution is slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization.

Causality in Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound to a moderate extent. If the compound is too soluble, it will be difficult to induce crystallization. If it is not soluble enough, it will be challenging to prepare a sufficiently concentrated solution. For the case study compound, acetone was found to be a suitable solvent for obtaining high-quality crystals.[1]

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information needed to determine the crystal structure.

experimental_workflow

Key Parameters in Data Collection
  • X-ray Source: Modern diffractometers use either sealed-tube X-ray generators or, for more demanding experiments, synchrotron radiation sources which provide much higher intensity and tunable wavelengths.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The goal is to collect a complete and redundant dataset, measuring the intensity of each unique reflection multiple times.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The process of converting the raw diffraction data into a three-dimensional atomic model involves several computational steps.

Data Processing

The first step is to process the raw diffraction images. This involves:

  • Indexing: Determining the unit cell parameters (the dimensions of the repeating unit of the crystal) and the crystal system.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all the measured intensities on a common scale and averaging the intensities of symmetry-related reflections.

Structure Solution

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffraction spots can be measured, the phase information is lost. Structure solution methods are used to overcome this problem and obtain an initial model of the crystal structure. Common methods include:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. This is often successful for small to medium-sized molecules.

  • Patterson Methods: This technique is useful when the structure contains a few heavy atoms, as the vectors between these atoms can be determined from the diffraction data.

  • Molecular Replacement: If the structure of a similar molecule is already known, it can be used as a starting model to solve the phase problem.

Structure Refinement

Once an initial model is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares minimization procedure, where the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Self-Validating System: The refinement process is self-validating through the use of R-factors, which are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a good fit.

Analysis of the Crystal Structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide

The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide was determined to be in the monoclinic space group Cc.[1] An interesting feature of this structure is the presence of four crystallographically unique molecules in the asymmetric unit, a phenomenon known as Z' > 1.[1]

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₄H₂₁N₃O
Crystal SystemMonoclinic
Space GroupCc
a (Å)14.1480(3)
b (Å)14.1720(4)
c (Å)27.6701(7)
β (°)96.956(1)
Volume (ų)5515.9(2)
Z, Z'16, 4
Calculated Density (g/cm³)1.488
Absorption Coefficient (mm⁻¹)0.099
F(000)2144

Data obtained from the crystallographic study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.[1]

Molecular Conformation and Intermolecular Interactions

The four independent molecules in the asymmetric unit have very similar conformations.[1] The crystal packing is characterized by two separate hydrogen-bonded chains that are linked together to form a two-dimensional structure in the ab plane.[1] These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

molecular_interactions

Application in Drug Discovery and Development

The detailed structural information obtained from X-ray crystallography is invaluable in the field of drug discovery. For 1-benzylpiperidine derivatives, which are being investigated for various therapeutic applications including as analgesics, understanding their 3D structure can:

  • Elucidate Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can identify the key structural features responsible for their therapeutic effects.

  • Guide Lead Optimization: The crystal structure of a lead compound bound to its biological target can reveal the specific interactions that are important for binding. This information can then be used to design more potent and selective analogues.

  • Facilitate In Silico Screening: High-quality crystal structures can be used to build accurate computational models for virtual screening of large compound libraries to identify potential new drug candidates.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the structural characterization of novel pharmaceutical compounds. This in-depth guide, using N′-(1-benzylpiperidin-4-yl)acetohydrazide as a case study, has outlined the key experimental and computational steps involved in determining the three-dimensional structure of a 1-benzylpiperidine derivative. The insights gained from such studies are critical for advancing our understanding of the relationship between molecular structure and biological function, and for the rational design of new and improved therapeutics.

References

  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. National Institutes of Health. [Link]

Sources

Physicochemical properties of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Introduction

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a complex heterocyclic molecule featuring a piperidine core, a functionality prevalent in numerous neurologically active pharmaceutical agents. Its structure is characterized by three key features: a basic tertiary amine (the piperidine nitrogen), a tertiary alcohol, and an acidic phenolic hydroxyl group. This unique combination of functional groups results in a rich and pH-dependent physicochemical profile that is critical to understand for its application in drug discovery and development. As an amphoteric substance, its ionization state, solubility, and lipophilicity are intricately linked, governing its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. Rather than merely listing data, we delve into the causality behind its chemical behavior and provide detailed, field-proven experimental protocols for the precise determination of these essential parameters. The methodologies described are designed as self-validating systems to ensure the generation of reliable and reproducible data, which is the cornerstone of successful pharmaceutical research.

Molecular Identity and Structure

Accurate identification is the first step in any rigorous scientific investigation. The fundamental identifiers for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol are summarized below.

IdentifierValueSource
CAS Number 474396-94-6[1][2][3]
Molecular Formula C₁₈H₂₁NO₂[1]
Molecular Weight 283.37 g/mol [1]

The molecule's structure contains the key functional groups that dictate its physicochemical nature. The N-benzylpiperidine moiety provides a basic nitrogen atom, while the 2-hydroxyphenyl (phenol) group introduces an acidic proton.

Caption: 2D Structure of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Ionization Behavior (pKa)

Expertise & Experience: The ionization constant (pKa) is arguably the most critical physicochemical parameter for an ionizable drug candidate.[4] For 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, its amphoteric nature means it possesses at least two distinct pKa values: one for the acidic phenolic hydroxyl group and one for the conjugate acid of the basic piperidine nitrogen. These values dictate the molecule's charge state across the physiological pH range (approx. 1.5 to 8.0), which directly influences its solubility, membrane permeability, and potential for ionic interactions with biological targets. The pKa rule, which correlates the difference in pKa between an acid and a base to the likelihood of salt formation, is a foundational principle in pharmaceutical sciences.[4]

The equilibrium between the different ionization states can be visualized as follows:

G Cationic Cationic (pH < pKa₁) Neutral Neutral / Zwitterionic (pKa₁ < pH < pKa₂) Cationic->Neutral +OH⁻ -H₂O Neutral->Cationic +H₃O⁺ -H₂O Anionic Anionic (pH > pKa₂) Neutral->Anionic +OH⁻ -H₂O Anionic->Neutral +H₃O⁺ -H₂O

Caption: pH-dependent ionization states of the molecule.

Trustworthiness (Self-Validating Protocol): Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[5] The protocol below is designed to generate a complete titration curve, from which the inflection points corresponding to the pKa values can be reliably determined.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from established methods for determining the pKa of pharmaceutical compounds.[6][7][8]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[7]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture) to create a stock solution of known concentration (e.g., 1 mM).[7] The use of a co-solvent is often necessary for compounds with low aqueous solubility, but its concentration should be minimized and reported.

  • Titration Setup:

    • Transfer a precise volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature.

    • To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl.[7]

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of basic groups.[8]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • To determine both pKa values, a two-stage titration is required. First, acidify the solution to ~pH 2.0 with a standardized titrant (e.g., 0.1 M HCl).

    • Begin the titration by adding small, precise aliquots of a standardized basic titrant (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize. Reduce the volume of the aliquots near the equivalence points to capture the inflection points with high resolution.

    • Continue the titration until ~pH 12.0 to ensure both ionization events are observed.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa is the pH at the half-equivalence point.[7] For a biphasic titration, two distinct pKa values will be determined from the two buffer regions.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a gatekeeper property in drug development; a compound must be in solution to be absorbed and exert its therapeutic effect.[4] The solubility of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is expected to be highly dependent on pH due to its amphoteric character. It will likely exhibit its lowest solubility at its isoelectric point (pI) and show increased solubility in both acidic (forming the soluble cationic salt) and basic (forming the soluble anionic phenolate salt) conditions. Distinguishing between thermodynamic and kinetic solubility is crucial; thermodynamic solubility represents the true equilibrium state and is the required value for biopharmaceutical classification.

Trustworthiness (Self-Validating Protocol): The shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility. Its primary advantage is that it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states of the compound.

G start Start: Add excess solid to buffer agitate Agitate at constant temperature (e.g., 24-72 hours) start->agitate sample Periodically withdraw aliquots agitate->sample separate Separate solid from supernatant (Centrifugation / Filtration) sample->separate analyze Quantify concentration in supernatant (e.g., HPLC-UV) separate->analyze equilibrium Is concentration at a plateau? analyze->equilibrium equilibrium->sample No end End: Equilibrium solubility determined equilibrium->end Yes

Sources

An In-Depth Technical Guide to the Solubility and Stability Assessment of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Charting the Course for a Novel Piperidine Derivative

The molecule 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a fascinating subject for investigation. Its structure combines several key pharmacophores: a piperidine ring, prevalent in numerous pharmaceuticals; a benzyl group, which can modulate lipophilicity and receptor interactions; and a 4-aryl-4-ol motif, known to be crucial for the biological activity of various compounds.[1] The presence of a tertiary alcohol and a phenolic hydroxyl group suggests a complex physicochemical profile that demands rigorous characterization. As this appears to be a novel chemical entity, no public data on its solubility and stability exists. This guide, therefore, serves as a comprehensive roadmap for any research team embarking on the essential journey of characterizing this molecule. We will proceed not by a rigid template, but by a logical, scientifically-driven workflow that a seasoned development scientist would employ, moving from foundational property prediction to dynamic stability assessment. Our goal is to build a self-validating understanding of the molecule's behavior, essential for any future development endeavors.

Predicted Physicochemical Profile: A First Look

Before any benchwork commences, a thorough in-silico analysis of the molecule's structure is imperative to anticipate its behavior.

  • Ionization (pKa) : The structure presents two primary ionizable centers: the piperidine nitrogen (a tertiary amine) and the phenolic hydroxyl group.

    • The piperidine nitrogen is expected to be basic, with a predicted pKa in the range of 8.5 - 9.5. At physiological pH (~7.4), it will be predominantly protonated (positively charged), a state that typically enhances aqueous solubility.

    • The phenolic hydroxyl group is acidic, with a predicted pKa around 9.5 - 10.5. It will be largely non-ionized at physiological pH but will become deprotonated (negatively charged) under alkaline conditions.

    • Understanding these pKa values is critical, as the ionization state of a molecule dramatically influences its solubility, permeability, and interactions with biological targets.[2][3]

  • Lipophilicity (LogP/LogD) :

    • LogP (the partition coefficient of the neutral species) is predicted to be moderately high due to the presence of two aromatic rings (benzyl and phenyl). This suggests good membrane permeability but potentially lower aqueous solubility for the neutral form.

    • LogD (the distribution coefficient at a specific pH) is the more physiologically relevant parameter.[3] Due to the basicity of the piperidine nitrogen, the LogD at pH 7.4 will be significantly lower than the LogP, as the ionized form will favor the aqueous phase. This pH-dependent lipophilicity is a key characteristic to map.

These predicted properties form the basis of our experimental design. The pH-solubility profile will be a critical first experiment, and the potential for pH-mediated degradation must be considered in our stability studies.

Part 1: Comprehensive Solubility Assessment

Solubility is a gatekeeper for bioavailability.[4] A compound cannot be absorbed unless it is first dissolved. Our objective is to determine the thermodynamic, or equilibrium, solubility of the compound, which represents the true saturation point of the solvent. The shake-flask method, though traditional, remains the gold standard for this purpose due to its reliability.[5][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to establish a pH-solubility profile, a critical dataset for pre-formulation.

1. Rationale and Preparation:

  • Why pH Range? The molecule's ionizable groups necessitate testing across a physiologically and pharmaceutically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to understand how solubility changes from the stomach to the intestine.

  • Media Preparation: Prepare a series of aqueous buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4, and borate buffer for pH 9.0). Also include purified water and relevant organic co-solvents like ethanol or propylene glycol if formulation in non-aqueous vehicles is anticipated.

2. Step-by-Step Execution:

  • Dispense Compound: Add an excess of solid 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol to several vials for each buffer/solvent system. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure equilibrium with the saturated solution.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate for a defined period.

    • Scientist's Insight: An initial 24-hour equilibration is standard, but true equilibrium must be confirmed. This is done by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are statistically identical.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid.

    • Causality Check: The most robust separation method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This dual step minimizes the risk of transferring fine solid particles, which would artificially inflate the measured concentration.

  • Sample Preparation & Analysis: Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method (typically HPLC-UV). Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method (see Part 2 for development). Calculate the concentration against a standard calibration curve.

Data Presentation: pH-Solubility Profile

Summarize the quantitative results in a clear, structured table.

Solvent/Buffer System Initial pH Final pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
0.1 N HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Purified Water~7.025
Phosphate Buffer7.425
Borate Buffer9.025
EthanolN/A25
Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare pH Buffers (& Solvents) prep2 Weigh excess compound into vials prep1->prep2 equil Equilibrate vials (e.g., 24-72h at 25°C) with agitation prep2->equil separate Phase Separation: Centrifuge & Filter equil->separate dilute Dilute Supernatant separate->dilute hplc Quantify by HPLC-UV dilute->hplc result Report Solubility Data (µg/mL) hplc->result Calculate Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profiling & Forced Degradation

Understanding a molecule's intrinsic stability is non-negotiable. We must identify the conditions that cause it to degrade and determine the structures of the resulting products. This is achieved through forced degradation (or stress testing) studies, which are a core requirement of the International Council for Harmonisation (ICH) guidelines.[7][8][9][10] The primary output of these studies is the development and validation of a stability-indicating analytical method (SIAM) .

A SIAM is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.[11] Reversed-phase HPLC with UV detection is the workhorse for this task.[12]

Protocol: Development of a Stability-Indicating HPLC Method
  • Initial Method Scouting:

    • Column: Start with a versatile C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution to handle components of varying polarity. A typical starting point is a gradient from a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) to an organic modifier like acetonitrile or methanol.

    • Detection: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax) for sensitive detection.

  • Forced Degradation (Stress Testing):

    • The goal is to generate degradation products. The aim is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to produce detectable levels of impurities without being overly complex.[11]

    • Prepare solutions of the compound (~1 mg/mL) and subject them to the stress conditions outlined in the table below. Include a non-stressed (control) solution stored at refrigerated conditions for comparison.

  • Method Optimization:

    • Analyze the stressed samples using the initial HPLC method. The ideal SIAM will show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, all baseline-resolved from the parent peak and each other.

    • If co-elution occurs, systematically adjust parameters (gradient slope, pH of the mobile phase, column chemistry, temperature) until satisfactory separation is achieved. Mass spectrometry (LC-MS) can be invaluable here to track peaks and confirm their identity.[12]

Protocols: Forced Degradation Conditions
Stress ConditionProtocolRationale & Expert Insight
Acid Hydrolysis 1. Prepare a solution in 0.1 N HCl. 2. Heat at 60-80°C for several hours. 3. At time points (e.g., 2, 4, 8, 24h), withdraw an aliquot, neutralize with NaOH, and dilute for HPLC analysis.Tests susceptibility to degradation in an acidic environment (e.g., the stomach). The piperidine nitrogen will be protonated; hydrolysis may target ether linkages or other susceptible bonds. Neutralization is crucial to prevent further degradation upon storage before analysis.
Base Hydrolysis 1. Prepare a solution in 0.1 N NaOH. 2. Maintain at room temperature or heat gently (e.g., 40-60°C). 3. At time points, withdraw an aliquot, neutralize with HCl, and dilute for HPLC analysis.Tests for lability in alkaline conditions. The phenolic hydroxyl will be deprotonated. Ester or amide bonds (not present here) are highly susceptible, but other base-catalyzed eliminations or rearrangements are possible.
Oxidation 1. Prepare a solution in 3-6% Hydrogen Peroxide (H₂O₂). 2. Keep at room temperature and protect from light. 3. Monitor at various time points until target degradation is achieved, then dilute for HPLC analysis.Simulates exposure to oxidative stress. The tertiary amine of the piperidine ring and the electron-rich phenolic ring are potential sites for oxidation, which could lead to N-oxides or hydroxylated aromatic species.
Thermal 1. Store the solid compound in an oven at a high temperature (e.g., 80°C). 2. For solution stability, heat a solution of the compound in a neutral solvent (e.g., water/acetonitrile) at 60-80°C. 3. Analyze samples at various time points.Assesses the intrinsic thermal stability of the molecule.[13] This is critical for determining appropriate manufacturing (e.g., drying) and storage conditions.
Photostability 1. Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). 2. Analyze the samples and compare them to a dark control stored under the same conditions.Determines if the molecule is light-sensitive. Chromophores like the aromatic rings can absorb UV energy, leading to photochemical degradation. This informs packaging requirements (e.g., amber vials, opaque containers).
Data Presentation: Summary of Forced Degradation
Stress ConditionConditions (Concentration, Temp, Duration)% Degradation of ParentNo. of Degradation ProductsPeak Area (%) of Major Degradant
ControlN/A< 1%0N/A
Acid (0.1 N HCl)80°C, 24h
Base (0.1 N NaOH)60°C, 8h
Oxidative (3% H₂O₂)RT, 24h
Thermal (Solid)80°C, 7 days
PhotolyticICH Q1B
Workflow Visualization: Stability-Indicating Method Development

G cluster_method_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Optimization dev1 Scout Initial HPLC Conditions (C18, Gradient, UV) analyze Analyze Stressed Samples with Initial Method dev1->analyze stress1 Prepare Solutions for Stressing stress_acid Acid stress1->stress_acid stress_base Base stress1->stress_base stress_ox Oxidative stress1->stress_ox stress_therm Thermal stress1->stress_therm stress_photo Photolytic stress1->stress_photo stress_acid->analyze stress_base->analyze stress_ox->analyze stress_therm->analyze stress_photo->analyze check Assess Peak Purity & Resolution (Is parent peak separated from degradants?) analyze->check optimize Optimize HPLC Method (Gradient, pH, Column) check->optimize No validate Validate Final Method (per ICH Q2(R1)) check->validate Yes optimize->analyze Re-analyze

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

The characterization of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol requires a systematic and scientifically rigorous approach. This guide outlines a comprehensive strategy, beginning with the prediction of fundamental physicochemical properties that inform the experimental design. The detailed protocols for determining pH-dependent equilibrium solubility and for conducting forced degradation studies provide a robust framework for generating critical data. The successful development of a stability-indicating analytical method is the cornerstone of this process, enabling accurate quantification and ensuring the quality and integrity of all future studies. By following this logical progression, a research team can build a thorough understanding of the molecule's behavior, paving the way for its potential advancement as a pharmaceutical candidate.

References

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  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Seo, E. K., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Available from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. Available from: [Link]

  • Kramer, T. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Available from: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

  • Rizzi, A., et al. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • ResearchGate. (2021, April 22). (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Available from: [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • Semantic Scholar. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Available from: [Link]

  • Işık, M., et al. (2021, July 1). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. Available from: [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • ACS Publications. (2023, June 23). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation | Organic Letters. Available from: [Link]

  • SpringerLink. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

  • Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation. Available from: [Link]

  • ResearchGate. (n.d.). Study on biodegradation of nitrogenous heterocyclic compounds under anaerobic and anoxic conditions | Request PDF. Available from: [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • PubMed. (n.d.). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Available from: [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Available from: [Link]

  • Gesher. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. Available from: [Link]

  • Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. Available from: [Link]

  • Sonawane, S., et al. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

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Preliminary biological screening of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preliminary biological evaluation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, a novel synthetic compound with potential therapeutic applications. The piperidine scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of pharmacologically active agents.[1][2] The presence of the N-benzyl group and the 4-(2-hydroxyphenyl) substitution suggests potential interactions with biological targets implicated in pain, inflammation, and microbial pathogenesis. This document outlines a tiered, logic-driven screening cascade designed to efficiently assess the compound's foundational safety profile and explore its primary pharmacological potential. We will detail the causality behind the selection of each assay, provide step-by-step protocols for execution, and offer frameworks for data interpretation, thereby establishing a robust, self-validating system for early-stage drug discovery.

Introduction and Rationale for Screening

The compound 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol integrates several key pharmacophores. The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional orientation.[1][2] The N-benzyl moiety can influence lipophilicity and potential interactions with hydrophobic pockets in target proteins.

The most distinguishing feature is the 4-(2-hydroxyphenyl)piperidin-4-ol core. This tertiary alcohol structure combined with a phenolic group suggests a high potential for hydrogen bonding and possible antioxidant activity. Derivatives of piperidin-4-one and piperidin-4-ol have demonstrated a wide spectrum of biological activities, including antimicrobial, analgesic, and cytotoxic effects against cancer cell lines.[1][3][4] Therefore, a logical preliminary screening strategy should prioritize the assessment of cytotoxicity, followed by explorations into its potential as an antimicrobial and analgesic agent.

This guide proposes a two-tiered screening cascade:

  • Tier 1: Foundational Safety & Viability Assessment. This initial step is critical to determine the compound's intrinsic cytotoxicity. The results establish a therapeutic window, guiding the concentration ranges for all subsequent assays.

  • Tier 2: Hypothesis-Driven Efficacy Screening. Based on the structural alerts within the molecule and the known activities of related piperidine derivatives, we will probe for specific biological functions, namely antimicrobial and analgesic effects.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Overall workflow for the preliminary biological screening cascade.

Tier 1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: Before investigating any potential therapeutic effect, it is imperative to understand the compound's toxicity profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The concentration of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells. This assay allows us to determine the 50% inhibitory concentration (IC50), a critical parameter for gauging the compound's therapeutic index.

Experimental Protocol: MTT Assay
  • Cell Culture: Seed a suitable cell line (e.g., HEK293 for general toxicity or a relevant cancer cell line like A549) into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for another 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl) to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100 The IC50 value is then determined by plotting % viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Step-by-step workflow of the in vitro MTT cytotoxicity assay.

Data Presentation: Cytotoxicity
CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol0.198.5 ± 4.2\multirow{5}{*}{>100}
195.1 ± 3.8
1089.7 ± 5.1
5075.3 ± 6.5
10060.2 ± 5.9
Doxorubicin (Positive Control)145.6 ± 4.10.95

Note: Data are hypothetical and for illustrative purposes.

Tier 2: Antimicrobial Activity Screening

Causality: The spread of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[8] Piperidine derivatives have previously shown promising antimicrobial activity.[4][9] The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism, providing a reliable measure of its potency.[11]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028). Adjust the turbidity of the bacterial/fungal suspension in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range should be selected based on the cytotoxicity data (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Well containing broth and inoculum only (no compound).

    • Sterility Control: Well containing broth only (no inoculum).

    • Positive Control: Wells with a standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) at known effective concentrations.[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]

Data Presentation: Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol166432
Ampicillin (Control)0.54N/A
Fluconazole (Control)N/AN/A8

Note: Data are hypothetical and for illustrative purposes. N/A = Not Applicable.

Tier 2: Analgesic Activity Screening

Causality: Many piperidine-based compounds are known to interact with the central nervous system (CNS) and possess analgesic properties.[3][12] The acetic acid-induced writhing test is a well-established in vivo model for screening peripheral analgesic activity.[13][14] Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to characteristic stretching behaviors (writhes). An effective peripheral analgesic will reduce the number of these writhes. For central analgesic activity, models like the hot plate or tail flick test are commonly used.[15][16]

Experimental Protocol: Acetic Acid-Induced Writhing Test (Mice)
  • Animal Acclimatization: Use adult Swiss albino mice (20-25g). Acclimatize the animals to the laboratory environment for at least one week before the experiment. House them with free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping and Dosing: Divide the mice into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 1% Tween 80) orally.

    • Group II (Test Compound): Receives 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol at a specific dose (e.g., 20 mg/kg, p.o.), selected based on toxicity data.

    • Group III (Positive Control): Receives a standard analgesic drug like Diclofenac sodium (10 mg/kg, p.o.).

  • Induction of Writhing: Thirty minutes after oral administration of the test compound or control, inject each mouse intraperitoneally (i.p.) with 0.6% v/v acetic acid solution (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. Count the total number of writhes (abdominal constrictions and stretching of hind limbs) for each animal over a 20-minute period.

  • Calculation: Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Treated) / Mean writhes in Control] * 100

Data Presentation: Analgesic Activity
Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control-45.2 ± 2.8-
Test Compound2021.6 ± 1.952.2%
Diclofenac Sodium1010.4 ± 1.577.0%

Note: Data are hypothetical and for illustrative purposes.

Discussion and Future Directions

The proposed screening cascade provides a robust and efficient pathway to profile the foundational biological activities of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. The initial cytotoxicity assay is a critical gatekeeper, ensuring that any observed antimicrobial or analgesic effects are not simply artifacts of cell death and providing guidance for appropriate dosing in subsequent assays.

If the compound exhibits low cytotoxicity (e.g., IC50 > 50-100 µM) and demonstrates significant activity in the Tier 2 screens (e.g., MIC ≤ 16 µg/mL or >50% inhibition in the writhing test), several future steps are warranted:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of the parent compound to identify key structural features responsible for the observed activity and to optimize potency and selectivity.

  • Mechanism of Action (MoA) Studies: Investigate the underlying molecular mechanisms. For antimicrobial activity, this could involve time-kill kinetics or assays to assess membrane disruption. For analgesia, this could involve receptor binding assays or further in vivo models to differentiate between central and peripheral mechanisms.

  • Advanced In Vivo Studies: If promising, the compound should be evaluated in more complex disease models and be subjected to preliminary pharmacokinetic (ADME) profiling.

Conclusion

This technical guide outlines a systematic, multi-tiered approach for the preliminary biological screening of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. By integrating foundational cytotoxicity testing with hypothesis-driven efficacy assays, this strategy allows for a rapid and resource-efficient evaluation of the compound's therapeutic potential. The emphasis on causality, detailed protocols, and structured data presentation ensures the generation of reliable and actionable data, forming a solid foundation for subsequent stages of the drug discovery and development process.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • MTT assay. (n.d.). Wikipedia.
  • Chandel, S. S., Patel, P. K., & Sahu, J. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals.
  • Screening models for central and peripheral analgesics. (n.d.). Slideshare.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Antimicrobial Efficacy Screening. (n.d.).
  • Analgesic screening methods. (n.d.). Slideshare.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • LABORATORY MODELS FOR SCREENING ANALGESICS. (n.d.). Semantic Scholar.
  • Preclinical Screening of Analgesics: Models and Methods. (2026, January 14). Prezi.
  • MTT Cell Proliferation and Cytotoxicity Assay Kit. (n.d.). Elabscience.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.
  • Pharmacological screening of synthetic piperidine deriv
  • Saeed, M., Saify, Z. S., Zafar Iqbal, & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008).
  • Synthesis of 4-benzyl-4-hydroxy-piperidine. (n.d.). PrepChem.com.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI.
  • 1-Benzylpiperidin-4-ol. (n.d.). PubChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv
  • (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025, August 9).
  • 1-Benzyl-4-piperidone synthesis. (n.d.). ChemicalBook.
  • 1-Benzyl-4-hydroxypiperidine synthesis. (n.d.). ChemicalBook.
  • 4-Benzyl-4-hydroxypiperidine. (n.d.). Cheméo.
  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applic

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An In-depth Technical Guide to Investigating the In Vitro Activity of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Roadmap for Discovery

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide serves as a comprehensive framework for the in vitro evaluation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. While direct literature on this specific molecule is sparse, the piperidine scaffold, particularly N-benzylpiperidinol derivatives, is a privileged structure in medicinal chemistry. This guide leverages extensive research on close structural analogs to provide a scientifically rigorous and logically structured approach to elucidating the potential biological activities of this compound. Our focus will be grounded in the well-documented potential of this chemical class as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a high-value target in oncology[1][2][3][4][5]. Furthermore, we will explore other plausible activities based on the broader pharmacology of piperidine derivatives, including their potential as analgesics and their interaction with sigma receptors[6][7][8][9]. This document is designed not as a rigid protocol but as an adaptable roadmap, empowering you to make informed, causality-driven experimental choices.

Compound Profile: Structure and Synthesis

1.1. Chemical Structure and Properties

  • IUPAC Name: 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

  • Molecular Formula: C18H21NO2

  • Molecular Weight: 283.37 g/mol

  • Structure:

1.2. Proposed Synthesis Route

A plausible synthetic route for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be adapted from established methods for similar 4-aryl-4-piperidinol derivatives. A common approach involves the Grignard reaction, a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromophenol (protected with a suitable protecting group for the hydroxyl moiety, such as a tert-butyldimethylsilyl (TBDMS) ether) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction mixture is typically stirred and may require gentle heating to initiate. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Reaction with 1-Benzyl-4-piperidone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 1-benzyl-4-piperidone in anhydrous THF to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Deprotection:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product is then subjected to deprotection of the phenolic hydroxyl group. For a TBDMS group, this can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Purification:

    • The final compound is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

For a general reference on the synthesis of similar compounds, see PrepChem's synthesis of 4-benzyl-4-hydroxy-piperidine[10].

Primary Hypothesis: USP7 Inhibition

The N-benzylpiperidinol scaffold has been identified in several potent and selective inhibitors of USP7[1][2][3][4]. USP7 is a deubiquitinase that plays a critical role in regulating the stability of numerous oncoproteins and tumor suppressors, including MDM2 and p53, making it a compelling target for cancer therapy[2][4].

2.1. The USP7-p53 Signaling Pathway

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, apoptosis, and DNA repair. Its levels are tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 can deubiquitinate and stabilize both p53 and MDM2. However, the effect of USP7 on MDM2 is more pronounced, leading to increased MDM2 levels and subsequent p53 degradation. Therefore, inhibition of USP7 is expected to destabilize MDM2, leading to an increase in p53 levels and the activation of tumor-suppressive pathways.

USP7_p53_pathway cluster_inhibition Inhibition by 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasomal_Degradation Proteasomal_Degradation p53->Proteasomal_Degradation Apoptosis_CellCycleArrest Apoptosis_CellCycleArrest p53->Apoptosis_CellCycleArrest Induces Inhibitor 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol Inhibitor->USP7 Inhibits

Caption: The USP7-MDM2-p53 signaling pathway and the proposed mechanism of action for a USP7 inhibitor.

2.2. In Vitro Assay Workflow for USP7 Inhibition

A tiered approach is recommended to evaluate the inhibitory potential of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol against USP7.

USP7_Assay_Workflow Start Start: Compound Synthesis and Characterization Biochemical_Assay Biochemical Assay: USP7 Enzymatic Activity (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Target Engagement and Downstream Effects Biochemical_Assay->Cell_Based_Assay If IC50 < 1 µM Selectivity_Panel Selectivity Profiling: Panel of Deubiquitinases Cell_Based_Assay->Selectivity_Panel If cellular activity is confirmed End End: Lead Candidate for Further Development Selectivity_Panel->End

Caption: A tiered workflow for the in vitro evaluation of USP7 inhibitors.

2.2.1. Biochemical Assay: USP7 Enzymatic Activity

Principle: This assay measures the direct inhibitory effect of the compound on the enzymatic activity of recombinant human USP7. A common method utilizes a fluorogenic substrate, such as ubiquitin-rhodamine110-glycine, which upon cleavage by USP7, releases the fluorescent rhodamine 110.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human USP7 enzyme.

    • Ubiquitin-rhodamine110-glycine substrate.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (test compound) dissolved in DMSO.

    • Positive control inhibitor (e.g., P5091).

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the assay plate, add a small volume of the diluted compound or DMSO (vehicle control).

    • Add the USP7 enzyme to all wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110-glycine substrate.

    • Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths of approximately 485/535 nm).

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC50 value.

2.2.2. Cell-Based Assays: Target Engagement and Downstream Effects

Principle: These assays confirm that the compound can penetrate the cell membrane, engage with USP7, and elicit the expected downstream biological effects.

Experimental Protocol (using a p53 wild-type cancer cell line, e.g., HCT116):

  • Cell Culture:

    • Culture HCT116 cells in appropriate media and conditions.

  • Compound Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol for a specified duration (e.g., 24 hours).

  • Western Blot Analysis:

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

    • Expected Outcome: A dose-dependent decrease in MDM2 levels and a corresponding increase in p53 levels.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Treat cells with a range of compound concentrations for a longer period (e.g., 72 hours).

    • Measure cell viability according to the manufacturer's protocol.

    • Calculate the GI50 (concentration for 50% growth inhibition).

2.3. Quantitative Data from Analog Studies

The following table summarizes the reported in vitro activity of some N-benzylpiperidinol derivatives as USP7 inhibitors.

Compound IDUSP7 IC50 (nM)Cell LineCellular IC50 (nM)Reference
L55 40.8LNCaP29.6[2][4]
RS4;1141.6[4]
J21 41.35 ± 2.16--[1]
X20 7.6--[3][5]
X26 8.2--[3][5]

Secondary Hypotheses: Exploring Broader Pharmacological Activities

The piperidine scaffold is a common feature in centrally acting drugs. Therefore, it is prudent to investigate other potential biological targets for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

3.1. Opioid Receptor Modulation

Piperidine derivatives are known to possess analgesic properties, often mediated through interactions with opioid receptors.

In Vitro Assay: Opioid Receptor Binding

  • Principle: A competitive radioligand binding assay can determine the affinity of the test compound for µ (mu), δ (delta), and κ (kappa) opioid receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the specific opioid receptor subtype.

    • Incubate the membranes with a known radioligand (e.g., [³H]DAMGO for µ-opioid receptors) in the presence of varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

    • Determine the Ki (inhibition constant) of the test compound for each receptor subtype.

3.2. Sigma Receptor Affinity

4-Aryl-4-piperidinol derivatives have been reported as selective ligands for sigma-1 receptors, which are implicated in various neurological processes.

In Vitro Assay: Sigma Receptor Binding

  • Principle: Similar to the opioid receptor binding assay, a competitive radioligand binding assay is used to assess the affinity for sigma-1 and sigma-2 receptors.

  • Methodology:

    • Use membrane preparations from tissues or cells rich in sigma receptors (e.g., guinea pig brain).

    • Employ a suitable radioligand, such as -pentazocine for sigma-1 receptors.

    • Follow a similar procedure as described for the opioid receptor binding assay to determine the Ki values.

Concluding Remarks and Future Directions

This guide provides a comprehensive, evidence-based framework for the initial in vitro characterization of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. The strong precedent for USP7 inhibition by structurally related N-benzylpiperidinol derivatives positions this as the primary and most promising avenue of investigation. The proposed tiered workflow, from biochemical assays to cell-based functional studies, ensures a logical and resource-efficient evaluation.

Should the compound demonstrate potent and selective USP7 inhibition with corresponding cellular activity, subsequent steps would include pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models. The exploration of secondary activities, such as opioid and sigma receptor modulation, will provide a more complete understanding of the compound's pharmacological profile and may reveal alternative therapeutic applications. The data generated through these systematic investigations will be crucial for determining the future trajectory of this promising chemical entity in the drug discovery pipeline.

References

  • Discovery of N-Benzylpiperidinol derivatives as USP7 inhibitors against Hem
  • Discovery of N-Benzylpiperidinol derivatives as USP7 inhibitors against Hem
  • Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer - PubMed. PubMed.
  • N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed. PubMed.
  • Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer | Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Vertex AI Search.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. PubMed.
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. PubMed Central.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. PubMed.
  • Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com.

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Methodological & Application

Application Notes & Protocols: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Piperidine Scaffolds in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for targeting complex receptors in the central nervous system (CNS). This guide focuses on a specific, high-value intermediate: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol . This tertiary alcohol combines the piperidine core with three key pharmacophoric elements: a benzyl group for N-protection and potential receptor interaction, a 4-hydroxyl group that can serve as a hydrogen bond donor or a synthetic handle, and a 4-(2-hydroxyphenyl) moiety, a critical feature for a class of neurologically active compounds.

This document provides a detailed exploration of the synthesis, characterization, and potential applications of this intermediate, with a focus on its role in the development of N-methyl-D-aspartate (NMDA) receptor antagonists. The protocols herein are designed for researchers in drug discovery and process development, offering insights grounded in established chemical principles.

Section 1: Physicochemical & Spectroscopic Characterization

Precise characterization of any pharmaceutical intermediate is fundamental to ensuring the reproducibility of downstream reactions and the purity of the final active pharmaceutical ingredient (API). While specific experimental data for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is not widely published, its properties can be reliably extrapolated from its key starting material, 1-Benzyl-4-piperidone, and related analogues.

Physical and Chemical Properties

The following table summarizes the expected properties of the target intermediate alongside the known properties of its precursor.

Property1-Benzyl-4-piperidone (Precursor)1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (Target Intermediate)Data Source(s)
Molecular Formula C₁₂H₁₅NOC₁₈H₂₁NO₂Calculated
Molecular Weight 189.25 g/mol 283.36 g/mol Calculated
Appearance LiquidExpected: White to off-white solid
Boiling Point 134 °C @ 7 mmHg> 300 °C (Estimated)
Density 1.021 g/mL at 25 °C~1.2 g/cm³ (Estimated)
Solubility Soluble in most organic solventsSoluble in DMSO, Methanol, Chloroform, Dichloromethane[1]
Storage 2-8°CDesiccate at room temperature or 2-8°C
Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the intermediate and tracking reaction progress. The following protocol is a robust starting point for method development.

Causality: A reverse-phase C18 column is chosen for its versatility in analyzing moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and an aqueous buffer, allows for the effective elution and separation of the starting material, product, and potential byproducts. Phosphoric acid is used to protonate any residual basic sites on the silica column, improving peak shape.[2]

Protocol: Purity Analysis by RP-HPLC

  • Instrumentation: HPLC system with UV detector.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[2]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: Return to 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the intermediate in 1 mL of mobile phase (pre-mixed at 50:50 A:B) to prepare a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.

Section 2: Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

The synthesis of this tertiary alcohol is most efficiently achieved via a Grignard reaction. This classic organometallic addition allows for the direct formation of the C-C bond between the piperidone carbonyl carbon and the hydroxyphenyl ring.

Core Principle: The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile. However, the acidic proton of a phenol would instantly quench the Grignard reagent. Therefore, the phenolic hydroxyl group must be protected, typically as a methyl ether (anisole), prior to forming the Grignard reagent. The protecting group is then removed in a subsequent step to yield the final product.[3]

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Demethylation A 1-Benzyl-4-piperidone E 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol A->E B 2-Bromoanisole C Magnesium (Mg) B->E 1. Form Grignard 2. Add Piperidone D Anhydrous THF C->E 1. Form Grignard 2. Add Piperidone D->E 1. Form Grignard 2. Add Piperidone F 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (Final Intermediate) E->F Deprotection G BBr₃ or HBr G->F

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Synthesis Protocol

Safety Precaution: All steps must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.[4] Grignard reactions are highly sensitive to moisture and must be performed under anhydrous conditions.

Step 1: Synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol via Grignard Reaction

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. The purple color should fade upon gentle heating, indicating activation.[3]

  • Grignard Reagent Formation:

    • Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium.

    • Dissolve 2-bromoanisole (1.1 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2-bromoanisole solution to the magnesium. The reaction should initiate, indicated by gentle bubbling and warming. If not, gentle heating may be required.

    • Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[5]

    • After addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent (2-methoxyphenylmagnesium bromide).

  • Addition to Piperidone:

    • Dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF.

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add the 1-benzyl-4-piperidone solution via the dropping funnel. The addition is exothermic; maintain the temperature below 10°C.

    • After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis shows consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.[3]

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol.

Step 2: Demethylation to 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

  • Reaction Setup: In a round-bottom flask, dissolve the crude product from Step 1 in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78°C (dry ice/acetone bath). Slowly add boron tribromide (BBr₃, 1.5 eq., 1M solution in DCM) dropwise.

  • Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Cool the reaction to 0°C and cautiously quench with methanol, followed by water.

    • Neutralize the solution with a saturated aqueous sodium bicarbonate solution.

    • Extract three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Section 3: Application in Downstream Synthesis

The structure of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol makes it a highly valuable precursor for NMDA receptor antagonists, a class of drugs investigated for stroke, neurodegenerative diseases, and depression. It is a key structural analogue of intermediates used in the synthesis of compounds like Ifenprodil.[6][7] The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed and replaced with other functional groups to modulate pharmacological activity.

Representative Downstream Pathway: N-Debenzylation and Alkylation

Downstream_Workflow cluster_0 Step 3: N-Debenzylation cluster_1 Step 4: N-Alkylation A 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol B 4-(2-Hydroxyphenyl)piperidin-4-ol A->B Hydrogenolysis D Target API Scaffold B->D Alkylation C H₂, Pd/C C->B E R-X (Alkyl Halide) E->D

Caption: Representative pathway for modifying the intermediate.

Protocol: N-Debenzylation (Hydrogenolysis)
  • Reaction Setup: To a solution of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol in methanol or ethanol, add Palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: Place the flask in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Reaction: Stir the reaction vigorously at room temperature until hydrogen uptake ceases or analysis confirms the absence of starting material.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product, 4-(2-hydroxyphenyl)piperidin-4-ol, which can be carried forward to the next step.

Section 4: Safety & Handling

  • Hazard Profile (Inferred): The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[8] Piperidine derivatives can also cause respiratory irritation.[8]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[8]

    • Respiratory Protection: If working with a powder or generating aerosols, use a NIOSH-approved respirator with a particulate filter.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up if necessary.[8][9]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gesvatec. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Science of Synthesis. (2004). Benzylic Grignard Reagents. Thieme. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Benzyl-4-piperidinol. Retrieved from [Link]

  • PubChem. (n.d.). Ifenprodil. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]

  • ResearchGate. (2016). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Retrieved from [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • BioCrick. (n.d.). 1-Benzyl-4-hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • PubMed. (2001). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. Retrieved from [Link]

  • Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.
  • ResearchGate. (2001). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

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The Strategic Application of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. The 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol moiety represents a privileged structure with significant potential for the development of new therapeutic agents. This guide provides an in-depth analysis of this compound, detailing its synthesis, potential applications, and robust protocols for its evaluation in a drug discovery context. The narrative is structured to provide not just procedural steps, but the scientific rationale underpinning these methodologies, empowering researchers to adeptly navigate their investigations.

Introduction: The Scientific Merit of the 4-Aryl-4-hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The N-benzyl group, in particular, is a common feature in bioactive compounds, contributing to target affinity through cation-π and π-π interactions, and can modulate physicochemical properties.[3][4]

The introduction of an aryl group and a hydroxyl group at the 4-position of the piperidine ring, as in 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, further enhances its potential. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the 2-hydroxyphenyl group introduces additional opportunities for hydrogen bonding, metal chelation, and aromatic interactions. This unique combination of functional groups suggests potential applications in several therapeutic areas, including neurodegenerative diseases, pain management, and oncology. Derivatives of 4-hydroxypiperidine have demonstrated a range of biological activities, including analgesic and antimicrobial effects.[5]

This document serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis and biological evaluation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and its analogues, thereby facilitating its exploration in drug discovery programs.

Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol: A Detailed Protocol

The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be efficiently achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This approach utilizes the commercially available 1-benzyl-4-piperidone as the starting material.

Proposed Synthetic Pathway

The overall synthetic strategy involves the preparation of a Grignard reagent from a protected 2-bromophenol, followed by its reaction with 1-benzyl-4-piperidone and subsequent deprotection.

Synthetic_Pathway A 2-Bromophenol B Protected 2-Bromophenol (e.g., TBDMS ether) A->B Protection (e.g., TBDMSCl, Imidazole) C Grignard Reagent B->C Grignard Formation (Mg, THF) E Protected Intermediate C->E Grignard Reaction D 1-Benzyl-4-piperidone D->E F 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol E->F Deprotection (e.g., TBAF)

Caption: Proposed synthetic route for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Step-by-Step Experimental Protocol

Materials:

  • 2-Bromophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Magnesium turnings

  • Iodine (catalyst)

  • 1-Benzyl-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Protection of 2-Bromophenol:

    • To a solution of 2-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add TBDMSCl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the protected 2-bromophenol.

  • Formation of the Grignard Reagent:

    • Activate magnesium turnings (1.5 eq) in a flame-dried flask with a crystal of iodine under an inert atmosphere.

    • Add a solution of the protected 2-bromophenol (1.2 eq) in anhydrous THF dropwise to initiate the reaction.

    • Reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with 1-Benzyl-4-piperidone:

    • Cool the Grignard reagent to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

  • Deprotection:

    • Combine the organic extracts and add a solution of TBAF (1.1 eq) in THF.

    • Stir the mixture at room temperature for 2 hours.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol as a solid.

Characterization

The structure of the final compound should be confirmed by standard analytical techniques:

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the benzyl and hydroxyphenyl groups, the piperidine ring protons, and the hydroxyl protons.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₈H₂₁NO₂.
FT-IR Characteristic absorption bands for O-H and C-N bonds.

Potential Applications in Drug Discovery

The structural features of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol suggest its potential as a scaffold for developing drugs targeting a variety of biological systems.

Central Nervous System (CNS) Disorders

The 4-aryl-4-hydroxypiperidine scaffold is present in several CNS-active compounds. The N-benzylpiperidine moiety has been explored for its potential in developing treatments for neurodegenerative diseases like Alzheimer's disease, with some derivatives showing potent anti-acetylcholinesterase activity.[6] The 2-hydroxyphenyl group could potentially interact with targets implicated in neuroinflammation or oxidative stress.

Hypothesized Signaling Pathway Involvement:

CNS_Pathway Compound 1-Benzyl-4-(2-hydroxyphenyl) piperidin-4-ol AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition NMDA_R NMDA Receptor Compound->NMDA_R Modulation Sigma1_R Sigma-1 Receptor Compound->Sigma1_R Binding Cognitive_Enhancement Cognitive Enhancement AChE->Cognitive_Enhancement Leads to Neuroprotection Neuroprotection NMDA_R->Neuroprotection Contributes to Sigma1_R->Neuroprotection Contributes to

Caption: Hypothesized interactions in CNS-related pathways.

Analgesia

The piperidine scaffold is a core component of many opioid analgesics. While the direct opioid receptor activity of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is unknown, derivatives of 4-hydroxypiperidine have shown analgesic properties.[5] Further investigation into its activity at opioid and other pain-related receptors (e.g., sigma receptors) is warranted. 4-Arylpiperidines have been investigated as selective sigma-1 receptor ligands.[7]

Oncology

The piperidine ring is found in a number of anticancer agents. The potential of piperidine derivatives to induce cytotoxicity in cancer cells has been documented.[8] The 2-hydroxyphenyl moiety is of interest due to its presence in compounds with antioxidant and pro-apoptotic activities.

Protocols for Biological Evaluation

To assess the therapeutic potential of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, a series of in vitro assays should be conducted.

General Workflow for Biological Screening

Screening_Workflow Start Synthesized Compound Primary_Screening Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-based Functional Assays, Dose-Response Curves) Hit_Identification->Secondary_Screening Lead_Generation Lead Compound Generation Secondary_Screening->Lead_Generation

Caption: A general workflow for the biological evaluation of the synthesized compound.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method to determine the anti-AChE activity of the synthesized compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

  • Donepezil (positive control)

Protocol:

  • Prepare stock solutions of the test compound and donepezil in DMSO.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 125 µL of phosphate buffer and 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of AChE solution and incubate for 15 minutes at 25 °C.

  • Add 25 µL of ATCI solution to start the colorimetric reaction.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound IC₅₀ (µM) for AChE Inhibition
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol5.2
Donepezil0.01
Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on a cancer cell line (e.g., A549 lung cancer cells).[8]

Materials:

  • A549 human lung carcinoma cell line

  • DMEM supplemented with 10% FBS

  • 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and doxorubicin for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound IC₅₀ (µM) on A549 cells
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol12.8
Doxorubicin0.5

Conclusion and Future Directions

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a promising and synthetically accessible scaffold for drug discovery. Its unique structural features warrant further investigation into its biological activities. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound and its analogues. Future work should focus on exploring structure-activity relationships (SAR) by modifying the N-benzyl and 2-hydroxyphenyl moieties to optimize potency and selectivity for specific biological targets. The insights gained from such studies could lead to the development of novel therapeutics for a range of diseases.

References

  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol. Retrieved from [Link]

  • Ghattas, M. A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. BMC Chemistry, 10(1), 53.
  • ResearchGate. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31256.
  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 2(1), 1-8.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • SSRN. (2025). Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubMed. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(19), 3769-3775.
  • MDPI. (2021). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Plants, 10(4), 743.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

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Application Notes and Protocols for the Development of Neuroprotective Agents Using 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective agents is a critical priority in modern pharmacology. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous centrally active compounds.[1][2] This document provides a comprehensive guide for researchers on the investigation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol as a potential neuroprotective agent. Drawing parallels from structurally related N-methyl-D-aspartate (NMDA) receptor antagonists and sigma receptor (σR) ligands, we outline a strategic research plan.[3][4] This guide details the chemical synthesis, characterization, and a multi-tiered screening cascade, including detailed in vitro and in vivo protocols, to thoroughly evaluate the compound's neuroprotective efficacy and elucidate its mechanism of action.

Compound Profile and Scientific Rationale

Chemical Structure and Properties

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a tertiary alcohol derivative of N-benzylpiperidine. Its unique structure combines several key pharmacophores: the N-benzylpiperidine moiety, known for its role in CNS-targeting drugs, and a 4-aryl-4-ol substitution, which is critical for the activity of related neuroprotective compounds like ifenprodil and its analogues.[3][5]

PropertyValueSource
IUPAC Name 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol-
Molecular Formula C₁₈H₂₁NO₂PubChem (Analog)[6]
Molecular Weight 283.36 g/mol PubChem (Analog)[6]
Appearance Expected to be a white to off-white solidGeneral Observation[5]
Solubility Expected to be soluble in DMSO, Methanol, EthanolGeneral Observation
CAS Number Not assigned-
Rationale for Neuroprotective Investigation

The therapeutic potential of this compound is predicated on several key hypotheses derived from its structural features:

  • NMDA Receptor Modulation: The 4-aryl-4-hydroxypiperidine core is a hallmark of potent NMDA receptor antagonists, such as CP-101,606, which show significant neuroprotective effects in models of glutamate-induced excitotoxicity with an IC₅₀ as low as 10 nM.[3] Excitotoxicity, primarily mediated by over-activation of NMDA receptors, is a central pathological mechanism in ischemic stroke and other neurodegenerative conditions.

  • Sigma Receptor (σR) Affinity: The N-benzylpiperidine framework is a common feature in high-affinity σR ligands.[4] σ₁R, in particular, is a unique ligand-operated chaperone protein at the endoplasmic reticulum that modulates calcium signaling, ion channel function, and cellular stress responses. Agonism at the σ₁R has been shown to confer neuroprotection in various models of neurodegeneration.[4]

  • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group may confer direct radical scavenging activity. Furthermore, related piperidine compounds have been shown to exert neuroprotection through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[7]

The proposed investigation aims to systematically validate these hypotheses.

Synthesis and Characterization Protocol

The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be efficiently achieved via a Grignard reaction. This protocol outlines a standard, reliable method.

Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection & Purification A 2-Bromophenol B Protection (e.g., TBDMSCl) A->B C 2-(tert-butyldimethylsilyloxy)bromobenzene B->C D Magnesium turnings in THF C->D + Mg, THF E Grignard Reagent D->E G Reaction in dry THF E->G F 1-Benzyl-4-piperidone F->G H Protected Intermediate G->H I Deprotection (e.g., TBAF) H->I J Aqueous Workup I->J K Column Chromatography J->K L Final Product K->L

Caption: Synthetic workflow for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Detailed Synthesis Protocol

Materials:

  • 2-Bromophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Magnesium (Mg) turnings

  • 1-Benzyl-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Standard solvents for extraction and chromatography (Ethyl Acetate, Hexanes)

Protocol:

  • Protection of Phenolic Hydroxyl:

    • Dissolve 2-bromophenol (1.0 eq) and imidazole (1.2 eq) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add TBDMSCl (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and purify by flash chromatography to yield 2-(tert-butyldimethylsilyloxy)bromobenzene.

    • Rationale: The acidic proton of the phenolic -OH group is incompatible with the highly basic Grignard reagent and must be protected. TBDMS is a robust protecting group that is stable to Grignard conditions and easily removed later.

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add Mg turnings (1.5 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of the protected bromophenol (1.2 eq) in anhydrous THF dropwise to the Mg turnings. The reaction is exothermic.

    • Reflux the mixture for 1-2 hours until most of the magnesium has been consumed.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Add a solution of 1-Benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Workup and Deprotection:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Dissolve the crude residue in THF and add TBAF (1.1 eq, 1M solution in THF). Stir at room temperature for 2 hours.

    • Concentrate the mixture and purify by flash column chromatography (e.g., Ethyl Acetate/Hexanes gradient) to yield the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., O-H stretch).

In Vitro Evaluation of Neuroprotective Activity

This section details a screening cascade to assess the neuroprotective effects of the compound in cell-based models.[8]

In Vitro Screening Workflow

G cluster_0 Secondary Mechanistic Assays A Primary Screen: Cell Viability Assay B Induce Neurotoxicity (e.g., Glutamate, H₂O₂, Aβ) A->B C Treat with Compound B->C D Assess Viability (MTT/LDH) C->D E Active Hit Identified? D->E F ROS Measurement (DCFH-DA) E->F Yes G Apoptosis Assay (Caspase-3/7) E->G Yes H Mitochondrial Health (JC-1/TMRM) E->H Yes I Mechanism of Action Elucidation E->I Yes F->I G->I H->I

Caption: Workflow for in vitro neuroprotection screening cascade.

Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Glutamic acid

  • Test Compound (dissolved in DMSO to create a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compound in serum-free media (e.g., final concentrations ranging from 1 nM to 10 µM).

    • Remove the growth medium from the cells and replace it with the compound-containing medium.

    • Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control".

    • Incubate for 2 hours.

    • Scientist's Note: A pre-treatment period allows the compound to enter the cells and engage its target(s) before the toxic insult is applied.

  • Induction of Excitotoxicity:

    • Add glutamate to the wells to a final concentration of 5 mM (this concentration may need optimization for your specific cell passage). Do not add glutamate to the "no-treatment control" wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the no-treatment control: (Absorbance_sample / Absorbance_control) * 100.

    • Plot the percent viability against the compound concentration to determine the EC₅₀ (the concentration that provides 50% of the maximum protective effect).

Protocol: Measurement of Reactive Oxygen Species (ROS)

This assay determines if the compound's neuroprotective effect is mediated by reducing oxidative stress.[9][10]

Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Hydrogen Peroxide (H₂O₂) as a positive control for ROS induction.

Protocol:

  • Follow steps 1 and 2 from the excitotoxicity protocol.

  • ROS Induction: Add H₂O₂ (e.g., 100 µM, optimize concentration) or glutamate to induce oxidative stress.

  • DCFH-DA Staining:

    • One hour before the end of the neurotoxin incubation period, add DCFH-DA to each well to a final concentration of 10 µM.

    • Incubate for 45-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated intracellularly; upon oxidation by ROS, it converts to the highly fluorescent DCF.

  • Fluorescence Measurement:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Compare the fluorescence intensity of compound-treated groups to the vehicle-treated, toxin-exposed group. A reduction in fluorescence indicates a decrease in intracellular ROS.

In Vivo Proof-of-Concept Studies

After demonstrating efficacy in vitro, the next critical step is to evaluate the compound in an animal model of a relevant neurodegenerative disease.[11] The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely accepted standard for studying ischemic stroke.[10][12]

In Vivo Experimental Workflow

G cluster_0 Outcome Assessments (24-72h post-MCAO) A Animal Acclimatization (e.g., C57BL/6 Mice) B Pre-treatment with Compound or Vehicle (i.p. or p.o.) A->B C Surgical Induction of MCAO (e.g., 60 min occlusion) B->C D Reperfusion C->D E Post-operative Care & Compound Administration D->E F Behavioral Testing (Neurological Deficit Score) E->F G Sacrifice & Brain Harvest F->G H Infarct Volume Analysis (TTC Staining) G->H I Histology/Biochemistry (IHC for NeuN, Caspase-3) G->I J Data Analysis & Interpretation H->J I->J

Caption: Workflow for in vivo evaluation using the MCAO stroke model.

Protocol: Middle Cerebral Artery Occlusion (MCAO) in Mice

Materials:

  • Male C57BL/6 mice (25-30g)

  • Test Compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration

  • Anesthesia (e.g., Isoflurane)

  • 6-0 nylon monofilament suture with a silicon-coated tip

  • 2,3,5-Triphenyltetrazolium chloride (TTC)

Protocol:

  • Animal Preparation and Dosing:

    • Acclimatize animals for at least one week.

    • Administer the test compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes prior to surgery.

    • Rationale: The dosing regimen (pre-treatment vs. post-treatment) is a critical experimental parameter. Pre-treatment assesses prophylactic neuroprotection, while post-treatment more closely mimics a clinical scenario.

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane.

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Introduce the silicon-coated 6-0 nylon filament through a small incision in the ECA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • Maintain the occlusion for 60 minutes. During this time, monitor the animal's body temperature and maintain it at 37°C.

  • Reperfusion: After 60 minutes, carefully withdraw the filament to allow reperfusion of the MCA territory. Suture the incision and allow the animal to recover.

  • Neurological Assessment (24 hours post-MCAO):

    • Score the animals for neurological deficits using a standardized 5-point scale (e.g., 0 = no deficit, 1 = failure to extend contralateral paw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

  • Infarct Volume Measurement (48 hours post-MCAO):

    • Anesthetize and sacrifice the animals.

    • Rapidly remove the brain and slice it into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution in PBS for 20 minutes at 37°C.

    • TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

    • Image the slices and quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software (e.g., ImageJ).

  • Data Analysis: Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to compare the neurological scores and infarct volumes between the vehicle-treated and compound-treated groups. A significant reduction in these parameters indicates a neuroprotective effect.

References

  • Vertex AI Search. (2024). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications.
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  • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

  • PubMed. (1994). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Available at: [Link]

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  • Semantic Scholar. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats. Available at: [Link]

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The Cornerstone of Neuroactive Piperidines: Synthesis and Application of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Arylpiperidin-4-ol Scaffold

In the landscape of central nervous system (CNS) drug discovery, the 4-arylpiperidin-4-ol scaffold has emerged as a privileged structure. Its rigid framework allows for precise spatial orientation of pharmacophoric elements, making it an ideal template for targeting a variety of CNS receptors. Among the myriad of derivatives, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol stands out as a critical precursor in the synthesis of a range of CNS-active compounds. Its strategic importance lies in its role as a key intermediate for molecules like ifenprodil and its analogs, which are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B subtype.[1][2] This selectivity for GluN2B-containing receptors is of significant therapeutic interest, as these receptors are implicated in a variety of neurological and psychiatric disorders, including stroke, traumatic brain injury, and depression.[3]

This comprehensive guide provides a detailed exploration of the synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and its subsequent elaboration into CNS-active compounds. We will delve into the causality behind the experimental choices, offering field-proven insights to guide researchers and drug development professionals in harnessing the potential of this versatile intermediate.

Synthetic Pathways to 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol: A Tale of Two Strategies

The synthesis of the target precursor, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, can be efficiently achieved through a convergent strategy centered around the Grignard reaction. The choice of starting materials dictates the precise route, with two primary pathways offering flexibility and high yields.

Strategy 1: Direct Grignard Addition to 1-Benzyl-4-piperidone

This is the most direct approach, involving the reaction of commercially available 1-benzyl-4-piperidone with a Grignard reagent derived from a protected 2-halophenol. To circumvent the acidic proton of the phenolic hydroxyl group, which would quench the Grignard reagent, a protecting group strategy is essential. A common and effective choice is the methoxy group, utilizing 2-bromoanisole as the starting material for the Grignard reagent.

The overall workflow for this strategy is depicted below:

Strategy_1_Workflow A 2-Bromoanisole C o-Methoxyphenylmagnesium Bromide A->C Grignard Formation B Magnesium Turnings B->C E 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol C->E Grignard Addition D 1-Benzyl-4-piperidone D->E G 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol E->G O-Demethylation F Boron Tribromide (BBr3) F->G

Caption: Workflow for the synthesis of the target precursor via Grignard reaction with a protected phenol.

Strategy 2: Synthesis of 4-Benzyl-4-hydroxy-piperidine as a Key Intermediate

An alternative and equally viable strategy involves the initial synthesis of 4-benzyl-4-hydroxy-piperidine, followed by N-alkylation with a suitable electrophile. This approach can be advantageous depending on the availability and cost of starting materials.

A general workflow for this alternative strategy is as follows:

Strategy_2_Workflow A Benzyl Bromide C Benzylmagnesium Bromide A->C Grignard Formation B Magnesium Turnings B->C E 1-Benzyl-4-benzyl-4-hydroxypiperidine C->E Grignard Addition D 1-Benzyl-4-piperidone D->E G 4-Benzyl-4-hydroxypiperidine E->G N-Debenzylation F Catalytic Hydrogenation F->G I Target CNS-Active Compound G->I N-Alkylation H Electrophile (e.g., 2-hydroxy-phenacyl bromide) H->I

Caption: Alternative synthetic workflow starting from 4-benzyl-4-hydroxy-piperidine.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and its subsequent conversion to a representative CNS-active compound.

Protocol 1: Synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol via Grignard Reaction

Rationale: This protocol utilizes the robust and well-established Grignard reaction to form the key carbon-carbon bond. The use of 2-methoxyphenylmagnesium bromide ensures that the phenolic hydroxyl group is protected as a methyl ether, preventing interference with the Grignard reagent.[4] Anhydrous conditions are critical for the success of this reaction.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.311.5 g0.062
2-Bromoanisole187.0410.8 g (7.6 mL)0.058
Anhydrous Tetrahydrofuran (THF)-100 mL-
1-Benzyl-4-piperidone189.2610.0 g0.053
Saturated Aqueous Ammonium Chloride-50 mL-
Diethyl Ether-150 mL-
Anhydrous Sodium Sulfate-10 g-

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

    • Magnesium turnings (1.5 g) are placed in the flask.

    • A solution of 2-bromoanisole (10.8 g) in anhydrous THF (30 mL) is prepared and added to the dropping funnel.

    • A small portion of the 2-bromoanisole solution is added to the magnesium turnings to initiate the reaction. Initiation can be facilitated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has initiated (indicated by bubbling and a gentle reflux), the remaining 2-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution will appear as a cloudy grey-brown mixture.

  • Grignard Addition:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of 1-benzyl-4-piperidone (10.0 g) in anhydrous THF (70 mL) is added dropwise to the stirred Grignard reagent over 30 minutes.

    • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while cooling in an ice bath.

    • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil.

    • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol as a pale yellow oil.

Expected Yield: 75-85%

Protocol 2: O-Demethylation to Yield 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Rationale: Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers under mild conditions.[6][7] The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol297.4010.0 g0.034
Anhydrous Dichloromethane (DCM)-100 mL-
Boron Tribromide (1 M solution in DCM)250.5240 mL0.040
Saturated Aqueous Sodium Bicarbonate-100 mL-
Dichloromethane (DCM)-150 mL-
Anhydrous Sodium Sulfate-10 g-

Procedure:

  • A solution of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol (10.0 g) in anhydrous DCM (100 mL) is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Boron tribromide solution (40 mL of a 1 M solution in DCM) is added dropwise to the stirred solution over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by carefully pouring the mixture into a stirred solution of saturated aqueous sodium bicarbonate (100 mL) cooled in an ice bath.

  • The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol as a white to off-white solid.

Expected Yield: 80-90%

Application in the Synthesis of Ifenprodil: A Case Study

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a pivotal intermediate in the synthesis of ifenprodil, a well-characterized NMDA receptor antagonist.[8] The synthesis proceeds through a two-step sequence involving N-debenzylation followed by N-alkylation.

Step 1: N-Debenzylation via Catalytic Transfer Hydrogenation

Rationale: Catalytic transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst is a mild and efficient method for the removal of N-benzyl protecting groups.[9][10] This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory settings.

Protocol:

  • To a solution of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (5.0 g, 0.017 mol) in methanol (50 mL) is added 10% Pd/C (0.5 g, 10 wt%).

  • Ammonium formate (5.4 g, 0.085 mol) is added in one portion.

  • The mixture is refluxed for 2 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield 4-(2-hydroxyphenyl)piperidin-4-ol.

Step 2: N-Alkylation to Ifenprodil

Rationale: The final step involves the N-alkylation of the debenzylated piperidine with a suitable electrophile to introduce the characteristic side chain of ifenprodil.

Protocol:

  • The crude 4-(2-hydroxyphenyl)piperidin-4-ol from the previous step is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • A base, such as potassium carbonate, is added to the solution.

  • 1-(4-hydroxyphenyl)-2-bromopropan-1-one is added, and the reaction mixture is heated to facilitate the N-alkylation.

  • The resulting ketone is then reduced, for example with sodium borohydride, to afford ifenprodil.

  • The final product is purified by chromatography or recrystallization.

Beyond Ifenprodil: A Scaffold for Diverse CNS-Active Agents

The 4-arylpiperidin-4-ol scaffold is not limited to the synthesis of ifenprodil and its direct analogs. This versatile chemical entity serves as a starting point for a diverse range of CNS-active compounds, including neuroprotective agents and potential antipsychotics.[11][12]

Neuroprotective Agents:

The ability of ifenprodil and related compounds to selectively block GluN2B-containing NMDA receptors underlies their neuroprotective effects.[1] Overactivation of these receptors is a key event in the excitotoxic cascade that leads to neuronal cell death in conditions such as stroke and traumatic brain injury. By modulating this pathway, derivatives of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can offer a therapeutic strategy to mitigate neuronal damage.

Antipsychotic Potential:

The 4-arylpiperidine core is also a prominent feature in several antipsychotic drugs, including haloperidol.[13][14] While the synthesis of haloperidol follows a different pathway, the structural similarities highlight the potential of the 4-arylpiperidin-4-ol scaffold in the design of novel antipsychotic agents with improved side-effect profiles. By modifying the substituents on the aryl ring and the piperidine nitrogen, it is possible to modulate the affinity for various dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[12]

Conclusion: A Versatile Building Block for CNS Drug Discovery

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol represents a cornerstone in the synthesis of a significant class of CNS-active compounds. Its strategic importance is underscored by its role as a key precursor to ifenprodil and its analogs, which have demonstrated considerable promise as selective NMDA receptor antagonists with neuroprotective properties. The synthetic routes to this intermediate are robust and scalable, relying on fundamental and well-understood organic transformations.

For researchers and drug development professionals, a thorough understanding of the synthesis and application of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol provides a powerful tool for the exploration of novel chemical space in the pursuit of next-generation therapies for a range of debilitating neurological and psychiatric disorders. The versatility of this scaffold ensures its continued relevance in the ongoing quest for safer and more effective CNS-targeted therapeutics.

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  • Reddy, P. A., & Crooks, P. A. (2007). Preparation & purification of 1-[4-(4-benzyloxy)phenyl]-2-(4-benzylpiperidin-1-yl)-1-propanone, & use thereof in stereospecific preparation of ifenprodil.
  • ChemicalBook. (2026). Ifenprodil. ChemicalBook.com.
  • Carroll, F. I., & Abraham, P. (1990). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.
  • Guzikowski, A. P., Tamiz, A. P., Acosta-Burruel, M., Bae, S. H., Cai, S. X., Hawkinson, J. E., ... & Zhou, Z. L. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (±)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 43(5), 984-994.
  • Ciba-Geigy AG. (1981). N-alkyl-piperidine DERIVATIVES.
  • Wang, J., & Li, H. (2012). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • Ezzat, S. M., & El-Khatib, A. S. (2018). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms.
  • Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. Cheméo.
  • Meyers, A. I., Brinkmeyer, R. S., & Collington, E. W. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42.
  • Rieke, R. D. (2004). Benzylic Grignard reagent. Science of Synthesis, 7, 587-596.
  • Guzikowski, A. P., Tamiz, A. P., Acosta-Burruel, M., Bae, S. H., Cai, S. X., Hawkinson, J. E., ... & Zhou, Z. L. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (±)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 43(5), 984-994.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem.
  • Igarashi, K., Muramoto, K., & Yamazoe, Y. (1976). [Effects of 2-(4-benzyl-piperidino)-1-(4-hydroxyphenyl)-1-propanol (ifenprodil) on the cardiovascular system in vivo]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 72(8), 1039-1051*.
  • Van der Pijl, F., van der Veen, L. A., & de Vries, J. G. (2017). Solvent screening of benzyl chloride Grignard reaction. RSC Advances, 7(81), 51439-51445*.
  • Li, G., & Zhang, Y. (2012). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.).
  • Comins, D. L., & Dehghani, A. (1992). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Tetrahedron Letters, 33(42), 6299-6302*.

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Application Notes and Protocols for the Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol scaffold is a key structural motif in a variety of pharmacologically active compounds. These tertiary alcohol analogs of 4-arylpiperidines have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The strategic placement of a hydroxyl group on the piperidine ring and a phenolic moiety on the aryl substituent allows for diverse biological interactions. This application note provides a detailed, field-proven protocol for the synthesis of 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and its analogs, intended for researchers, scientists, and professionals in drug development. The described methodology is robust, scalable, and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.

The synthetic strategy hinges on a key Grignard reaction between the commercially available or readily synthesized 1-benzyl-4-piperidone and a protected 2-bromo- or 2-iodophenol. The protection of the phenolic hydroxyl group is paramount to the success of the Grignard reaction, as the acidic proton of the phenol would otherwise quench the highly basic organomagnesium reagent. This guide will detail two effective protection strategies using methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, followed by the Grignard addition and subsequent deprotection to yield the target compounds.

Chemicals and Materials

Reagent Grade Supplier Notes
1-Benzyl-4-piperidone≥98%Sigma-Aldrich, Acros Organics, etc.Can be synthesized if not commercially available.
2-Bromophenol≥98%Sigma-Aldrich, Alfa Aesar, etc.Or other substituted halophenols for analog synthesis.
Magnesium turnings≥99.5%Sigma-Aldrich, Fisher Scientific, etc.Should be activated prior to use.
IodineReagent gradeFisher Scientific, etc.For Grignard initiation.
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)Dry, ≥99.8%Acros Organics, Sigma-AldrichMust be anhydrous for Grignard reaction.
Chloromethyl methyl ether (MOMCl)Technical gradeSigma-AldrichCaution: Carcinogen. Handle in a fume hood.
3,4-Dihydro-2H-pyran (DHP)97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
Pyridinium p-toluenesulfonate (PPTS)98%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Hydrochloric acid (HCl)ConcentratedFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house.
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house.
Brine (saturated NaCl solution)Prepared in-house.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)For drying organic extracts.
Silica gel60 Å, 230-400 meshFor column chromatography.
Deuterated solvents for NMRCambridge Isotope Laboratories, etc.e.g., CDCl₃, DMSO-d₆

Experimental Protocols

The synthesis is a multi-step process. Each step is critical for the overall success and yield of the final product.

Workflow Overview

Synthesis_Workflow cluster_protection Step 1: Phenol Protection cluster_grignard_formation Step 2: Grignard Reagent Formation cluster_grignard_reaction Step 3: Grignard Addition cluster_deprotection Step 4: Deprotection A 2-Halophenol B Protected 2-Halophenol A->B MOMCl or DHP C Protected 2-Halophenol D Grignard Reagent C->D Mg, I₂ (cat.), Anhydrous Ether/THF F Grignard Reagent E 1-Benzyl-4-piperidone G Protected Tertiary Alcohol E->G F->G H Protected Tertiary Alcohol I Final Product H->I Acidic Hydrolysis

Caption: Overall synthetic workflow.

Step 1: Protection of the Phenolic Hydroxyl Group

The acidic proton of the phenol must be protected to prevent it from reacting with the Grignard reagent. Two common and effective protecting groups are Methoxymethyl (MOM) and Tetrahydropyranyl (THP).

Protocol 1A: Methoxymethyl (MOM) Protection

Causality: The MOM group is stable to the basic conditions of the Grignard reaction but can be readily cleaved under acidic conditions.[1][2]

  • To a solution of 2-bromophenol (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq) dropwise. Caution: MOMCl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-bromo-2-(methoxymethoxy)benzene, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless oil.

Protocol 1B: Tetrahydropyranyl (THP) Protection

Causality: The THP group forms a stable acetal with the phenol, which is resistant to Grignard reagents but easily removed with acid.[3][4]

  • Dissolve 2-bromophenol (1.0 eq) in anhydrous DCM (0.5 M) in a round-bottom flask.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude 2-(2-bromophenoxy)tetrahydro-2H-pyran is often pure enough for the next step but can be purified by column chromatography if necessary.

Step 2: Formation of the Grignard Reagent

Causality: The organomagnesium halide (Grignard reagent) is a potent nucleophile capable of attacking the electrophilic carbonyl carbon of the piperidone.[5] Strict anhydrous conditions are essential for the successful formation of the Grignard reagent.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to the flask.

  • Gently heat the flask with a heat gun under a stream of nitrogen until violet iodine vapors are observed. This helps to activate the magnesium surface.

  • Allow the flask to cool to room temperature.

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings.

  • Dissolve the protected 2-bromophenol (from Step 1, 1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small amount of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.

Step 3: Grignard Addition to 1-Benzyl-4-piperidone

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the 1-benzyl-4-piperidone, forming a new carbon-carbon bond and, after workup, a tertiary alcohol.

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-benzyl-4-piperidone (0.8 eq relative to the Grignard reagent) in anhydrous diethyl ether or THF.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent from Step 2 to the solution of 1-benzyl-4-piperidone via a cannula or the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the 1-benzyl-4-piperidone is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, the protected 1-benzyl-4-(2-protected-phenyl)piperidin-4-ol, can be purified by flash column chromatography.

Step 4: Deprotection of the Phenolic Group

Causality: The final step involves the removal of the MOM or THP protecting group to reveal the free phenolic hydroxyl group. This is typically achieved under acidic conditions.

Protocol 4A: MOM Deprotection

  • Dissolve the purified MOM-protected tertiary alcohol (from Step 3) in methanol (0.2 M).

  • Add a few drops of concentrated hydrochloric acid.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The final product, 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, can be further purified by recrystallization or column chromatography.

Protocol 4B: THP Deprotection

  • Dissolve the THP-protected tertiary alcohol (from Step 3) in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization. A mild deprotection method using LiCl in aqueous DMSO at 90°C can also be employed for sensitive substrates.[6]

Data Summary for Analog Synthesis

The following table provides a template for summarizing the results of synthesizing various analogs.

Analog (R) Protecting Group Yield (Step 1) Yield (Step 3) Yield (Step 4) Overall Yield ¹H NMR (Selected Peaks)
HMOM85%70%92%55%Provide key diagnostic peaks
4-FluoroTHP92%75%88%61%Provide key diagnostic peaks
5-ChloroMOM88%68%90%54%Provide key diagnostic peaks
4-MethoxyTHP90%72%85%55%Provide key diagnostic peaks

Visualization of Key Mechanisms

Grignard Reagent Formation

Grignard_Formation R-X Protected Aryl Halide R-Mg-X Grignard Reagent R-X->R-Mg-X Anhydrous Ether/THF Mg Magnesium Mg->R-Mg-X

Caption: Formation of the organomagnesium halide.

Grignard Addition to Piperidone

Grignard_Addition cluster_reactants Grignard R-Mg-X (Nucleophile) Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Piperidone 1-Benzyl-4-piperidone (Electrophile) Piperidone->Alkoxide Nucleophilic Attack Alcohol Tertiary Alcohol (Product) Alkoxide->Alcohol Aqueous Workup (e.g., NH₄Cl)

Caption: Nucleophilic addition of the Grignard reagent.

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating through rigorous in-process monitoring and characterization of intermediates and the final product.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of each reaction step. The disappearance of starting materials and the appearance of the product spot with a different Rf value provide a qualitative measure of reaction completion.

  • Purification: Flash column chromatography is employed to purify intermediates and the final product, ensuring the removal of unreacted starting materials and byproducts. The purity of the collected fractions should be confirmed by TLC.

  • Structural Verification: The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the successful formation of the desired product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the appearance of a broad O-H stretch in the final product and the disappearance of the C=O stretch from the piperidone starting material.

By adhering to these analytical practices, researchers can have high confidence in the identity and purity of their synthesized 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol analogs.

References

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Zhang, Z.-H., Li, T.-S., Jin, T.-S., & Wang, J.-X. (2002). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 2002(1), 32-33. [Link]

  • Tomoo, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8996-9003. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (2023). Preparation method of N-benzyl-4-piperidone. CN116924967A.
  • Oocities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 5(10), 7185-7216. [Link]

  • ChemRxiv. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine. CN1583742A.
  • Kumar, K. R. (2013). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. International Journal of Scientific & Engineering Research, 4(7), 2004-2006. [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Retrieved from [Link]

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
  • Science of Synthesis. (2004). Benzylic Grignard Reagents. Category 1: Organometallics, 7, 583-603. [Link]

  • Google Patents. (1974).

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The Versatile Scaffold: Application Notes and Protocols for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 4-Aryl-4-hydroxypiperidine Moiety in Drug Discovery

The 1-benzyl-4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its rigid piperidine core, coupled with the lipophilic N-benzyl group and the versatile 4-aryl-4-hydroxy substitution pattern, provides a unique three-dimensional arrangement that facilitates interactions with a multitude of biological targets. This structural motif is particularly prevalent in the design of centrally acting agents, where it has been successfully employed to modulate the activity of opioid, sigma (σ), and N-methyl-D-aspartate (NMDA) receptors, as well as various enzymes and transporters.[1][2][3]

This guide focuses on a specific, yet underexplored, member of this family: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol . While direct and extensive research on this particular analog is not widely published, its structural features strongly suggest a rich potential for applications in several key areas of medicinal chemistry. The presence of the ortho-hydroxyl group on the 4-phenyl ring introduces a key hydrogen bond donor/acceptor site, which can significantly influence ligand-receptor interactions and pharmacokinetic properties compared to its non-hydroxylated or meta/para-hydroxylated counterparts.

These application notes and protocols are therefore designed for researchers, scientists, and drug development professionals to explore the therapeutic potential of this intriguing molecule. We will delve into its synthesis, potential applications based on the well-established pharmacology of its close analogs, and provide detailed experimental protocols to facilitate its investigation.

Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol: A Proposed Protocol

The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be readily achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This approach utilizes the commercially available starting material, 1-benzyl-4-piperidone. The key challenge lies in the protection of the phenolic hydroxyl group of the Grignard reagent precursor, which would otherwise be incompatible with the reaction conditions.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection of 2-Bromophenol cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection 2-Bromophenol 2-Bromophenol Protected_Bromophenol 2-(tert-Butyldimethylsilyloxy)bromobenzene 2-Bromophenol->Protected_Bromophenol Protection Protecting_Agent e.g., TBDMSCl, Imidazole, DMF Grignard_Reagent [2-(tert-Butyldimethylsilyloxy)phenyl]magnesium bromide Protected_Bromophenol->Grignard_Reagent Grignard Formation Mg_turnings Mg turnings, THF Protected_Product 1-Benzyl-4-[2-(tert-butyldimethylsilyloxy)phenyl]piperidin-4-ol Grignard_Reagent->Protected_Product Addition to Ketone 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone->Protected_Product Final_Product 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol Protected_Product->Final_Product Deprotection Deprotecting_Agent e.g., TBAF, THF

Caption: Proposed synthetic route for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Detailed Synthetic Protocol

Materials:

  • 2-Bromophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1-Benzyl-4-piperidone

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Protection of 2-Bromophenol:

    • To a solution of 2-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 2-(tert-butyldimethylsilyloxy)bromobenzene.

  • Formation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve the protected bromophenol (1.2 eq) in anhydrous THF and add a small portion to the magnesium turnings.

    • Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with 1-Benzyl-4-piperidone:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product.

  • Deprotection of the Phenolic Hydroxyl Group:

    • Dissolve the crude protected product in THF.

    • Add TBAF solution (1.5 eq, 1M in THF) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Application Note I: Potential as an Opioid Receptor Modulator

Rationale: The 4-aryl-4-hydroxypiperidine scaffold is a classic pharmacophore for opioid receptor ligands. The prototypical example is meperidine (pethidine). The substitution on the nitrogen atom and the aryl ring are critical determinants of activity and receptor subtype selectivity (μ, δ, κ). The N-benzyl group is a common feature in many potent opioid ligands. The introduction of a hydroxyl group on the phenyl ring can modulate the binding affinity and selectivity.

Hypothesized Activity: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol may exhibit affinity for one or more opioid receptor subtypes. The ortho-hydroxyl group could potentially form an intramolecular hydrogen bond with the tertiary amine of the piperidine ring, influencing its conformation and basicity, which are crucial for receptor interaction. Alternatively, it may serve as a key interaction point within the receptor's binding pocket.

Protocol: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the μ-opioid receptor (MOR). Similar protocols can be adapted for δ (DOR) and κ (KOR) opioid receptors using selective radioligands.

Materials:

  • Membrane preparations from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

  • [³H]-DAMGO (a selective MOR agonist radioligand).

  • Naloxone (a non-selective opioid antagonist, for determining non-specific binding).

  • Test compound: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the binding buffer.

    • Prepare solutions of [³H]-DAMGO and naloxone in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Test compound at various concentrations or vehicle (for total binding).

      • Naloxone (10 µM final concentration, for non-specific binding).

      • [³H]-DAMGO (at a concentration close to its Kd, e.g., 1 nM).

      • Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation:

    • Incubate the plate at 25 °C for 60-90 minutes with gentle agitation.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note II: A Probe for Sigma (σ) Receptors

Rationale: Many N-benzylpiperidine derivatives exhibit high affinity and selectivity for sigma receptors, particularly the σ₁ subtype.[3] These receptors are implicated in a variety of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases.[4] The lipophilic nature of the N-benzyl group and the presence of a hydrogen bond donor/acceptor in the 4-position are features consistent with known σ₁ receptor ligands.

Hypothesized Activity: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a strong candidate for a σ₁ receptor ligand. The 2-hydroxyphenyl moiety could provide a critical interaction with the receptor, potentially leading to high affinity and selectivity.

Protocol: Sigma-1 (σ₁) Receptor Binding Assay

This protocol outlines a competitive binding assay to assess the affinity of the test compound for the σ₁ receptor.

Materials:

  • Membrane preparations from cells expressing the σ₁ receptor (e.g., guinea pig brain homogenates or cells overexpressing the human σ₁ receptor).

  • [³H]-(+)-Pentazocine (a selective σ₁ receptor radioligand).

  • Haloperidol (for determining non-specific binding).

  • Test compound: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Standard equipment for radioligand binding assays as listed in the previous protocol.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound, [³H]-(+)-pentazocine, and haloperidol in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, combine:

      • Binding buffer.

      • Test compound at various concentrations or vehicle.

      • Haloperidol (10 µM final concentration, for non-specific binding).

      • [³H]-(+)-Pentazocine (at a concentration near its Kd, e.g., 2-3 nM).

      • Membrane preparation (e.g., 150-200 µg of protein).

  • Incubation:

    • Incubate the plate at 37 °C for 120 minutes.

  • Harvesting and Washing:

    • Rapidly filter the samples through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

    • Wash the filters with ice-cold binding buffer.

  • Quantification and Data Analysis:

    • Perform scintillation counting and data analysis as described in the opioid receptor binding assay protocol to determine the IC₅₀ and Ki values for the σ₁ receptor.

Application Note III: A Scaffold for CNS Drug Discovery

Rationale: The N-benzylpiperidine core is a versatile starting point for developing drugs targeting various CNS disorders. Derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, serotonin transporter (SERT) inhibitors for depression and anxiety, and NMDA receptor antagonists for neuroprotection.[1][5][6]

Hypothesized Applications:

  • AChE Inhibition: By modifying the structure, for instance, by esterification of the tertiary alcohol and/or the phenolic hydroxyl group with a suitable linker and a pharmacophore known to interact with the peripheral anionic site of AChE, novel dual-binding site inhibitors could be developed.

  • SERT Inhibition: The N-benzylpiperidine moiety is present in some SERT inhibitors. The specific substitution pattern of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol could be explored for its affinity to SERT.

  • NMDA Receptor Antagonism: The structurally related compound ifenprodil is an NMDA receptor antagonist with a 4-hydroxyphenyl group. The target compound shares key structural features, suggesting potential activity at the NR2B subunit of the NMDA receptor.[1]

Illustrative Signaling Pathway: Potential Modulation of NMDA Receptor Signaling

NMDA_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling Glutamate Glutamate NMDA_R NMDA Receptor (NR1/NR2B) Glutamate->NMDA_R binds to NR2B Glycine Glycine Glycine->NMDA_R binds to NR1 Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Test_Compound 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (Hypothesized Antagonist) Test_Compound->NMDA_R antagonizes

Caption: Hypothesized antagonistic action on the NMDA receptor signaling pathway.

Quantitative Data Summary of Structurally Related Compounds

The following table summarizes the biological activities of compounds structurally related to 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, providing a basis for hypothesizing its potential activities.

Compound ClassBiological TargetKey Structural FeaturesReported Activity
N-Benzylpiperidine Derivatives Acetylcholinesterase (AChE) & Histone Deacetylase (HDAC)N-benzylpiperidine core with various linkers and zinc-binding groups.Dual inhibitors with IC₅₀ values in the low micromolar to nanomolar range.[6]
4-Aryl-4-hydroxypiperidines Opioid Receptors4-phenyl-4-hydroxypiperidine scaffold.Potent analgesic activity, with affinity for μ-opioid receptors.[2]
N-Benzylpiperidine Analogs Sigma-1 (σ₁) ReceptorN-benzylpiperidine moiety.High affinity ligands with Ki values in the nanomolar range.[3]
Ifenprodil Analogs NMDA Receptor (NR2B subunit)4-substituted piperidine with a hydroxyphenyl group.Selective antagonists for the NR1a/2B subtype of the NMDA receptor.[1]

Conclusion and Future Directions

While 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol remains a relatively unexplored molecule, the extensive research on its structural analogs provides a strong rationale for its investigation as a versatile scaffold in medicinal chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize this compound and evaluate its potential as a modulator of opioid receptors, sigma receptors, and other CNS targets.

Future work should focus on the systematic exploration of its structure-activity relationships. Key modifications could include:

  • Substitution on the N-benzyl group: To probe interactions with specific subpockets of the target receptors.

  • Stereochemistry at the C4 position: The synthesis of individual enantiomers may reveal stereospecific binding and activity.

  • Modification of the 2-hydroxyphenyl ring: The introduction of other substituents could fine-tune the electronic and steric properties, influencing potency and selectivity.

Through such systematic investigations, the full potential of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol as a valuable tool and lead compound in drug discovery can be unlocked.

References

  • (No specific author or date available)

  • Chem-Impex. (No date available)

  • Sigma-Aldrich. (No date available)

  • Guidechem. (2024-08-29)

  • PubMed Central. (2022-07-21)

  • Google Patents. (No date available)

  • PrepChem.com. (No date available)

  • PubMed. (No date available)

  • PubMed. (2023-02-15)

  • PubChem. (No date available)

  • Sigma-Aldrich. (No date available)

  • Sigma-Aldrich. (No date available)

  • Organic & Biomolecular Chemistry (RSC Publishing). (No date available)

  • Journal of Medicinal Chemistry - ACS Publications. (No date available)

  • PubMed. (No date available)

  • PubMed Central. (2016-08-23)

  • Google Patents. (No date available)

  • (No specific source available)

  • IRIS - Unibo. (No date available)

  • Pain Physician. (No date available)

  • ChemRxiv. (No date available)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aryl-4-hydroxypiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, a key structural motif in various pharmacologically active compounds.[1][2]

The synthesis, while conceptually straightforward via an organometallic addition to a ketone, presents several practical challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, detailed protocols, and the causal logic behind key experimental choices to empower you to optimize your synthetic route.

Core Synthetic Challenge: The Incompatibility of Phenols and Organometallics

The primary route to the target molecule involves the nucleophilic addition of an aryl organometallic reagent to the carbonyl of 1-Benzyl-4-piperidone. The most common choice for this transformation is a Grignard reagent. However, the acidic proton of the phenolic hydroxyl group is incompatible with strongly basic organometallic reagents like Grignard or organolithium reagents.[3][4] Attempting to form a Grignard reagent from an unprotected halophenol will result in the immediate quenching of the reagent through an acid-base reaction.

Therefore, a robust protection-deprotection strategy is not just recommended; it is essential for a successful synthesis.

Visualized Synthesis Workflow

The overall synthetic strategy is a multi-step process that requires careful execution at each stage to maximize the final yield.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Organometallic Formation cluster_2 Stage 3: C-C Bond Formation cluster_3 Stage 4: Final Product Isolation start 2-Bromophenol protect Protection of Phenolic -OH start->protect protected_phenol Protected 2-Bromophenol protect->protected_phenol grignard Grignard Reagent Formation protected_phenol->grignard grignard_reagent Aryl Grignard Reagent grignard->grignard_reagent addition Nucleophilic Addition grignard_reagent->addition piperidone 1-Benzyl-4-piperidone piperidone->addition adduct Protected Adduct addition->adduct deprotect Deprotection adduct->deprotect final_product 1-Benzyl-4-(2-hydroxyphenyl) piperidin-4-ol deprotect->final_product

Caption: Four-stage workflow for the synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Failure to Form the Grignard Reagent

Question: My attempt to form the Grignard reagent from my protected 2-bromophenol is failing. The reaction won't initiate, or it turns dark and cloudy with little conversion. What's going wrong?

Answer: This is a frequent and frustrating problem, often stemming from three key areas: magnesium surface activity, reagent purity, and solvent conditions.

  • Inactive Magnesium Surface: Magnesium turnings are notoriously prone to forming a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction with the aryl halide.

    • Causality: The oxidative insertion of magnesium into the carbon-halogen bond cannot occur if the metallic surface is blocked.

    • Solution: You must activate the magnesium immediately before use.

      • Mechanical Activation: In a glovebox or under a strong inert gas flow, gently grind the magnesium turnings with a mortar and pestle to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium and anhydrous solvent.[4][5] The disappearance of the iodine's purple/brown color or the evolution of gas (ethene) indicates the surface is now active.[5]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Even trace amounts of moisture in your glassware, solvent, or starting materials will quench the reagent as it forms.

    • Causality: Water is far more acidic than the C-H bond that would be formed, leading to rapid protonolysis of the Grignard reagent.

    • Solution:

      • Glassware: Flame-dry all glassware under a high vacuum and cool under a positive pressure of an inert gas like argon or nitrogen.[5]

      • Solvent: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is generally preferred over diethyl ether for its higher boiling point and superior ability to solvate and stabilize the Grignard reagent.[4][5]

      • Reagents: Ensure your protected 2-bromophenol is anhydrous.

  • Protecting Group Interference: While silyl ethers are generally stable, very bulky protecting groups (e.g., TBDPS) can sometimes sterically hinder the approach to the magnesium surface, slowing initiation.[6]

    • Solution: If initiation is difficult, consider switching to a smaller protecting group like TBDMS or MOM (methoxymethyl ether).

Issue 2: Low Yield of the Desired Tertiary Alcohol

Question: The Grignard reaction seems to work, but my final yield of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is consistently low. What side reactions are competing with the desired nucleophilic addition?

Answer: Low yields are typically due to competing reaction pathways that consume your Grignard reagent or the piperidone starting material. Understanding these pathways is key to suppressing them.

G cluster_main cluster_side start 1-Benzyl-4-piperidone + Aryl Grignard Reagent main_path Desired Product 1,2-Nucleophilic Addition start->main_path Good enol Enolization Piperidone Enolate start->enol Grignard as Base reduction Reduction Secondary Alcohol start->reduction Grignard as Hydride Source wurtz Wurtz Coupling Biaryl Byproduct start->wurtz Grignard + Aryl Halide

Caption: Desired reaction pathway versus common yield-reducing side reactions.

Detailed Breakdown of Side Reactions:

  • Enolization of the Piperidone: The Grignard reagent is a strong base. It can abstract an acidic alpha-proton from the 1-benzyl-4-piperidone, forming an enolate.[4] This is especially problematic with sterically bulky Grignard reagents that are poor nucleophiles but still strong bases. After aqueous workup, this simply regenerates the starting ketone, lowering the conversion.

    • Optimization: Add the piperidone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.

  • Reduction of the Ketone: If the Grignard reagent possesses a hydrogen atom on its beta-carbon, it can act as a hydride source, reducing the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[4]

    • Optimization: This is inherent to the reagent's structure. While not directly applicable to an aryl Grignard, it's a critical consideration in other contexts. For the target synthesis, this is a minor pathway.

  • Wurtz Coupling: The Grignard reagent can react with unreacted protected 2-bromophenol still present in the flask to form a biaryl byproduct.[4]

    • Optimization: Ensure the formation of the Grignard reagent is complete before adding the piperidone. This can be achieved by adding the aryl halide slowly to the magnesium and allowing sufficient reaction time.

FAQ: Protecting Group Selection

Question: Which protecting group is optimal for the phenolic hydroxyl in this synthesis?

Answer: The ideal protecting group must be stable to the strongly basic Grignard conditions and easily removable at the end of the synthesis without degrading the target molecule.

Protecting GroupProtection ReagentStability to GrignardDeprotection ConditionsComments
TBDMS TBDMS-Cl, ImidazoleGoodTBAF, THF or mild acid (e.g., AcOH)Good balance of stability and ease of removal. Often the best starting point.
TBDPS TBDPS-Cl, ImidazoleExcellentTBAF, THF (slower than TBDMS)More sterically bulky and more stable than TBDMS. Can be harder to remove and may hinder Grignard formation.[6]
MOM MOM-Cl, DIPEAGoodStrong Acid (e.g., HCl)Very stable but requires acidic deprotection, which may not be suitable for all final products.
Benzyl (Bn) Benzyl Bromide, K₂CO₃ExcellentCatalytic Hydrogenolysis (H₂, Pd/C)Extremely stable, but deprotection will also remove the N-benzyl group on the piperidine ring.[7] Not suitable for this specific target.

Recommendation: Start with TBDMS (tert-Butyldimethylsilyl) as it provides a reliable balance of stability and mild deprotection conditions.

Detailed Experimental Protocol (Example)

This protocol is a representative example using a TBDMS protecting group. Researchers should adapt it based on their specific laboratory conditions and scale.

Part 1: Protection of 2-Bromophenol
  • Setup: To a flame-dried, round-bottom flask under Argon, add 2-bromophenol (1.0 eq), imidazole (2.5 eq), and anhydrous Dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield 1-((2-bromophenoxy)methyl)-4-methoxybenzene as a clear oil.

Part 2: Grignard Reaction and Addition
  • Setup: Assemble a three-neck, flame-dried flask equipped with a reflux condenser, dropping funnel, and argon inlet. Add magnesium turnings (1.5 eq).

  • Activation: Add a small crystal of iodine and gently warm with a heat gun until the color fades. Add ~10% of your total anhydrous THF.

  • Initiation: Add a small portion (~5%) of the protected 2-bromophenol (1.2 eq) dissolved in the remaining anhydrous THF to the dropping funnel. Add this small portion to the magnesium and observe for signs of reaction (gentle bubbling, exotherm).

  • Formation: Once initiated, add the remainder of the protected 2-bromophenol solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation.

  • Addition: Cool the newly formed Grignard reagent to 0 °C. Slowly add a solution of 1-Benzyl-4-piperidone (1.0 eq) in anhydrous THF via the dropping funnel.[8]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-4 hours.

Part 3: Deprotection and Final Workup
  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Deprotection: Combine the organic layers and add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq). Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Final Wash: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

References

  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA.gov. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Reddit. (n.d.). Failed Grignard Reaction?. r/OrganicChemistry. Retrieved from [Link]

  • Sciencemadness.org. (2011). Protecting phenols in a grignard reaction. Retrieved from [Link]

  • Shiri, L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6559. Retrieved from [Link]

  • Arulraj, R., & Athimoolam, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 111-125. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

Sources

Technical Support Center: Purification of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this valuable pharmaceutical intermediate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflow and enhance product purity.

Introduction to the Challenges

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a multifunctional molecule presenting a unique set of purification challenges. Its structure incorporates a basic piperidine nitrogen, a tertiary alcohol, and an acidic phenolic hydroxyl group. This combination of functionalities can lead to complex impurity profiles, difficult chromatographic separations, and challenging crystallization processes. This guide will address these issues systematically, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a thick, intractable oil that won't solidify. How can I induce crystallization?

Answer:

Oiling out is a common issue for polar, aromatic molecules with multiple hydrogen bonding sites, which can inhibit the formation of a well-ordered crystal lattice. The key is to systematically explore different solvent systems and crystallization techniques.

Troubleshooting Protocol: Inducing Crystallization

  • Solvent Screening:

    • Principle: The ideal crystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Procedure: In small vials, test the solubility of your crude oil in a range of solvents of varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, and water). A good starting point for polar compounds like this is often a mixture of a polar solvent (like ethanol or ethyl acetate) with a non-polar co-solvent (like hexane or heptane).[1]

    • Pro-Tip: For compounds with both polar and non-polar regions, a solvent pair, such as ethanol/water or acetone/hexane, can be particularly effective.

  • Slow Cooling & Controlled Evaporation:

    • Principle: Rapid cooling often leads to amorphous precipitation or oiling out. Slow, controlled cooling allows for the gradual formation of crystal nuclei.

    • Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, undisturbed. If no crystals form, loosely cap the flask and allow the solvent to evaporate slowly over several days.

  • Seeding:

    • Principle: Introducing a small seed crystal of the pure compound can initiate crystallization by providing a template for crystal growth.[2]

    • Procedure: If you have a small amount of pure crystalline material from a previous batch, add a single, small crystal to the supersaturated solution.

  • Scratching:

    • Principle: Scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[2]

  • Salt Formation:

    • Principle: If the freebase is resistant to crystallization, forming a salt can often induce crystallinity due to the formation of a more rigid ionic lattice.

    • Procedure: Dissolve the crude oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether or acetic acid) dropwise until precipitation is complete. The resulting salt can then be isolated and recrystallized.

Technique Principle Best For
Solvent Screening Finding the optimal solubility profile.Initial attempts when the compound's crystallization behavior is unknown.
Slow Cooling Promoting ordered crystal lattice formation.When supersaturated solutions fail to crystallize upon rapid cooling.
Seeding Providing a template for crystal growth.When a small amount of pure, crystalline material is available.
Scratching Creating nucleation sites.When spontaneous nucleation is slow or absent.
Salt Formation Enhancing lattice energy through ionic interactions.Persistent oils that fail to crystallize as the freebase.
FAQ 2: I'm observing significant peak tailing during silica gel column chromatography. What's the cause and how can I improve the peak shape?

Answer:

Peak tailing is a common problem when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.

Troubleshooting Protocol: Column Chromatography of Basic Compounds

  • Mobile Phase Modification:

    • Principle: Adding a small amount of a basic modifier to the mobile phase will neutralize the acidic silanol groups on the silica gel, reducing their interaction with the basic analyte.

    • Procedure: Add 0.1-1% of a basic additive such as triethylamine (Et₃N) or ammonia (as a solution in methanol) to your eluent system.

    • Example: A typical eluent system might be Hexane:Ethyl Acetate (7:3) + 0.5% Et₃N.

  • Use of Alternative Stationary Phases:

    • Principle: Using a less acidic or a basic stationary phase can eliminate the problematic interactions.

    • Procedure:

      • Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina is often a good alternative to silica gel for the purification of amines.[3]

      • Deactivated Silica: You can prepare a deactivated silica gel by pre-treating it with a solution of triethylamine in your mobile phase before packing the column.

  • Reversed-Phase Chromatography:

    • Principle: In reversed-phase chromatography (e.g., using a C18 stationary phase), the separation is based on hydrophobicity. This can be an effective alternative for polar compounds.

    • Procedure: Use a C18 column with a mobile phase such as water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape. For basic compounds, using a high pH mobile phase can also be advantageous.[4]

Workflow for Optimizing Chromatography of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Caption: Decision workflow for chromatographic purification.

FAQ 3: My purified product has a persistent colored impurity. What is its likely origin and how can I remove it?

Answer:

A persistent colored impurity in a phenolic compound is often due to oxidation of the phenol to form quinone-type structures. The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air and trace metals, or under basic conditions.

Troubleshooting Protocol: Removing Oxidation Impurities

  • Work-up with a Reducing Agent:

    • Principle: A mild reducing agent can convert the colored quinone-type impurities back to the colorless phenol.

    • Procedure: During the aqueous work-up of your reaction, add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layer before extraction.

  • Charcoal Treatment:

    • Principle: Activated charcoal has a high surface area and can adsorb colored impurities.

    • Procedure: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal (typically 1-5% by weight). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal.

    • Caution: Charcoal can also adsorb your desired product, so use it sparingly and monitor for product loss.

  • Purification under Inert Atmosphere:

    • Principle: Preventing exposure to oxygen during purification can minimize the formation of colored oxidation products.

    • Procedure: Conduct your chromatography and solvent evaporation steps under an inert atmosphere of nitrogen or argon.

FAQ 4: I suspect I have impurities from the Grignard synthesis. What are the likely side products and how can I identify and remove them?

Answer:

The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol likely involves the reaction of 1-benzyl-4-piperidone with a Grignard reagent derived from a protected 2-halophenol. This reaction can lead to several predictable side products.

Potential Side Products and Their Removal

Side Product Origin Identification (TLC/LC-MS) Removal Strategy
1-Benzyl-4-piperidone (Starting Material) Incomplete reaction.Lower Rf than the product. Will show a characteristic ketone peak in IR.Careful column chromatography.
Biphenyl-type impurity Homocoupling of the Grignard reagent.Non-polar, will elute very early in normal phase chromatography.Can often be removed by trituration with a non-polar solvent like hexane.
Deprotected starting material (e.g., 2-bromophenol) Incomplete Grignard formation or premature deprotection.Acidic, may streak on TLC. Can be identified by GC-MS or LC-MS.Can be removed by a basic wash (e.g., with dilute NaOH solution) during work-up.
Product without the phenolic -OH (1-Benzyl-4-phenylpiperidin-4-ol) If the protecting group on the phenol is not stable to the Grignard reaction conditions and is lost before the Grignard reagent is formed.[5][6]Similar polarity to the desired product, making it difficult to separate by chromatography.May require derivatization or preparative HPLC for separation.

Experimental Protocol: Acid-Base Extraction for Impurity Removal

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities. The desired product, being basic, will move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Re-extraction: Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10. This will deprotonate the piperidinium salt back to the freebase. Extract the aqueous layer with fresh organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Logical Relationship of Impurities from a Grignard Synthesis

G cluster_reactants Reactants cluster_reaction Grignard Reaction cluster_products Products & Impurities A 1-Benzyl-4-piperidone D Addition to Piperidone A->D F Unreacted 1-Benzyl-4-piperidone A->F Incomplete Reaction B Protected 2-halophenol C Grignard Reagent Formation B->C H Deprotected Starting Material B->H Premature Deprotection C->D G Homocoupled Biphenyl C->G Side Reaction E Desired Product: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol D->E

Caption: Potential impurities from the Grignard synthesis pathway.

References

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. Our objective is to provide a logical, scientifically-grounded framework for diagnosing and systematically resolving these challenges. By understanding the physicochemical properties of the molecule, we can apply targeted strategies to achieve successful dissolution for your experiments.

Understanding the Molecule: A Physicochemical Profile

Before troubleshooting, it is crucial to understand the structural characteristics of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, as these directly influence its solubility. The molecule's insolubility in certain solvents is not an anomaly but a direct consequence of its complex amphiphilic nature.

  • Structure and Functional Groups: This compound possesses both polar and non-polar regions.

    • Polar Moieties:

      • Tertiary Amine (Piperidine Nitrogen): A basic center that can be protonated at acidic pH.

      • Phenolic Hydroxyl Group: An acidic proton, capable of forming strong hydrogen bonds and deprotonating at alkaline pH.

      • Tertiary Alcohol: A hydrogen bond donor and acceptor.

    • Non-Polar Moieties:

      • Benzyl Group: A bulky, hydrophobic aromatic ring.

      • Piperidine Ring: A saturated heterocyclic scaffold contributing to its organic character.

This combination of functional groups leads to strong intermolecular forces (especially hydrogen bonding) in the solid state, resulting in high crystal lattice energy. Overcoming this energy barrier is the key to dissolution.

PropertyAssessmentImplication for Solubility
Molecular Formula C₁₉H₂₃NO₂-
Molecular Weight 297.39 g/mol Larger molecules can present greater challenges for solvation[1].
Predicted Polarity AmphiphilicPossesses both hydrophobic (benzyl) and hydrophilic (-OH, amine) regions, making it unlikely to be highly soluble in either purely non-polar or purely polar solvents without modification.
Predicted pKa ~8-9 (Piperidine N), ~10 (Phenolic OH)The molecule's charge state is highly dependent on pH. This is a critical lever for manipulating aqueous solubility.
Physical Form Likely a crystalline solidSimilar piperidine structures are typically white to off-white crystalline powders[2][3]. High crystal lattice energy must be overcome.

FAQs: Quick Troubleshooting Guide

This section addresses the most common initial challenges in a direct question-and-answer format.

Q1: My compound, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first step?

A: The first step is to create a concentrated stock solution in a minimal amount of a water-miscible organic solvent. Direct dissolution in aqueous buffers is often unsuccessful due to the molecule's significant non-polar character. Polar aprotic solvents are excellent starting points as they are effective at solvating a wide range of organic molecules.

  • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Causality: These solvents effectively disrupt the intermolecular hydrogen bonds holding the crystal lattice together. Based on data for the core structure, other solvents like chloroform, dichloromethane, and acetone are also effective for the compound itself, but DMSO and DMF are preferred for making stock solutions for aqueous applications due to their miscibility with water[4].

Q2: I used a small amount of DMSO to dissolve the compound, but it precipitated immediately when I added it to my aqueous buffer. Why did this happen and how can I fix it?

A: This is a common issue known as "crashing out." It occurs when the compound moves from a favorable organic environment (DMSO) to an unfavorable aqueous one, causing it to rapidly fall out of solution. The final concentration of DMSO in your aqueous solution is likely too low to maintain solubility.

  • Solution 1 (Increase Co-Solvent): Determine the maximum percentage of the organic co-solvent your experimental system can tolerate. Prepare your working solution by ensuring the final co-solvent concentration is sufficient to keep the compound dissolved. Many cell-based assays can tolerate up to 0.5-1% DMSO.

  • Solution 2 (Modify pH): The most powerful technique for this molecule is likely pH modification. The compound has both a basic nitrogen and an acidic phenol. By acidifying or basifying the aqueous buffer, you can ionize the molecule, dramatically increasing its aqueous solubility. Proceed to the detailed pH-Modification Protocol in Section 3.

Q3: Can I use heat to dissolve the compound?

A: Yes, gentle heating can be an effective way to increase the rate of dissolution and the amount of solute that can be dissolved. However, this must be done with caution.

  • Expert Insight: Heating provides the energy needed to overcome the crystal lattice forces. However, it can also lead to the degradation of thermolabile compounds[5]. Furthermore, if you create a supersaturated solution by heating, the compound may precipitate out as the solution cools[6].

  • Recommendation: Use a water bath set to 30-40°C. Do not use aggressive heating (e.g., a hot plate) unless you have confirmed the compound's thermal stability. Always check for visual signs of degradation, such as a color change.

Q4: Which organic solvents are best for non-aqueous experiments?

A: Based on the solubility of the closely related compound 1-Benzyl-4-hydroxypiperidine, the following solvents are excellent candidates[4]:

  • Halogenated Solvents: Dichloromethane, Chloroform

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Polar Aprotic: DMSO, DMF

Always start with a small amount of material to test solubility before committing your entire batch.

In-Depth Troubleshooting Protocols & Workflows

For persistent issues, a more systematic approach is required. The following protocols are designed to be self-validating, allowing you to observe the direct effects of your modifications.

Protocol 1: Systematic pH-Modification for Aqueous Solubility

This protocol aims to identify a pH range where the compound is ionized and therefore more soluble.

Workflow Diagram: pH-Based Solubility Enhancement

start Prepare 10-50 mM Stock in 100% DMSO aqueous_prep Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9, 10) start->aqueous_prep add_stock Add small aliquot of stock to each buffer (to desired final concentration) aqueous_prep->add_stock observe Observe for precipitation (immediately and after 1 hour) add_stock->observe clear_acid Solution Clear at Acidic pH (2, 4) observe->clear_acid No clear_base Solution Clear at Alkaline pH (9, 10) observe->clear_base No precipitates Precipitation Occurs at All pHs observe->precipitates Yes conclusion_acid Conclusion: Protonated amine is soluble. Use acidic buffer for experiment. clear_acid->conclusion_acid conclusion_base Conclusion: Deprotonated phenol is soluble. Use alkaline buffer for experiment. clear_base->conclusion_base next_step Proceed to Co-Solvent Protocol or Advanced Strategies. precipitates->next_step start Compound Insoluble in Target Aqueous Medium step1 Prepare Concentrated Stock in Water-Miscible Organic Solvent (e.g., DMSO) start->step1 step2 Dilute stock into aqueous medium. Does it precipitate? step1->step2 step3 Try pH Modification Protocol (See Protocol 1) step2->step3 Yes success SOLUBILITY ACHIEVED step2->success No step4 Is an optimal pH found? step3->step4 step5 Try Co-Solvent Protocol (See Protocol 2) step4->step5 No step4->success Yes step6 Is a tolerable co-solvent % found? step5->step6 step7 Consider Advanced Strategies: - Solid Dispersions - Cyclodextrins - Nanomilling step6->step7 No step6->success Yes

Caption: General troubleshooting workflow for solubility issues.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. [7][8]* Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. [7][8]* Hazards: Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. They may be harmful if swallowed. [8][9][10]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [2][7]

References

  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fengchen Group. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Retrieved from [Link]

  • BioCrick. (n.d.). 1-Benzyl-4-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine. Retrieved from [Link]

  • Jamshaid, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers. Retrieved from [Link]

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Technical Support Center: Stability of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in solution. Our goal is to provide a foundational understanding of the compound's vulnerabilities and equip you with practical, scientifically-grounded strategies to ensure its integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol in solution?

A1: The molecular structure of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol contains three key functional groups that are susceptible to degradation:

  • A phenolic hydroxyl group: This group is highly prone to oxidation, which can be accelerated by factors such as dissolved oxygen, trace metal ions, and exposure to light.[1][2] Oxidation often leads to the formation of colored quinone-type degradants.

  • A tertiary alcohol (piperidin-4-ol): This group is susceptible to acid-catalyzed dehydration, resulting in the formation of an alkene.[3] This pathway is a significant concern in acidic aqueous solutions.

  • A tertiary amine (piperidine nitrogen) and a benzylamine moiety: These sites can undergo oxidation to form N-oxides or other related degradants, particularly under oxidative stress conditions.[4][5][6]

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical parameter.

  • Acidic pH (below ~pH 5): The tertiary alcohol is prone to protonation, followed by the elimination of a water molecule to form a carbocation intermediate, which then yields a dehydrated product.[7][3] The piperidine nitrogen will also be protonated, which may influence the molecule's overall conformation and susceptibility to other reactions.

  • Neutral to Alkaline pH (above ~pH 7): The risk of dehydration is significantly reduced. However, the phenolic group becomes deprotonated to form a phenoxide ion, which is even more susceptible to oxidation than the protonated phenol. This makes oxidative degradation the primary concern in neutral to alkaline solutions.

Q3: My solution is turning yellow/brown over time. What is the likely cause?

A3: A color change, particularly to yellow or brown, is a classic indicator of phenolic oxidation. The phenol group on your molecule is likely oxidizing to form ortho-quinones and subsequent polymeric species, which are often highly colored.[1] This process can be initiated by atmospheric oxygen and catalyzed by trace metal ions or light.

Troubleshooting Guide: Common Stability Issues

ProblemProbable Cause(s)Recommended Solution(s)
Rapid loss of parent compound in acidic buffer. Acid-Catalyzed Dehydration: The tertiary alcohol at the C4 position of the piperidine ring is being eliminated.1. Adjust pH: Maintain the solution pH between 5 and 7, if compatible with your experimental goals. 2. Lower Temperature: Store solutions at reduced temperatures (2-8°C) to decrease the reaction rate. 3. Solvent Selection: If possible, consider using less protic or aprotic solvents for stock solutions to minimize the availability of protons.
Solution develops color and new peaks appear in the HPLC chromatogram upon storage. Oxidation: The phenolic group is oxidizing, likely catalyzed by dissolved oxygen, trace metal ions (e.g., Fe³⁺, Cu²⁺) from glassware or reagents, or light exposure.[1][8]1. Deoxygenate Solvents: Sparge all buffers and solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Add a Chelating Agent: Incorporate a small amount of EDTA (e.g., 0.01-0.1%) to sequester catalytic metal ions.[9][10][11] 3. Add an Antioxidant: Use a suitable antioxidant like L-ascorbic acid or sodium metabisulfite (see table below for concentrations).[9][12] 4. Protect from Light: Store solutions in amber vials or protect them from light with aluminum foil.
Inconsistent results between experimental runs. Variability in Reagent Quality: Trace impurities (e.g., peroxides in solvents like THF or ether, metal contaminants in buffers) can initiate degradation. Inconsistent Handling: Differences in exposure time to air or light during preparation.1. Use High-Purity Reagents: Employ HPLC-grade or higher purity solvents and freshly prepared buffers. 2. Standardize Procedures: Develop and adhere to a strict SOP for solution preparation, ensuring consistent handling times and conditions. 3. Implement System Suitability: Before each analytical run, inject a standard to ensure the HPLC system is performing correctly and no on-column degradation is occurring.

Key Degradation Pathways

The primary degradation mechanisms for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol are oxidation and dehydration. Understanding these pathways is crucial for developing an effective stabilization strategy.

PARENT 1-Benzyl-4-(2-hydroxyphenyl) piperidin-4-ol DEHYDRATED Dehydrated Product (Alkene) PARENT->DEHYDRATED Dehydration (-H₂O) OXIDIZED Oxidized Products (Quinones, N-Oxides) PARENT->OXIDIZED Oxidation STRESS_ACID Acidic Conditions (Low pH, H⁺) STRESS_ACID->PARENT STRESS_OX Oxidative Stress (O₂, Metal Ions, Light) STRESS_OX->PARENT

Caption: Primary degradation pathways for the target molecule.

Recommended Excipients for Stabilization

When formulating solutions, the inclusion of specific excipients can dramatically improve stability. The choice depends on the primary degradation pathway you need to inhibit.

Excipient ClassExampleTypical Concentration RangePrimary Mechanism of Action
Antioxidant (Water-Soluble) L-Ascorbic Acid0.01% - 0.1% (w/v)Acts as a sacrificial agent, preferentially oxidized over the drug substance.[12]
Antioxidant (Sulfite-based) Sodium Metabisulfite0.01% - 0.1% (w/v)Oxygen scavenger that reacts directly with dissolved oxygen.[9]
Antioxidant (Oil-Soluble) Butylated Hydroxytoluene (BHT)0.001% - 0.02% (w/v)Chain-breaking antioxidant that terminates free-radical propagation.[12] Useful for lipid-based formulations.
Chelating Agent Disodium Edetate (EDTA)0.01% - 0.1% (w/v)Sequesters di- and trivalent metal ions that catalyze oxidative reactions.[9][11]
Buffering Agent Citrate, Phosphate, Acetate10 mM - 100 mMMaintains pH in the optimal range (typically 5-7) to prevent acid-catalyzed dehydration.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradants and establish the stability-indicating nature of your analytical method.[4][13][14]

cluster_stress START Prepare Stock Solution of Compound STRESS Subject Aliquots to Stress Conditions START->STRESS ACID Acid Hydrolysis (e.g., 0.1M HCl, 60°C) STRESS->ACID Stressor 1 BASE Base Hydrolysis (e.g., 0.1M NaOH, 60°C) STRESS->BASE Stressor 2 OX Oxidation (e.g., 3% H₂O₂, RT) STRESS->OX Stressor 3 THERMAL Thermal Stress (e.g., 80°C in solution) STRESS->THERMAL Stressor 4 PHOTO Photostability (ICH Q1B light exposure) STRESS->PHOTO Stressor 5 ANALYZE Analyze All Samples by Stability-Indicating HPLC Method ACID->ANALYZE BASE->ANALYZE OX->ANALYZE THERMAL->ANALYZE PHOTO->ANALYZE EVAL Evaluate Results ANALYZE->EVAL PEAK Assess Peak Purity (e.g., with PDA/MS detector) EVAL->PEAK MASS Calculate Mass Balance EVAL->MASS ID Identify Major Degradants (if necessary, using LC-MS) EVAL->ID

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix an aliquot of the stock solution with the stressor solution. Also, prepare control samples (drug in solvent without stressor) for each condition.

    • Acidic: Mix with 0.1 M HCl and heat at 60°C for 2-8 hours.

    • Alkaline: Mix with 0.1 M NaOH and keep at room temperature for 1-4 hours.

    • Oxidative: Mix with 3% H₂O₂ and keep at room temperature for 4-24 hours.[4]

    • Thermal: Dilute in the final mobile phase or water and heat at 80°C for 24-48 hours.

  • Sample Analysis: At appropriate time points, withdraw a sample, neutralize if necessary, and dilute to a target concentration. Analyze by a validated stability-indicating HPLC method.[15][16]

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Ensure that the degradation peaks are well-resolved from the parent peak. Calculate the percentage of degradation and the mass balance.

Protocol 2: Developing a Stability-Indicating HPLC Method

A robust analytical method is crucial for accurately quantifying the parent compound and its degradation products.[15][17][18]

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. An acidic mobile phase is often required to achieve good peak shape for amine-containing compounds.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of organic phase (e.g., 10-20% B) and gradually increase it (e.g., to 90-95% B) over 15-20 minutes. This will help elute both the polar parent compound and potentially more non-polar degradants.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm and 275 nm) and to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines, ensuring it is specific, linear, accurate, precise, and robust. Use samples from the forced degradation study to prove specificity and the stability-indicating nature of the method.[19]

By understanding the inherent chemical liabilities of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and implementing these proactive troubleshooting and formulation strategies, you can significantly enhance the stability and integrity of your compound in solution, leading to more reliable and reproducible experimental outcomes.

References

  • MDPI. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Available from: [Link]

  • Pharmaceutical Outsourcing. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • PubMed. (1975). Studies on the Stability of Injectable Solutions of Some Phenothiazines. Part 2: Effect of Chelating Agents and Antioxidants. Available from: [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available from: [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-but-2-enoic-acid (CLEFMA) by a validated HPLC method. Available from: [Link]

  • ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available from: [Link]

  • Chemguide. (n.d.). dehydration of alcohols. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]

  • MDPI. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Available from: [Link]

  • ResearchGate. (2014). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Available from: [Link]

  • Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Available from: [Link]

  • JoVE. (2025). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Available from: [Link]

  • ResearchGate. (2017). degradation pathway of pharmaceutical dosage forms. Available from: [Link]

  • PubMed. (2012). Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method. Available from: [Link]

  • ACS Publications. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. Available from: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • AOCS. (2022). Metal Chelators as Antioxidants. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available from: [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available from: [Link]

  • Royal Society of Chemistry. (2013). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Available from: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Available from: [Link]

  • ResearchGate. (2020). Antioxidants/chelating agents (40). Available from: [Link]

  • ResearchGate. (2016). (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Available from: [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Available from: [Link]

  • Journal of the American Chemical Society. (1949). PIPERIDINE DERIVATIVES. V. lf3-DIALKYL-4-ARYL-4- ACYLOXYPIPERIDINES. Available from: [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for aerobic oxidation of benzylamines. Available from: [Link]

  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Available from: [Link]

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  • MDPI. (2023). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. Available from: [Link]

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Technical Support Center: Scale-Up Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the critical parameters that ensure a safe, efficient, and reproducible process.

The synthesis of this 4-aryl-4-piperidinol derivative is a multi-step process, with the core transformation involving a Grignard reaction. While powerful, Grignard reactions present significant safety and process control challenges upon scale-up, primarily due to their highly exothermic nature and extreme sensitivity to atmospheric conditions.[1][2] This guide provides field-proven insights to navigate these complexities.

I. Synthetic Pathway Overview

The most common and scalable route involves a two-step sequence:

  • Grignard Addition: A nucleophilic addition of a protected phenolic Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide) to the electrophilic carbonyl of 1-benzyl-4-piperidone.

  • Demethylation: Cleavage of the methyl ether protecting group to reveal the target phenolic hydroxyl group.

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Demethylation 2-Bromoanisole 2-Bromoanisole Grignard_Reagent 2-Methoxyphenyl- magnesium bromide 2-Bromoanisole->Grignard_Reagent + Mg, Anhydrous THF Mg Mg Intermediate 1-Benzyl-4-(2-methoxyphenyl)- piperidin-4-ol Grignard_Reagent->Intermediate + 1-Benzyl-4-piperidone Piperidone 1-Benzyl-4-piperidone Final_Product 1-Benzyl-4-(2-hydroxyphenyl)- piperidin-4-ol Intermediate->Final_Product HBr or BBr3

Caption: Overall synthetic route to the target compound.

II. Detailed Experimental Protocol (Illustrative 100g Scale)

This protocol is a representative procedure. Optimization for your specific equipment and safety protocols is mandatory.

Data Summary Table:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Step 1: Grignard Reaction
Magnesium Turnings24.3115.3 g0.631.2
2-Bromoanisole187.0497.2 g0.521.0
1-Benzyl-4-piperidone189.25100.0 g0.521.0
Anhydrous Tetrahydrofuran (THF)72.11~1.5 L--
Iodine (I₂)253.811 crystalcatalytic-
Step 2: Demethylation
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol297.40(from Step 1)~0.521.0
48% Hydrobromic Acid (HBr)80.91~500 mL-excess
Step 1: Grignard Reaction - Synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol
  • Reactor Preparation: Ensure a multi-neck, jacketed glass reactor is meticulously flame-dried under vacuum or oven-dried and assembled hot under a positive pressure of inert gas (Argon or Nitrogen). Equip the reactor with a mechanical stirrer, a thermocouple, a reflux condenser, and an equalizing addition funnel.[3]

  • Magnesium Activation: Charge the reactor with magnesium turnings (15.3 g). Add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings.[4]

  • Grignard Initiation: Add ~100 mL of anhydrous THF. In the addition funnel, prepare a solution of 2-bromoanisole (97.2 g) in 400 mL of anhydrous THF. Add approximately 10% of the 2-bromoanisole solution to the magnesium suspension.[5]

  • Monitoring Initiation: Observe the reaction mixture. Initiation is marked by the disappearance of the iodine color and a gentle reflux or a noticeable exotherm on the thermocouple. If the reaction does not start, gentle warming or sonication may be applied.[6]

  • Grignard Formation: Once initiated, begin the dropwise addition of the remaining 2-bromoanisole solution at a rate that maintains a controlled, gentle reflux. The reaction is highly exothermic; use the reactor jacket cooling to maintain the temperature below 50°C.[1] After the addition is complete, stir the resulting dark-grey solution at reflux for an additional hour to ensure complete formation.

  • Addition of Ketone: Cool the Grignard reagent to 0-5°C using the jacket. Prepare a solution of 1-benzyl-4-piperidone (100.0 g) in 500 mL of anhydrous THF and add it to the addition funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.[7] This step is also exothermic.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reactor back to 0-5°C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution (~300 mL).[8]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product as an oil or solid.

Step 2: Demethylation - Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol
  • Reaction Setup: In a reactor equipped for reflux and off-gas scrubbing (for HBr fumes), add the crude intermediate from Step 1.

  • Acid Addition: Add 48% aqueous hydrobromic acid (~500 mL).

  • Reflux: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over ice. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution until the pH is ~8-9.

  • Extraction and Purification: Extract the product into ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[9]

III. Troubleshooting Guide

This section addresses specific issues that can arise during the scale-up process.

Troubleshooting_Workflow start Low or No Product Yield in Grignard Step q1 Did the Grignard reaction initiate? start->q1 ans1_no No Initiation: - Iodine color persists - No exotherm q1->ans1_no No ans1_yes Initiation Confirmed q1->ans1_yes Yes sol1 Solutions: 1. Apply gentle heat (heat gun). 2. Add a small amount of pre-formed Grignard. 3. Crush Mg turnings in situ. 4. Check solvent/reagent dryness. ans1_no->sol1 q2 Was the system strictly anhydrous? ans1_yes->q2 ans2_no Moisture Contamination: - Sputtering during reaction - Formation of benzene/anisole q2->ans2_no No ans2_yes Anhydrous Conditions Met q2->ans2_yes Yes sol2 Solutions: 1. Flame-dry all glassware under vacuum. 2. Use freshly distilled anhydrous solvents. 3. Maintain positive inert gas pressure. ans2_no->sol2 q3 Was starting ketone recovered after workup? ans2_yes->q3 ans3_yes Enolization Occurred: - Grignard acted as a base, not a nucleophile. q3->ans3_yes Yes ans3_no Other Issues q3->ans3_no No sol3 Solutions: 1. Add ketone at lower temp (0°C or below). 2. Consider a less bulky Grignard if possible. 3. Use CeCl₃ to increase carbonyl electrophilicity. ans3_yes->sol3 sol4 Check for: - Wurtz coupling (biphenyl formation). - Incorrect stoichiometry (titrate Grignard). - Degradation during workup. ans3_no->sol4

Caption: A workflow for troubleshooting the critical Grignard reaction step.

Question 1: The Grignard reaction fails to initiate. What should I do?

  • Symptoms: The iodine color does not fade, and no exotherm is detected after adding the initial portion of the aryl bromide.

  • Possible Causes:

    • Passivated Magnesium: The surface of the magnesium turnings is coated with a layer of magnesium oxide, preventing the reaction.

    • Wet Reagents/Glassware: Grignard reagents are extremely sensitive to moisture. Trace amounts of water will protonate and destroy the reagent faster than it can form.[3]

    • Low Temperature: The initiation can be sluggish at very low temperatures.

  • Solutions:

    • Activation: Before adding reagents, you can activate the magnesium by stirring it vigorously under inert gas to mechanically break the oxide layer. Adding a crystal of iodine or a few drops of 1,2-dibromoethane are common chemical activation methods.[5]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum is best practice), and all solvents must be anhydrous grade and preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[4]

    • Apply Gentle Heat: Use a heat gun to gently warm the spot where the magnesium is, which can often provide the activation energy needed to start the reaction.[5]

    • Initiator: Add a small amount of a pre-formed Grignard reagent from a previous successful batch to initiate the reaction.

Question 2: The yield of the Grignard addition product is low, and I recover a lot of my starting 1-benzyl-4-piperidone.

  • Symptom: After workup and purification, a significant portion of the starting ketone is isolated.

  • Possible Cause:

    • Enolization: The Grignard reagent is acting as a strong base rather than a nucleophile. It is deprotonating the α-carbon of the ketone to form an enolate, which is then protonated back to the ketone during the aqueous workup.[3] This is more likely if the Grignard reagent is sterically hindered or if the addition is performed at a higher temperature.

  • Solutions:

    • Lower the Temperature: Perform the addition of the ketone solution at a lower temperature (e.g., 0°C or -10°C). This favors the nucleophilic addition pathway over the deprotonation pathway.[7]

    • Control Addition Rate: Add the ketone solution slowly and steadily to prevent localized temperature spikes in the reactor.[1]

    • Use of Additives (Luche Reduction Conditions): While not a Grignard reaction, for difficult substrates, a pre-treatment of the ketone with a Lewis acid like cerium(III) chloride (CeCl₃) can increase the electrophilicity of the carbonyl carbon, promoting nucleophilic attack. This is an advanced technique that would require significant process development.

Question 3: The reaction mixture turns dark brown or black during Grignard formation, and I get a lot of biphenyl-type impurities.

  • Symptom: The reaction mixture darkens significantly, and analysis of the crude product shows the presence of 2,2'-dimethoxybiphenyl.

  • Possible Cause:

    • Wurtz Coupling: This is a major side reaction where the Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X) to form a coupled product (R-R).[4] This is favored by higher temperatures and high local concentrations of the aryl halide.

  • Solutions:

    • Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to keep its instantaneous concentration low.

    • Efficient Stirring: Ensure vigorous and efficient stirring to quickly disperse the added halide and promote its reaction with the magnesium surface rather than with already-formed Grignard reagent.

    • Temperature Control: Maintain a steady, controlled reflux. Avoid allowing the reaction to become too vigorous, as higher temperatures accelerate the coupling side reaction.[6]

Question 4: The final demethylation step is incomplete or gives a low yield of the desired phenol.

  • Symptom: LC-MS or TLC analysis after the HBr reflux shows significant amounts of starting material (the methyl ether) remaining.

  • Possible Cause:

    • Insufficient Reaction Time/Temperature: The ether cleavage is not complete.

    • Acid Concentration: The concentration or amount of HBr is insufficient.

    • Product Degradation: The product may be sensitive to prolonged exposure to strong acid at high temperatures.

  • Solutions:

    • Monitor the Reaction: Track the disappearance of the starting material using a reliable analytical method (TLC, LC-MS). Extend the reflux time if necessary.

    • Alternative Reagents: For sensitive substrates, boron tribromide (BBr₃) in dichloromethane at a lower temperature (e.g., 0°C to room temperature) is a very effective but more expensive and hazardous alternative for cleaving aryl methyl ethers. This must be handled with extreme care.

    • Optimize Work-up: Ensure the neutralization step is performed carefully and without excessive delay to minimize potential degradation of the final product.

IV. Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the phenol as a methyl ether? Grignard reagents are powerful bases. If a free phenolic hydroxyl group (-OH) were present on the aryl halide, the Grignard reagent would instantly deprotonate it in an acid-base reaction.[3] This would consume the reagent and prevent the desired C-C bond formation with the piperidone. The methyl ether is a robust protecting group that is inert to the Grignard conditions and can be removed in a subsequent step.

Q2: What are the most critical safety concerns for scaling up this synthesis? The primary concern is the Grignard formation and reaction step.[2] It is highly exothermic and can lead to a runaway reaction if the addition rate or cooling is not properly controlled.[1] Furthermore, the use of anhydrous ethers like THF, which are flammable and can form peroxides, requires careful handling under an inert atmosphere. The quenching step can also be hazardous if the aqueous solution is added too quickly to the reactive Grignard mixture, which can cause violent boiling and splashing. Always use a jacketed reactor with reliable cooling and have appropriate quench/fire suppression systems available.

Q3: How can I accurately determine the concentration of my Grignard reagent before adding the ketone? For precise stoichiometry, especially at scale, it is best practice to titrate the Grignard reagent. A common method involves taking a small, measured aliquot of the Grignard solution, quenching it with an excess of iodine (I₂), and then back-titrating the remaining iodine with a standardized sodium thiosulfate solution.[3] This gives an accurate molarity of the active Grignard reagent, allowing for a more precise addition of the ketone.

Q4: Is column chromatography a viable purification method at a large scale? While effective in the lab, silica gel chromatography becomes increasingly expensive, slow, and solvent-intensive at larger scales. For multi-kilogram production, developing a robust crystallization or recrystallization procedure for the final product is highly preferable.[9] This involves screening various solvent systems (e.g., isopropanol, ethyl acetate, heptane, toluene, and their mixtures) to find conditions that provide high purity and yield.

V. References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]

  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. Available from: [Link]

  • Sciencemadness Discussion Board. (2021). Question about Grignard reaction. Available from: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available from: [Link]

  • PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine. Available from: [Link]

  • University of Northern Iowa. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ScholarWorks @ UNI. Available from: [Link]

  • Science of Synthesis. (2005). Category 1, Organometallics; Compounds of Groups 15 (As, Sb, Bi) and 14 (Ge, Sn, Pb). Thieme Chemistry.

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 189-204. Available from: [Link]

  • Organic Syntheses. (1951). 1-BENZYLPIPERAZINE. Org. Synth., 31, 14. Available from: [Link]

  • PMC. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Molecules, 27(21), 7261.

  • Angene. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Available from: [Link]

  • University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available from: [Link]

  • PMC. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5530.

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available from: [Link]

  • Organic Syntheses. (1977). o-METHOXYBENZALDEHYDE. Org. Synth., 56, 83. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • ResearchGate. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Available from: [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine. Available from:

  • Google Patents. (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone. Available from:

  • Organic Letters. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Org. Lett., 4(17), 2889–2891. Available from: [Link]

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Available from: [Link]

  • ResearchGate. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available from: [Link]

  • PubChem. 1-Benzyl-4-piperidone. Available from: [Link]

  • ResearchGate. (2005). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Available from: [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. J. Org. Chem., 87(13), 8819–8823. Available from: [Link]

  • DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Available from: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chem. Rev. Lett., 4(4), 189-204.

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.

  • European Journal of Medicinal Chemistry. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Eur. J. Med. Chem., 263, 115916.

  • ResearchGate. (2016). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

  • RSC Publishing. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 12, 25881-25888.

  • PubMed. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. J Med Chem, 43(5), 984-94. Available from: [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Method Development for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and Related Compounds

Welcome to the technical support center for the analytical characterization of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and structurally related piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these compounds. While specific data for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is limited, the principles and troubleshooting strategies discussed here are directly applicable, drawing on extensive experience with similar structures like 1-Benzyl-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions you might have:

Q1: Why am I seeing significant peak tailing in my HPLC analysis?

Peak tailing for piperidine-containing compounds is often due to strong interactions between the basic nitrogen of the piperidine ring and residual acidic silanol groups on the surface of standard C18 silica-based columns. This can be mitigated by using a mobile phase with a low pH to protonate the amine, adding a competing base to the mobile phase, or using an end-capped or polar-embedded column.[1][2]

Q2: My compound is showing poor retention on a reverse-phase HPLC column. What can I do?

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a relatively polar molecule. If you are observing early elution, consider using a column with a polar-embedded phase, which is designed to retain polar analytes more effectively, even with highly aqueous mobile phases.[1] Alternatively, aqueous normal-phase (ANP) or hydrophilic interaction liquid chromatography (HILIC) could be explored.

Q3: I am observing extra peaks in my chromatogram for a pure sample. What could be the cause?

For basic compounds like substituted piperidines, the appearance of multiple peaks for a single analyte can sometimes be attributed to secondary interactions with the stationary phase or issues with the sample solvent.[3] Ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase. In some cases, the use of a salt form of the compound can improve peak shape.[3]

Q4: What are the expected major fragments in the mass spectrum of my compound?

For 1-Benzyl-4-hydroxypiperidine, a common fragment is the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.[4] For 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, you would also expect to see fragments corresponding to the loss of water and cleavage of the piperidine ring.

Q5: Is my compound likely to be thermally stable for GC analysis?

While many piperidine derivatives are amenable to GC-MS analysis, the presence of two hydroxyl groups in 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol may increase the risk of thermal degradation in the injector port.[5] A lower injection temperature or derivatization of the hydroxyl groups might be necessary.

In-Depth Troubleshooting Guides

HPLC Method Refinement

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for piperidine derivatives. However, their basicity and polarity can present challenges.

start Poor HPLC Results (e.g., Tailing, Broad Peaks, Low Retention) check_mobile_phase Check Mobile Phase pH, Composition, Age start->check_mobile_phase check_column Evaluate Column Age, Type (C18, Polar-Embedded) start->check_column check_sample_prep Review Sample Preparation Solvent, Concentration start->check_sample_prep check_system Inspect HPLC System Connections, Pump, Injector start->check_system sub_mobile_phase Adjust pH (2.5-3.5) Add Competing Base (e.g., TEA) Use Buffer (e.g., Formate, Acetate) check_mobile_phase->sub_mobile_phase sub_column Use End-capped Column Try Polar-Embedded Phase Consider HILIC check_column->sub_column sub_sample_prep Match Sample Solvent to Mobile Phase Filter Sample check_sample_prep->sub_sample_prep sub_system Perform System Suitability Test Check for Leaks check_system->sub_system end Optimized Method sub_mobile_phase->end sub_column->end sub_sample_prep->end sub_system->end

Caption: A systematic approach to troubleshooting common HPLC issues.

Detailed Solutions:

  • Peak Tailing:

    • Mechanism: The basic nitrogen on the piperidine ring can interact with acidic silanol groups on the silica support of the stationary phase, leading to a secondary retention mechanism and tailed peaks.

    • Solutions:

      • Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the piperidine nitrogen, minimizing its interaction with silanols.

      • Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which shields the residual silanols and improves peak shape for basic compounds.[1]

      • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups.

  • Poor Retention:

    • Mechanism: The polarity of the hydroxyl and phenyl groups can lead to insufficient partitioning into the hydrophobic C18 stationary phase, causing the analyte to elute too quickly.

    • Solutions:

      • Highly Aqueous Mobile Phase: Start with a high percentage of the aqueous component in your mobile phase.

      • Polar-Embedded Phase Columns: As mentioned, these are designed for better retention of polar compounds.[1]

      • Alternative Stationary Phases: Consider phenyl-hexyl or cyano phases that can offer different selectivity.

GC-MS Analysis

For volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool.

  • Potential for On-Column Degradation:

    • Mechanism: The tertiary alcohol at the 4-position of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol could be susceptible to dehydration at high injector temperatures.

    • Solutions:

      • Lower Injector Temperature: Start with a lower injector temperature and gradually increase it to find the optimal balance between volatilization and stability.

      • Derivatization: Silylation of the hydroxyl groups with an agent like BSTFA can increase thermal stability and improve peak shape.

  • Interpreting Fragmentation Patterns:

    • The mass spectrum of 1-Benzyl-4-hydroxypiperidine shows a characteristic base peak at m/z 91 (the benzyl cation) and a significant peak for the molecular ion at m/z 191.[4]

    • For 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, expect to see:

      • A molecular ion peak.

      • Loss of water (-18 Da).

      • The benzyl cation at m/z 91.

      • Fragments corresponding to the cleavage of the piperidine ring.

Stability and Forced Degradation

Understanding the stability of your compound is critical. Forced degradation studies can help identify potential degradants and establish the stability-indicating nature of your analytical method.[6][7][8]

  • Common Stress Conditions:

    • Acidic and Basic Hydrolysis: Piperidine derivatives can be susceptible to degradation under strong acidic or basic conditions.

    • Oxidation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide.[9]

    • Thermal and Photolytic Stress: Exposure to heat and UV light can also induce degradation.[9]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Parameter Condition
Column Polar-embedded C18 (e.g., Aqua, Hydro) or a well-end-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm and 254 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter.
Protocol 2: GC-MS for Identification and Volatile Impurities

This method is suitable for assessing volatile impurities and confirming the identity of the main component.

Parameter Condition
Column 5% Phenyl/95% Methyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C (may need optimization)
Oven Program Hold at 100 °C for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Sample Preparation Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Visualization of Analytical Workflow

start Sample Received solubility_test Solubility Testing (ACN, MeOH, Water, DMSO) start->solubility_test hplc_screen HPLC Screening (Purity & Polarity Assessment) solubility_test->hplc_screen gcms_screen GC-MS Screening (Volatility & Thermal Stability) solubility_test->gcms_screen nmr_confirm NMR Analysis (Structural Confirmation) hplc_screen->nmr_confirm sub_hplc Method Development & Troubleshooting hplc_screen->sub_hplc sub_gcms Assess Need for Derivatization gcms_screen->sub_gcms final_report Final Analytical Report nmr_confirm->final_report sub_hplc->nmr_confirm sub_gcms->nmr_confirm

Caption: A logical workflow for the analytical characterization of a novel piperidine derivative.

This guide provides a comprehensive framework for addressing the analytical challenges associated with 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and related compounds. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, you can develop robust and reliable analytical methods.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. (URL: [Link])

  • HPLC problems with very polar molecules - Axion Labs. (URL: [Link])

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. (URL: [Link])

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. (URL: [Link])

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (URL: [Link])

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (URL: [Link])

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (URL: [Link])

  • What are the methods for identifying primary, secondary, and tertiary amines in chemistry? - Quora. (URL: [Link])

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) - HMDB. (URL: [Link])

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations - international journal of pharmaceutical research. (URL: [Link])

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv. (URL: [Link])

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC - NIH. (URL: [Link])

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (URL: [Link])

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (URL: [Link])

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical - Austin Publishing Group. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. (URL: [Link])

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - Preprints.org. (URL: [Link])

  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications - Ningbo Inno Pharmchem Co.,Ltd. (URL: [Link])

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information - Wiley Online Library. (URL: [Link])

  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms - Jetir.Org. (URL: [Link])

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The development of novel chemical entities is a cornerstone of therapeutic innovation. Compounds like 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, built on a versatile piperidine scaffold, represent promising starting points for drug discovery campaigns, particularly in neuroscience.[1][2] However, the journey from a newly synthesized molecule to a well-characterized lead compound is fraught with challenges, chief among them being the identification and mitigation of off-target effects. Drug promiscuity, or the ability of a compound to bind to multiple protein targets, can lead to unexpected toxicity or misleading biological results, derailing an otherwise promising project.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and address potential off-target liabilities of novel compounds, using 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol as a working example. We will proceed from initial in silico assessments to advanced cellular and biochemical profiling, offering practical troubleshooting advice and explaining the scientific rationale behind each step.

Part 1: Initial Assessment & Hypothesis Generation (FAQs)

This section addresses the critical first steps after synthesizing a novel compound. The goal is to build an initial liability hypothesis based on the molecule's structure.

Q1: I have just synthesized 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. What are my first steps to predict potential off-target effects?

A1: Before committing to expensive and time-consuming wet-lab experiments, a robust in silico and structural analysis is essential. This involves three key areas:

  • Substructure & Scaffold Analysis: Deconstruct the molecule into its core fragments to identify known liabilities.

    • Piperidine Scaffold: This is a "privileged scaffold" in medicinal chemistry, found in numerous CNS-active drugs.[5] However, its basic nitrogen can contribute to interactions with aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, and critically, the hERG potassium channel, a key mediator of cardiotoxicity.[6][7]

    • Benzyl Group: This lipophilic group can contribute to promiscuous binding through non-specific hydrophobic interactions.[8] Related structures like 4-benzylpiperidine are known monoamine releasing agents, suggesting potential for activity at dopamine, norepinephrine, and serotonin transporters.[9]

    • Hydroxyphenyl (Phenol) Moiety: Phenols are common in pharmaceuticals but can also be problematic.[10] They are known to be potential Pan-Assay Interference Compounds (PAINS), which can cause false positives in high-throughput screens through mechanisms like redox cycling or protein reactivity.[11][12]

  • Pan-Assay Interference Compounds (PAINS) Check: Use computational filters to check if your molecule contains substructures known to cause non-specific interference in biochemical assays.[13][14] PAINS can interact with multiple, unrelated targets or assay components, leading to misleading results.[15] The catechol-like structure within the hydroxyphenyl group of our example molecule is a potential PAINS alert.[12]

  • Pharmacophore & Similarity Searches: Use computational tools (e.g., SwissTargetPrediction, PharmMapper) to compare your molecule's 3D shape and chemical features against databases of known drugs and their targets. This can generate a preliminary list of potential off-target interactions to prioritize for experimental validation.

Part 2: Systematic In Vitro Off-Target Profiling

Troubleshooting Guide: My compound shows potent activity in my primary assay, but the results are inconsistent or the cellular phenotype is unexpected. How do I systematically screen for off-target interactions?

This situation demands a tiered, systematic approach to identify unintended molecular targets. The goal is to move from broad, cost-effective screening to high-confidence validation of specific off-target hits. Predicting potential safety liabilities early is crucial for selecting the best lead compounds.[16]

Workflow for In Vitro Off-Target Identification

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Mechanistic Follow-up A Step 1: Broad Safety Panel Screen (e.g., Eurofins SafetyScreen44, Pharmaron Panel) [17, 20] Test at a single high concentration (e.g., 10 µM) B Step 2: Dose-Response Validation Generate IC50/EC50 curves for initial 'hits' (>50% inhibition) A->B Hits Identified C Step 3: Orthogonal Assay Confirmation Use a different assay format (e.g., functional vs. binding) B->C Potency Confirmed D Step 4: On-Target vs. Off-Target Analysis Compare potency (IC50) at off-targets vs. primary target C->D Hit Validated E Step 5: Inform Structure-Activity Relationship (SAR) Design new analogs to remove off-target activity D->E Selectivity Window Determined G A Observe Cellular Phenotype (e.g., Apoptosis, Cytotoxicity) B Step 1: Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) [35, 39] A->B C Step 2: Correlate Potency Does cellular EC50 match target engagement IC50? B->C D On-Target Effect (Potencies Correlate) C->D YES E Off-Target Effect Suspected (Potencies Diverge) C->E NO F Step 3: Unbiased Target ID (e.g., Chemical Proteomics) E->F G Step 4: Validate New Hypothesis (e.g., siRNA knockdown of new target) F->G

Caption: Logic for distinguishing on-target from off-target cellular effects.

Key Experimental Protocols
  • Cellular Thermal Shift Assay (CETSA):

    • Causality: This assay directly measures target engagement in intact cells or cell lysates. [17]The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. [18]This allows you to confirm that your compound physically interacts with its intended target in a cellular context.

    • Protocol (Lysate CETSA):

      • Culture cells expressing your target protein and prepare a soluble cell lysate. [19] 2. Aliquot the lysate and treat with a range of concentrations of your compound or vehicle (DMSO). Incubate for 30 minutes.

      • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

      • Centrifuge to pellet the aggregated, denatured proteins.

      • Analyze the amount of soluble target protein remaining in the supernatant by Western Blot or another detection method.

      • Binding of your compound will result in a "shift" of the melting curve to higher temperatures, confirming target engagement. [20]

Part 4: Advanced Troubleshooting FAQs

Q2: My compound flags as a potential hERG inhibitor in a binding assay. What are my next steps, and how worried should I be?

A2: A positive hERG binding result is a significant safety flag that must be addressed immediately. [21]Cardiotoxicity is a major cause of drug attrition.

  • Next Step - Functional Assay: The gold-standard follow-up is an automated patch-clamp electrophysiology assay. [22]This measures the compound's direct effect on the function of the hERG ion channel current (IKr) in living cells. A binding hit does not always translate to functional inhibition.

  • Interpreting the Data: The key parameter is the IC50 from the patch-clamp assay. Regulatory agencies are concerned with the "safety margin": the ratio between the IC50 for hERG inhibition and the therapeutic plasma concentration (Cmax). A margin of >30-fold is often considered a minimum starting point, but this depends on the therapeutic indication. [23]* Mitigation Strategy: If a significant hERG liability is confirmed, medicinal chemistry efforts must be directed to mitigate it. Common strategies include reducing the compound's lipophilicity and lowering the pKa of the most basic nitrogen atom, as these features are often associated with hERG binding. [24] Q3: How do I differentiate a true off-target effect from a compound-related artifact like aggregation?

A3: This is a critical question, as artifacts can mimic genuine biological activity.

  • Aggregation Check: Aggregators are compounds that form colloidal particles in solution, which can non-specifically sequester and inhibit proteins. This can be tested by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, aggregation is likely.

  • Stoichiometry of Inhibition: True inhibitors typically act with a 1:1 stoichiometry with their target. Aggregators often show very steep dose-response curves that are sensitive to the concentration of the target protein.

  • Orthogonal Assays: As mentioned previously, confirming the activity in a different assay format is a powerful way to rule out technology-specific artifacts.

References

  • Vertex AI Search. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications.
  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine.
  • PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol.
  • PubChem. (n.d.). 1-Benzyl-4-piperidone.
  • Benchchem. (n.d.). Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.
  • ResearchGate. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Benchchem. (n.d.). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.
  • PubMed Central. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations.
  • ResearchGate. (2025). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.
  • Wikipedia. (n.d.). Pan-assay interference compounds.
  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • PubMed Central. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
  • NIH. (n.d.). Small molecules of different origins have distinct distributions of structural complexity that correlate with protein-binding profiles.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • ACS Publications. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). 4-Benzylpiperidine.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • NIH. (n.d.). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development.
  • bioRxiv. (2023). Drug promiscuity: problems and promises.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • ACS Publications. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • ResearchGate. (n.d.). Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein.
  • YouTube. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Taylor & Francis Online. (n.d.). Full article: Binding modes of hERG blockers: an unsolved mystery in the drug design arena.
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • WuXi AppTec. (n.d.). in vitro Safety Pharmacology Profiling.
  • PubMed Central. (2019). Identifying Promiscuous Compounds with Activity against Different Target Classes.
  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling.
  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Optibrium. (n.d.). PAINS Filters.
  • PubMed Central. (2023). Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein.
  • NIH. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.

Sources

Technical Support Center: Chiral Separation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these enantiomers is a critical step in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] This resource aims to equip you with the knowledge to navigate the complexities of this specific chiral separation, ensuring the development of safe and effective therapeutics.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol enantiomers using chromatographic techniques.

1.1 Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol on my chiral column. What are the likely causes and how can I fix this?

Answer:

Achieving chiral separation is a nuanced process, and a lack of resolution is a common initial hurdle.[1] The primary reason is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase composition.

Causality and Recommended Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[4][5] If the chosen CSP cannot form transient diastereomeric complexes with your analyte, no separation will occur. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for a wide range of chiral compounds.[5]

    • Troubleshooting Steps:

      • Screen Multiple CSPs: There is no universal CSP, and predicting the best one is challenging.[6] It is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).

      • Consult Column Selection Guides: Major manufacturers provide guides that can help narrow down the initial CSP selection based on the functional groups of your analyte.

  • Incorrect Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.

    • Troubleshooting Steps:

      • Vary the Organic Modifier: For normal-phase chromatography, experiment with different alcohols (e.g., isopropanol, ethanol) as modifiers. In supercritical fluid chromatography (SFC), methanol, ethanol, and isopropanol are common modifiers that can significantly impact selectivity.

      • Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier. Sometimes a small change can dramatically improve resolution.[7]

      • Incorporate Additives: For basic compounds like your piperidine derivative, adding a small amount of a basic additive (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and sometimes resolution by minimizing undesirable interactions with the silica support of the CSP. Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid or acetic acid can be beneficial.[8]

1.2 Poor Peak Shape (Tailing or Fronting)

Question: My peaks for the 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol enantiomers are showing significant tailing. What's causing this and how can I improve the peak symmetry?

Answer:

Poor peak shape is typically indicative of secondary, undesirable interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[9]

Causality and Recommended Actions:

  • Secondary Interactions with Silica: The basic nitrogen in the piperidine ring can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a Basic Additive: As mentioned previously, adding a small concentration (e.g., 0.1%) of a basic additive like diethylamine to your mobile phase can neutralize the active silanol groups and significantly improve peak shape.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Troubleshooting Steps:

      • Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.

  • Mismatched Sample Solvent: If the solvent in which your sample is dissolved is much stronger than the mobile phase, it can cause peak distortion.

    • Troubleshooting Steps:

      • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.

1.3 Drifting Retention Times

Question: The retention times for my enantiomers are not stable between injections. What could be the problem?

Answer:

Inconsistent retention times point towards a lack of system equilibration or changes in the mobile phase composition or column temperature.

Causality and Recommended Actions:

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns.

    • Troubleshooting Steps:

      • Increase Equilibration Time: Before starting your analytical run, flush the column with the mobile phase for at least 20-30 column volumes.

  • Mobile Phase Instability: If your mobile phase is a mixture of volatile solvents, preferential evaporation of one component can alter the composition over time.

    • Troubleshooting Steps:

      • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the reservoir bottles capped.

      • Use a Mobile Phase Degasser: Ensure your HPLC system's degasser is functioning correctly to prevent dissolved gases from forming bubbles.[9]

  • Temperature Fluctuations: Column temperature can affect retention times.

    • Troubleshooting Steps:

      • Use a Column Oven: A thermostatically controlled column compartment will ensure a stable operating temperature.[10]

Section 2: Frequently Asked Questions (FAQs)

2.1 Choosing the Right Separation Strategy

Question: What are the main strategies for separating the enantiomers of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, and how do I choose the best one for my needs?

Answer:

There are three primary strategies for chiral resolution:

  • Direct Chromatographic Separation (HPLC/SFC): This is the most common method, utilizing a chiral stationary phase (CSP) to separate the enantiomers.[5][11]

    • When to Choose: Ideal for both analytical and preparative scale separations.[12][13] Supercritical Fluid Chromatography (SFC) is often faster and uses less toxic solvents than HPLC, making it a "greener" and more efficient option for preparative work.[3][14][15]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[16]

    • When to Choose: This method is particularly well-suited for large-scale separations where chromatography might be prohibitively expensive.[17] It requires that the target molecule has an acidic or basic handle for salt formation.[17]

  • Enzymatic Resolution: This technique uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

    • When to Choose: This can be a highly selective method, but it often requires significant method development to find a suitable enzyme and reaction conditions.[18] It is a form of kinetic resolution.[19]

Decision-Making Workflow:

G start Start: Racemic Mixture of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol scale What is the required scale? start->scale analytical Analytical to mg scale scale->analytical Small prep Gram to Kg scale scale->prep Large sfc_hplc Chiral SFC/HPLC analytical->sfc_hplc method_choice Choose Separation Method prep->method_choice method_choice->sfc_hplc Alternative salt Diastereomeric Salt Formation method_choice->salt Primary Choice enzymatic Enzymatic Resolution method_choice->enzymatic Less Common for Scale-up optimize_chrom Screen CSPs & Mobile Phases sfc_hplc->optimize_chrom optimize_salt Screen Resolving Agents & Solvents salt->optimize_salt optimize_enz Screen Enzymes & Conditions enzymatic->optimize_enz end_product Pure Enantiomers optimize_chrom->end_product optimize_salt->end_product optimize_enz->end_product

Sources

Validation & Comparative

A Comparative Guide to 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and Other 4-Aryl-4-hydroxypiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol with other members of the 4-aryl-4-hydroxypiperidine class of compounds. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR), potential therapeutic applications, and the synthetic considerations for this important scaffold. The information presented herein is synthesized from established literature and aims to guide the rational design of novel therapeutics.

The 4-Aryl-4-hydroxypiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-aryl-4-hydroxypiperidine core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous centrally acting agents. The rigid piperidine ring, coupled with the tertiary alcohol and the aromatic system, provides a three-dimensional pharmacophore that can be tailored to interact with a variety of biological targets. Notably, this scaffold is a cornerstone in the development of opioid analgesics, but its versatility extends to ligands for nociceptin, sigma (σ), and NMDA receptors, highlighting its broad therapeutic potential.

The pharmacological profile of these compounds can be finely tuned by strategic modifications at three key positions: the piperidine nitrogen (N1), the C4-aryl substituent, and the stereochemistry at the C4 position. This guide will focus on the influence of the N-benzyl and 4-(2-hydroxyphenyl) substitutions of our lead compound in comparison to other reported analogues.

In Focus: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Chemical Structure:

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Grignard Reaction Piperidone 4-Piperidone BenzylPiperidone 1-Benzyl-4-piperidone Piperidone->BenzylPiperidone Benzyl bromide, K2CO3, Acetonitrile Bromophenol 2-Bromophenol Target 1-Benzyl-4-(2-hydroxyphenyl) -piperidin-4-ol BenzylPiperidone->Target Grignard reagent Grignard 2-Hydroxyphenylmagnesium bromide (in situ) Bromophenol->Grignard Mg, THF

Caption: General synthetic workflow for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Step 1: Synthesis of 1-Benzyl-4-piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (2.5 equivalents).

  • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 1-benzyl-4-piperidone.

Step 2: Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

  • Prepare the Grignard reagent in a separate flask under an inert atmosphere (e.g., argon or nitrogen). To a suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of 2-bromophenol (1.1 equivalents) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction.

  • In a separate flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous THF.

  • Cool the solution of 1-benzyl-4-piperidone to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the solution of 1-benzyl-4-piperidone dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

In Vitro Receptor Binding Assay: A General Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor (e.g., mu-opioid receptor).

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane Receptor-expressing cell membranes Incubation Incubate membranes, radioligand, and test compound Membrane->Incubation Radioligand Radioligand (e.g., [3H]DAMGO) Radioligand->Incubation TestCompound Test Compound (e.g., 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol) TestCompound->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity via liquid scintillation counting Filtration->Scintillation IC50 Determine IC50 value Scintillation->IC50 Ki Calculate Ki value IC50->Ki

Caption: Workflow for an in vitro receptor binding assay.

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]DAMGO for the mu-opioid receptor), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-aryl-4-hydroxypiperidine scaffold remains a highly attractive starting point for the design of novel CNS-active agents. While 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol itself is not extensively characterized in the literature, a systematic analysis of the SAR of related compounds allows for informed predictions of its likely pharmacological profile. The N-benzyl group likely disfavors strong opioid receptor interactions, while the 2-hydroxyphenyl moiety may present steric challenges for binding to some receptors, such as the sigma-1 receptor.

Future research should focus on the synthesis and comprehensive pharmacological profiling of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and its isomers to validate these hypotheses. A thorough evaluation against a broad panel of CNS receptors and transporters is warranted to uncover its primary biological target(s). Furthermore, exploration of other ortho-substituents on the C4-phenyl ring could reveal novel SAR trends and lead to the development of potent and selective ligands for a range of therapeutic applications.

References

  • Mousdawa, G. et al. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal10, 53 (2016).
  • Mirabile, S. et al. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem17, e202200305 (2022).
  • Zhang, T. et al. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience12, 285-299 (2021).
  • Cueva, J. P. et al. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters17, 3023-3027 (2007).
  • Mirabile, S. et al. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem17, e202200305 (2022).
  • Oh, S. et al. Convenient synthesis and evaluation of biological activity of benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as novel histone deacetylase inhibitors.
  • Chen, Y. et al. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE13, e0197734 (2018).
  • Chen, Y. et al. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE13, e0197734 (2018).
  • Islam, N. U. et al. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pak. J. Pharm. Sci.29, 183-188 (2016).
  • Marrazzo, A. et al. Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry48, 266-273 (2005).
  • Le Roch, M. et al. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry23, 1644-1652 (2025).
  • Trollip, D. B. et al. Structure–activity relationship of piperidine derivatives with... Journal of Inclusion Phenomena and Macrocyclic Chemistry (2025).
  • Sugimoto, H. et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry38, 4821-4829 (1995).
  • Le Bourdonnec, B. et al. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters1, 182-186 (2010).
  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. [Link]

  • Drug Design. Structure Activity Relationships. [Link]

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  • Grokipedia. 4-Benzylpiperidine. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 4-arylpiperidin-4-ol scaffold stands as a privileged structure, forming the core of numerous centrally active agents. This guide provides a detailed comparative analysis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol and its structural analogs, with a particular focus on their interactions with opioid and sigma receptors—two critical targets in the development of analgesics, antipsychotics, and treatments for neurodegenerative diseases. We will delve into the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, supported by a compilation of experimental data from authoritative sources. Furthermore, this guide furnishes detailed protocols for the synthesis and biological evaluation of these molecules, empowering researchers to further explore this versatile chemical space.

The 4-Arylpiperidin-4-ol Pharmacophore: A Gateway to the Central Nervous System

The 4-arylpiperidin-4-ol moiety possesses a unique three-dimensional arrangement of key pharmacophoric features: a basic nitrogen atom, a hydroxyl group, and an aromatic ring. This spatial orientation allows for specific interactions with a variety of receptor systems. The N-substituent, the nature and substitution pattern of the aryl ring, and the stereochemistry at the C4 position are all critical determinants of a compound's binding affinity, receptor selectivity, and functional activity.

While direct experimental binding data for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is not extensively reported in publicly accessible literature, a comprehensive analysis of its close structural relatives allows for a well-informed projection of its likely pharmacological profile. This guide will leverage this body of knowledge to present a cogent comparative analysis.

Comparative Analysis of Receptor Binding Affinities

The primary biological targets for the 4-arylpiperidin-4-ol class of compounds are the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The affinity of a given ligand for these receptors is typically quantified by its inhibition constant (Ki), determined through competitive radioligand binding assays.

Structure-Activity Relationships at Opioid Receptors

The interaction of 4-arylpiperidin-4-ol derivatives with opioid receptors is profoundly influenced by subtle structural modifications.

  • Position of the Phenolic Hydroxyl Group: The position of the hydroxyl group on the C4-aryl ring is a critical determinant of opioid receptor affinity and selectivity. Generally, a hydroxyl group at the meta- (3-position) of the phenyl ring is optimal for high affinity at the µ-opioid receptor.[1] Compounds with an ortho- (2-position) or para- (4-position) hydroxyl group tend to exhibit lower affinity.[1] For instance, in the trans-3,4-dimethyl-4-arylpiperidine series, the 3-OH analog (LY255582) displays a µ Ki of 0.6 nM, whereas the 2-OH and 4-OH analogs have significantly higher Ki values of 1.9 nM and 11 nM, respectively.[1] This suggests that 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol may have a moderate affinity for the µ-opioid receptor, likely lower than its 3-hydroxyphenyl counterpart.

  • The Role of the N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in modulating both affinity and efficacy (agonist vs. antagonist activity). While an N-methyl group is often associated with potent agonism in many opioid scaffolds, larger N-substituents can introduce antagonist properties. In the context of fentanyl analogs, replacing the N-phenethyl group with an N-benzyl group leads to a significant decrease in µ-opioid receptor activity.[2][3] This suggests that the N-benzyl group in our target compound may not be optimal for high-affinity µ-opioid receptor binding compared to an N-phenethyl or other larger alkyl groups.

Table 1: Comparative Opioid Receptor Binding Affinities of Representative 4-Arylpiperidine Derivatives

CompoundN-Substituent (R)Aryl Group (Ar)µ Ki (nM)δ Ki (nM)κ Ki (nM)Reference
1 (LY255582) -CH₂CH₂-cyclopropyl3-hydroxyphenyl0.6391.8[1]
2 -CH₂CH₂-cyclopropyl2-hydroxyphenyl1.911815[1]
3 -CH₂CH₂-cyclopropyl4-hydroxyphenyl1126022[1]
4 -CH₂CH₂-cyclopropyl3-methoxyphenyl1616013[1]
Benzylfentanyl -BenzylPhenyl (anilide)213--

Data presented is for illustrative purposes to highlight SAR trends. Direct comparison requires identical assay conditions.

Structure-Activity Relationships at Sigma Receptors

The 4-arylpiperidin-4-ol scaffold is also a fertile ground for the discovery of high-affinity sigma receptor ligands.

  • N-Benzyl Group: The N-benzyl moiety is a common feature in many potent sigma-1 receptor ligands.[4][5] This suggests that 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is likely to exhibit significant affinity for the sigma-1 receptor.

  • Aryl and Hydroxyl Groups: The nature of the aryl group and the presence of a hydroxyl group can influence both affinity and selectivity. In a series of 4-aroylpiperidines and their corresponding 4-(α-hydroxyphenyl)piperidines, the reduction of the carbonyl to a hydroxyl group had variable effects on sigma-1 binding affinity, sometimes increasing and sometimes decreasing it depending on the other substituents.[4]

Table 2: Comparative Sigma Receptor Binding Affinities of Representative Piperidine Derivatives

CompoundStructureσ₁ Ki (nM)σ₂ Ki (nM)Reference
Spipethiane Spirocyclic benzylpiperidine0.5416[4]
(+)-Pentazocine Benzomorphan3.581923[4]
Compound 7e N-(4-fluorobenzyl)-4-(4-fluorobenzoyl)piperidine1.00 - 2.00>500[4]
Compound 8a 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol1.00 - 2.00>500[4]

Experimental Protocols

To facilitate further research and the direct evaluation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, detailed experimental protocols for its synthesis and for the characterization of its receptor binding profile are provided below.

Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

The most common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction, where an arylmagnesium halide is added to an N-substituted-4-piperidone.

Diagram 1: Synthetic Scheme for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition 2-bromophenol 2-Bromophenol Grignard 2-(hydroxyphenyl)magnesium bromide 2-bromophenol->Grignard 1. Protect OH 2. Mg, THF Mg Mg turnings THF Anhydrous THF product 1-Benzyl-4-(2-hydroxyphenyl) piperidin-4-ol Grignard->product 1. Add to piperidone in THF, -78°C to rt 2. Aqueous workup (NH4Cl) 3. Deprotection piperidone 1-Benzyl-4-piperidone

Caption: Synthetic route via Grignard reaction.

Step-by-Step Methodology:

  • Protection of the Phenolic Hydroxyl Group: The free hydroxyl group of 2-bromophenol is acidic and will quench the Grignard reagent. Therefore, it must be protected prior to the reaction. A common protecting group is a silyl ether, such as tert-butyldimethylsilyl (TBDMS). To a solution of 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq) followed by TBDMS-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Formation of the Grignard Reagent: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. In a dropping funnel, dissolve the protected 2-bromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Once the reaction has started, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.

  • Grignard Addition to 1-Benzyl-4-piperidone: In a separate flame-dried flask under an inert atmosphere, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to -78 °C. Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution via a cannula. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then deprotected using a standard procedure for the chosen protecting group. For a TBDMS group, this is typically achieved using tetrabutylammonium fluoride (TBAF) in THF.

  • Purification: The final product can be purified by flash column chromatography on silica gel.

In Vitro Radioligand Binding Assay for Opioid Receptors

This protocol provides a general framework for determining the binding affinity of a test compound for the µ, δ, and κ opioid receptors.

Diagram 2: Workflow for Radioligand Binding Assay

G prep Prepare Receptor Membranes (e.g., from CHO cells expressing human opioid receptors) incubate Incubate Membranes with: - Radioligand (e.g., [³H]-DAMGO for µ) - Test Compound (varying concentrations) - Buffer prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Sources

A Researcher's Guide to the Structure-Activity Relationships of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol analogs, a class of compounds recognized for their significant analgesic properties and interaction with opioid receptors.[1] We will explore the critical chemical features that govern their biological activity, offering a comparative analysis supported by experimental data to inform future drug design and development efforts.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant analgesic agents.[1] The 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol framework, in particular, presents several key regions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the causal relationships between structural changes and their biological outcomes is paramount for optimizing these molecules into viable therapeutic candidates.

The Core Pharmacophore: Key Structural Elements

The analgesic activity of this class of compounds is largely attributed to their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[1][2] The essential structural features for this interaction include a protonated tertiary amine, an aromatic ring, and a phenolic hydroxyl group, which mirrors the key binding elements of morphine.[2][3]

Our focus is on four primary sites for modification within the 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol scaffold:

  • The N-Benzyl Group (Site A): Modifications here influence receptor affinity and selectivity, potentially through interactions with lipophilic pockets in the receptor.[2]

  • The C4-Hydroxyphenyl Group (Site B): The position and presence of the hydroxyl group are critical for receptor binding, often forming a key hydrogen bond.[2][4]

  • The C4-Hydroxyl Group (Site C): This group can influence the molecule's polarity and hydrogen bonding capabilities.

  • The Piperidine Ring (Site D): The conformation of this ring is essential for correctly orienting the other pharmacophoric elements for optimal receptor interaction.[1]

Caption: Key modification sites on the piperidin-4-ol scaffold.

Synthesis Strategy: A Generalized Approach

The synthesis of these analogs typically follows a convergent strategy, allowing for modular variation of the key structural components. A common and effective method involves the reaction of a protected N-benzyl-4-piperidone with an appropriate organometallic reagent, such as a Grignard or organolithium species derived from a protected 2-bromo-phenol. This is followed by deprotection to yield the final product. This approach provides the flexibility needed for a comprehensive SAR study.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate & Final Product N-Benzyl-4-piperidone N-Benzyl-4-piperidone Organometallic\nAddition Organometallic Addition N-Benzyl-4-piperidone->Organometallic\nAddition Protected 2-Bromophenol Protected 2-Bromophenol Protected 2-Bromophenol->Organometallic\nAddition Grignard/Organolithium Formation Protected\nAnalog Protected Analog Organometallic\nAddition->Protected\nAnalog Final Analog Final Analog Protected\nAnalog->Final Analog Deprotection

Caption: General synthetic workflow for analog preparation.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications at each key site on the biological activity of these analogs, with a focus on their affinity for opioid receptors.

The substituent on the piperidine nitrogen is a critical determinant of analgesic activity.[5] While the benzyl group is a common starting point, modifications can lead to significant changes in potency.

  • N-Phenethyl vs. N-Benzyl: Extending the carbon chain between the nitrogen and the phenyl ring from one (benzyl) to two (phenethyl) often leads to a substantial increase in MOR binding affinity and analgesic potency.[5] This is thought to be due to the N-phenethyl group accessing a deeper, lipophilic pocket within the receptor.[2] For instance, in the fentanyl series, the N-phenethyl derivative is significantly more potent than its N-benzyl analog.

  • Aromatic Substitution: Adding substituents to the N-benzyl ring can modulate activity, although often with less dramatic effects than changing the linker length. The introduction of small, electron-donating or withdrawing groups can fine-tune electronic and steric properties, but the unsubstituted aromatic ring generally provides a strong foundation for activity.[5]

The phenolic hydroxyl group is widely considered essential for the analgesic activity of many opioid classes, including morphine derivatives and, by extension, these piperidinol analogs.[2][4]

  • Hydrogen Bonding: This hydroxyl group is believed to act as a hydrogen bond donor, interacting with key amino acid residues (such as a histidine) in the opioid receptor binding pocket.[2]

  • Positional Isomers: Moving the hydroxyl group from the ortho (2-position) to the meta (3-position) or para (4-position) on the phenyl ring can drastically alter binding affinity. Structure-activity relationship studies on related scaffolds have shown that the 3-hydroxyphenyl arrangement (as seen in morphine) is often optimal for MOR activity.[6]

  • Removal or Replacement: Complete removal of the phenolic hydroxyl group consistently leads to a substantial decrease in both receptor binding affinity and antinociceptive potency, underscoring its critical role.[4]

The tertiary hydroxyl group at the C4 position of the piperidine ring also contributes to the molecule's overall profile.

  • Polarity and H-Bonding: This group increases the polarity of the molecule and can act as a hydrogen bond acceptor.[5] While not always as critical as the phenolic hydroxyl, its presence can influence solubility and the molecule's interaction with the receptor microenvironment.

  • Stereochemistry: The stereochemistry at C4 can be important, as it affects the spatial orientation of both the hydroxyl and the hydroxyphenyl groups, which must be precisely positioned for optimal receptor engagement.

Comparative Performance Data

To illustrate the principles discussed above, the following table summarizes hypothetical but representative data for a series of analogs, highlighting the impact of specific structural modifications on mu-opioid receptor (MOR) binding affinity.

Analog ID Modification MOR Binding Affinity (Ki, nM) Relative Potency
Parent-1 1-Benzyl-4-(2-hydroxyphenyl)15.21.0x
Analog-A1 1-Phenethyl -4-(2-hydroxyphenyl)1.8~8.4x
Analog-A2 1-Methyl -4-(2-hydroxyphenyl)125.0~0.12x
Analog-B1 1-Benzyl-4-(3-hydroxyphenyl )5.6~2.7x
Analog-B2 1-Benzyl-4-(phenyl )>1000<0.01x
Analog-C1 1-Benzyl-4-(2-hydroxyphenyl)-4-methoxy 45.8~0.33x

Note: Data is illustrative and compiled from general principles of opioid SAR.

This data clearly shows that extending the N-alkyl chain to phenethyl (Analog-A1) and moving the phenolic hydroxyl to the meta position (Analog-B1) are highly favorable modifications for MOR affinity. Conversely, removing the N-aralkyl group (Analog-A2), removing the phenolic hydroxyl (Analog-B2), or masking it (Analog-C1) is detrimental to activity.

Experimental Protocols: Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of the data, a standardized experimental protocol is essential. The following is a representative methodology for determining the binding affinity of test compounds for the mu-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of test analogs for the mu-opioid receptor in rat brain membranes using a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]-DAMGO (a selective MOR agonist)

  • Membrane Preparation: Crude brain membranes from male Wistar rats

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Naloxone (10 µM)

  • Test compounds (analogs) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh buffer to the desired protein concentration (e.g., 1 mg/mL).

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes:

    • 100 µL of rat brain membrane preparation.

    • 50 µL of [³H]-DAMGO (to a final concentration of ~1 nM).

    • 50 µL of test compound solution (at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or 10 µM Naloxone for non-specific binding.

  • Incubation: Incubate the tubes at 25°C for 60 minutes.

  • Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: The iterative logic flow of a structure-activity relationship study.

Conclusion and Future Directions

The SAR of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol analogs is well-defined around several key principles. Potency at the mu-opioid receptor is highly dependent on the presence and position of a phenolic hydroxyl group and the nature of the N-aralkyl substituent. Specifically, an N-phenethyl group and a meta-phenolic hydroxyl are often optimal for high affinity.

Future research should focus on introducing modifications that improve pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) and fine-tune the functional activity profile. Exploring biased agonism, where analogs preferentially activate G-protein signaling over β-arrestin pathways, could lead to the development of safer analgesics with reduced side effects like respiratory depression and tolerance. The systematic application of the SAR principles outlined in this guide provides a robust framework for the rational design of the next generation of potent and safer piperidine-based analgesics.

References

  • Deoxymorphines: role of the phenolic hydroxyl in antinociception and opi
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Design, Synthesis and SAR of Analgesics. PubMed.
  • Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. MDPI.
  • Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PubMed Central. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, a key structural motif in various pharmacologically active agents, demands robust analytical methods to ensure its quality, purity, and stability throughout the drug development lifecycle. This guide provides an in-depth comparison of common analytical techniques for the characterization and quantification of this compound, coupled with a detailed framework for the cross-validation of these methods. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to ensure data of the highest caliber.

The Critical Role of Method Validation

Before delving into specific analytical techniques, it is imperative to understand the foundation upon which reliable analytical data is built: method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines on this process.[1][2][3][4][5] The objective of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[5][6] This involves a thorough evaluation of various performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[7][8][9]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is contingent upon the specific analytical need, whether it be for routine quality control, stability testing, or in-depth structural elucidation. Here, we compare three workhorse analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like our target analyte.[10]

Scientific Rationale: The presence of polar functional groups (hydroxyl and the tertiary amine) and a relatively high molecular weight makes 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol an ideal candidate for reverse-phase HPLC. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of a UV chromophore (the benzyl and phenyl rings) allows for sensitive detection.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% phosphoric acid in water. The gradient can be optimized to ensure adequate separation from any potential impurities.[11][12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the analyte is prepared in a suitable solvent such as methanol or a mixture of the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.

Hypothetical Performance Data:

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate Precision: 1.2%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 µg/mL
Specificity No interference from blank or placeboPeak purity index > 0.999

Causality Behind Choices: The use of a C18 column provides excellent retention and separation for aromatic compounds. A buffered mobile phase is crucial to ensure consistent ionization of the tertiary amine, leading to symmetrical peak shapes.[13] Gradient elution allows for the efficient elution of the analyte while also separating it from potential impurities with different polarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10] For a molecule like 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, derivatization is often necessary to improve its volatility and thermal stability.[10][14]

Scientific Rationale: The hydroxyl groups in the molecule can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, for instance, through silylation, converts these polar groups into less polar and more volatile silyl ethers, making the compound amenable to GC analysis. The mass spectrometer provides high specificity and structural information based on the fragmentation pattern of the analyte.[14]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Dissolve a known amount of the analyte in a suitable solvent (e.g., pyridine).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced analyzer like a time-of-flight).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

Hypothetical Performance Data:

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9992
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%
Precision (% RSD) ≤ 3.0%Repeatability: 1.5%, Intermediate Precision: 2.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 ng on column
Specificity Unique mass spectrum and retention timeConfirmed by library match and fragmentation pattern

Causality Behind Choices: The derivatization step is critical for the successful GC-MS analysis of this compound. The non-polar column is well-suited for the separation of the derivatized, less polar analyte. The temperature program is designed to provide good chromatographic resolution and efficient elution. EI is a standard ionization technique that produces reproducible fragmentation patterns, aiding in structural confirmation.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation and quantification of organic molecules. Quantitative NMR (qNMR) can be a primary method for determining the purity of a substance without the need for a reference standard of the same compound.

Scientific Rationale: The unique chemical environment of each proton and carbon atom in 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol will give rise to a distinct set of signals in the ¹H and ¹³C NMR spectra.[15][16][17][18] For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the analyte's concentration is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh a specific amount of the analyte and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity or concentration of the analyte using the known purity and weight of the internal standard.

Hypothetical Performance Data:

ParameterAcceptance CriteriaHypothetical Result
Accuracy (% Purity) Dependent on the uncertainty of the internal standard99.2% ± 0.5%
Precision (% RSD) ≤ 1.0%0.6%
Specificity Resolution of analyte signal from other signalsBaseline resolution of the selected signals

Causality Behind Choices: The choice of a high-field NMR instrument provides better signal dispersion and sensitivity. A long relaxation delay is crucial for accurate quantification in qNMR. DMSO-d₆ is a good solvent for this compound and provides a clear spectral window. The internal standard must be stable, not react with the analyte, and have signals that do not overlap with the analyte's signals.

Cross-Validation of Analytical Methods

When multiple analytical methods are used to measure the same analyte, especially in different laboratories or at different stages of development, a cross-validation study is essential to ensure that the results are comparable and reliable.[19][20][21][22][23]

Objective: To demonstrate the equivalency of the HPLC and GC-MS methods for the quantification of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol in a given sample matrix.

Workflow for Cross-Validation:

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase cluster_conclusion Conclusion A Define Acceptance Criteria B Select Homogeneous Sample Lots A->B C Prepare and Distribute Samples B->C D Analyze Samples by HPLC (Primary Method) C->D E Analyze Samples by GC-MS (Alternative Method) C->E F Collect and Tabulate Data D->F E->F G Statistical Analysis (e.g., t-test, Bland-Altman plot) F->G H Compare Results Against Acceptance Criteria G->H I Methods are Equivalent H->I Pass J Investigate Discrepancies H->J Fail

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocol for Cross-Validation:

  • Sample Selection: A minimum of three batches of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol with varying purity levels (e.g., 95%, 99%, and a sample with known impurities) should be selected.

  • Analysis: Each sample should be analyzed in triplicate by both the HPLC and GC-MS methods.

  • Data Comparison: The mean results and standard deviations for each sample from both methods are compared.

  • Statistical Evaluation: A paired t-test can be used to determine if there is a statistically significant difference between the results of the two methods. The acceptance criterion is typically a p-value > 0.05.

Hypothetical Cross-Validation Data:

Sample BatchMean Purity by HPLC (%)Mean Purity by GC-MS (%)% Difference
Batch 195.2 ± 0.594.9 ± 0.70.3
Batch 299.1 ± 0.399.4 ± 0.4-0.3
Batch 397.5 ± 0.497.8 ± 0.6-0.3

Conclusion

The selection and validation of analytical methods for a key pharmaceutical intermediate like 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a scientifically rigorous process that underpins the quality and safety of the final drug product. HPLC offers a robust and straightforward method for routine quantification. GC-MS, while requiring a derivatization step, provides excellent sensitivity and specificity. NMR stands as a primary method for structural confirmation and absolute quantification. A thorough cross-validation of these methods ensures data integrity and consistency across different analytical platforms. This comprehensive approach to analytical method development and validation is not just a regulatory requirement but a cornerstone of sound scientific practice in the pharmaceutical industry.

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A Comprehensive Guide to Evaluating the Analgesic Efficacy of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol in Comparison to Standard Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel analgesic agents is a cornerstone of modern pharmacology, driven by the need for more effective and safer pain management strategies.[1][2] Current therapies, while beneficial, are often accompanied by significant side effects, tolerance, and the potential for addiction.[1][2] The piperidine scaffold is a well-established pharmacophore in the development of analgesic and anesthetic agents.[3][4][5][6][7] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the analgesic efficacy of a novel piperidine derivative, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, against standard analgesics.

This document is structured to provide not only the "how" but also the "why" behind the experimental design, ensuring a robust and scientifically sound comparative analysis. We will delve into the selection of appropriate preclinical models of nociception, detailed experimental protocols, and the requisite data analysis to build a comprehensive efficacy profile of this novel compound.

Pharmacological Profile of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

At present, the specific analgesic properties and mechanism of action for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol are not extensively documented in publicly available literature. However, its chemical structure, featuring a 4-hydroxypiperidine moiety, suggests potential interactions with opioid receptors or other central nervous system targets involved in pain modulation.[3][5][6] A thorough investigation into its pharmacological profile is the foundational step in its evaluation as a potential analgesic.

Key Investigational Areas:

  • Receptor Binding Assays: To elucidate the mechanism of action, competitive binding assays should be performed against a panel of receptors implicated in pain pathways, including mu, delta, and kappa opioid receptors, as well as other relevant CNS targets.

  • In Vitro Functional Assays: Functional assays, such as GTPγS binding or cAMP modulation, will be crucial to determine if the compound acts as an agonist, antagonist, or modulator at its identified target receptors.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing meaningful in vivo studies and for interpreting the resulting efficacy data.

Selection of Standard Analgesics for Comparison

A robust comparative study necessitates the inclusion of well-characterized standard analgesics representing different mechanistic classes. This allows for a comprehensive understanding of the novel compound's potential clinical utility.

  • Morphine (Opioid Analgesic): As a gold-standard µ-opioid receptor agonist, morphine is a critical comparator for assessing centrally-mediated analgesia.[8]

  • Diclofenac (Non-Steroidal Anti-Inflammatory Drug - NSAID): Diclofenac, a potent cyclooxygenase (COX) inhibitor, will serve as a benchmark for peripherally-mediated and anti-inflammatory analgesia.[9]

  • Acetaminophen (Non-Opioid Analgesic): With a complex and not fully elucidated mechanism, acetaminophen is a widely used analgesic and antipyretic, making it a relevant comparator.[9]

Experimental Workflows for Comparative Efficacy Assessment

The following in vivo assays are standard preclinical models for evaluating the efficacy of novel analgesic compounds. The selection of multiple assays, each modeling different pain modalities, is crucial for a comprehensive assessment.

Workflow for In Vivo Analgesic Efficacy Testing

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Nociceptive Testing cluster_3 Phase 4: Data Analysis A Animal Acclimatization (Minimum 1 week) B Randomization into Treatment Groups (n=6-10 per group) A->B C Fasting (12 hours, water ad libitum) B->C D Vehicle Control Administration C->D Pre-treatment Time (e.g., 30-60 min) E 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (Dose-Response) C->E Pre-treatment Time (e.g., 30-60 min) F Standard Analgesic Administration (Morphine, Diclofenac, etc.) C->F Pre-treatment Time (e.g., 30-60 min) G Hot Plate Test (Thermal, Supraspinal) D->G H Tail-Flick Test (Thermal, Spinal) D->H I Acetic Acid Writhing Test (Chemical, Visceral) D->I E->G E->H E->I F->G F->H F->I J Record Latency Times / Number of Writhes G->J H->J I->J K Calculate %MPE or % Inhibition J->K L Determine ED50 Values K->L M Statistical Analysis (e.g., ANOVA) L->M

Caption: General workflow for in vivo analgesic efficacy testing.

Hot Plate Test (Thermal, Supraspinal Pain)

This test evaluates the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[8]

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 1°C.

  • Animal Model: Male Swiss albino mice (20-30g).

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.[10]

    • Gently place each mouse on the heated surface of the hot plate, enclosed by a transparent glass cylinder to keep it on the plate.[8]

    • Start a stopwatch immediately.

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[10]

    • Record the latency time (in seconds) for the first clear sign of a pain response.

    • A cut-off time (typically 30 seconds) must be established to prevent tissue damage.[10] If the mouse does not respond within this time, it should be removed, and the latency recorded as the cut-off time.

  • Data Collection: Record the reaction latency for each animal before and at various time points (e.g., 30, 60, 90, 120 minutes) after drug administration.

Tail-Flick Test (Thermal, Spinal Reflex)

This assay measures the latency to withdraw the tail from a noxious thermal stimulus, primarily assessing spinal reflexes.[11][12]

Experimental Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.[13]

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Place the animal in a restrainer, allowing the tail to be exposed.[14]

    • Position the tail over the light source of the apparatus.

    • Activate the light source and start the timer.

    • The timer stops automatically when the animal flicks its tail away from the heat source.[15]

    • Record the latency time. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Data Collection: Measure the baseline latency before drug administration. Post-treatment latencies are recorded at set intervals.

Acetic Acid-Induced Writhing Test (Chemical, Visceral Pain)

This test is a sensitive method for screening peripherally acting analgesics and involves the chemical induction of visceral pain.[16][17]

Experimental Protocol:

  • Materials: 0.6% acetic acid solution.[18]

  • Animal Model: Male Swiss albino mice (20-30g).[16]

  • Procedure:

    • Administer the test compound, standard drug, or vehicle control via the chosen route (e.g., intraperitoneally or orally).[17]

    • After a suitable absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.[17][18]

    • Immediately place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) for a 10-minute period.[16][18]

  • Data Collection: Record the total number of writhes for each animal in the observation period.

Data Analysis and Presentation

For the hot plate and tail-flick tests, the data is often expressed as the Percentage of Maximal Possible Effect (%MPE) , calculated using the following formula:

%MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100

For the acetic acid-induced writhing test, the data is presented as the Percentage Inhibition of Writhing , calculated as:

% Inhibition = [ (Mean writhes in control group - Writhes in treated animal) / Mean writhes in control group ] x 100[18]

From the dose-response data, the ED50 (the dose that produces 50% of the maximal effect) for each compound should be calculated using regression analysis.

Comparative Efficacy Data (Template)
Compound Hot Plate Test ED50 (mg/kg) Tail-Flick Test ED50 (mg/kg) Writhing Test ED50 (mg/kg)
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-olTo be determinedTo be determinedTo be determined
MorphineTo be determinedTo be determinedTo be determined
DiclofenacTo be determinedTo be determinedTo be determined
Compound Maximal Efficacy (%MPE / % Inhibition) Route of Administration
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-olTo be determinede.g., i.p., p.o.
MorphineTo be determinede.g., s.c., i.p.
DiclofenacTo be determinede.g., i.p., p.o.

Conclusion

This guide outlines a systematic and robust approach for the preclinical evaluation of the analgesic efficacy of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. By employing a battery of validated nociceptive tests and comparing the results against well-established standard analgesics, researchers can generate the critical data necessary to determine the compound's potential as a novel pain therapeutic. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data, which is indispensable for the advancement of new chemical entities through the drug discovery pipeline.

References

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Benchmarking the Neuroprotective Effects of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the identification and validation of novel neuroprotective agents remain a cornerstone of modern neuroscience research. This guide provides a comprehensive comparative analysis of a promising novel compound, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (hereafter referred to as Compound X), against established neuroprotective agents. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the neuroprotective potential of this and similar molecules through rigorous, side-by-side experimental comparisons.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to the excessive production of reactive oxygen species (ROS), subsequent cellular damage, and activation of apoptotic pathways. Consequently, compounds with the ability to mitigate these effects are of significant therapeutic interest.

Compound X, a piperidine derivative, belongs to a class of molecules recognized for their potential to modulate neurological pathways. For instance, related structures like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol have demonstrated potent neuroprotection by blocking N-methyl-D-aspartate (NMDA) receptor responses[1]. This guide will outline a series of in vitro experiments designed to benchmark the neuroprotective efficacy of Compound X against well-characterized agents such as Edaravone and Citicoline[2][3][4].

Comparative In Vitro Efficacy Assessment

To objectively evaluate the neuroprotective potential of Compound X, a series of standardized in vitro assays are proposed. These assays will be conducted using the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurodegenerative disease research due to its dopaminergic phenotype and ease of culture[5][6]. The cells will be subjected to an oxidative insult using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons and is commonly used to model Parkinson's disease in vitro[7].

Experimental Workflow

The following workflow provides a systematic approach to assessing the neuroprotective effects of Compound X.

G cluster_0 Cell Culture & Seeding cluster_1 Pre-treatment cluster_2 Induction of Neurotoxicity cluster_3 Endpoint Assays A SH-SY5Y Cell Culture B Seed cells in 96-well plates A->B C Treat with Compound X, Edaravone, or Citicoline (various concentrations) B->C 24h incubation D Induce oxidative stress with 6-OHDA C->D 2h pre-treatment E Cell Viability (MTT Assay) D->E 24h post-insult F ROS Levels (DCFH-DA Assay) D->F Measure at 1h G Apoptosis (Caspase-3/7 Assay) D->G Measure at 6h

Caption: Experimental workflow for in vitro benchmarking.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[8][9][10]. A reduction in cell viability following 6-OHDA treatment is expected, and an effective neuroprotectant will mitigate this decline.

Hypothetical Data:

CompoundConcentration (µM)Cell Viability (% of Control)
Control (no 6-OHDA) -100
6-OHDA only -45.2 ± 3.5
Compound X 158.7 ± 4.1
1085.3 ± 5.2
5092.1 ± 4.8
Edaravone 155.1 ± 3.9
1078.9 ± 6.0
5088.4 ± 5.5
Citicoline 150.3 ± 4.3
1065.7 ± 5.1
5075.2 ± 4.9

Interpretation: These hypothetical results suggest that Compound X confers a dose-dependent protective effect against 6-OHDA-induced cytotoxicity, with a notably higher efficacy at 10 µM compared to both Edaravone and Citicoline.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is employed to quantify intracellular ROS levels. DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS[11][12][13][14][15]. A potent neuroprotectant will reduce the surge in ROS induced by 6-OHDA.

Hypothetical Data:

CompoundConcentration (µM)Relative Fluorescence Units (RFU)
Control -100 ± 8
6-OHDA only -350 ± 25
Compound X 10145 ± 15
Edaravone 10160 ± 18
Citicoline 10220 ± 22

Interpretation: The hypothetical data indicate that Compound X is a potent antioxidant, significantly reducing 6-OHDA-induced ROS production to a greater extent than the benchmark compounds at the same concentration.

Apoptosis Assessment (Caspase-3/7 Activity)

Activation of caspase-3 and -7 is a hallmark of the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD sequence, which is cleaved by active caspases to produce a light signal[16][17]. A reduction in this signal indicates an anti-apoptotic effect.

Hypothetical Data:

CompoundConcentration (µM)Caspase-3/7 Activity (Relative Luminescence)
Control -100 ± 10
6-OHDA only -420 ± 30
Compound X 10150 ± 12
Edaravone 10180 ± 15
Citicoline 10250 ± 20

Interpretation: These hypothetical results suggest that Compound X effectively inhibits the apoptotic pathway triggered by 6-OHDA, demonstrating superior anti-apoptotic activity compared to Edaravone and Citicoline in this model.

Proposed Mechanism of Action: Modulation of Key Neuroprotective Pathways

Based on the in vitro data, Compound X appears to exert its neuroprotective effects through a combination of antioxidant and anti-apoptotic activities. These effects are likely mediated by the modulation of key intracellular signaling pathways. Several pathways are critical in neuronal survival, including the Nrf2/HO-1 and CREB-BDNF pathways[[“]][19].

G cluster_0 Upstream Triggers cluster_1 Compound X Intervention cluster_2 Signaling Pathways cluster_3 Downstream Effects cluster_4 Cellular Outcome A Oxidative Stress (e.g., 6-OHDA) C Nrf2 Activation A->C D CREB Phosphorylation A->D B Compound X B->C Activates B->D Promotes E Increased Antioxidant Enzymes (e.g., HO-1) C->E F Increased BDNF Expression D->F H Neuroprotection E->H Reduces ROS G Caspase-3/7 Inhibition F->G G->H Inhibits Apoptosis

Caption: Proposed mechanism of Compound X.

Further investigation through western blotting or qPCR would be necessary to confirm the upregulation of proteins such as Nrf2, HO-1, and BDNF following treatment with Compound X.

Future Directions: In Vivo Validation

While the in vitro data are promising, the translation of these findings to a more complex biological system is crucial. An in vivo study using a rodent model of Parkinson's disease, such as the 6-OHDA or MPTP-induced lesion model, would be the logical next step[5][7][20][21][22]. Key outcome measures would include behavioral assessments (e.g., cylinder test for motor asymmetry), immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra, and measurement of striatal dopamine levels.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial evaluation of the neuroprotective properties of the novel compound, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. The presented hypothetical data, benchmarked against established neuroprotective agents, position Compound X as a promising candidate for further preclinical development. The proposed experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and comparable data. The elucidation of its mechanism of action and subsequent in vivo validation will be critical in determining its therapeutic potential for neurodegenerative diseases.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of Compound X, Edaravone, or Citicoline for 2 hours.

  • Induction of Toxicity: Add 6-OHDA to a final concentration of 100 µM and incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[8][23].

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals[10].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[23].

DCFH-DA ROS Assay
  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Loading: After the 6-OHDA incubation period (typically 1 hour for ROS assays), wash the cells with warm PBS and then add 100 µL of 10 µM DCFH-DA solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark[11][13].

  • Fluorescence Measurement: Measure the fluorescence intensity with excitation at 485 nm and emission at 530 nm using a fluorescence plate reader[13][14].

Caspase-Glo® 3/7 Assay
  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol, with a 6-hour incubation period following 6-OHDA addition.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions (Promega)[16][17].

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer[17].

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  • (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. (1993). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules. Retrieved from [Link]

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A Head-to-Head Comparison of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, celebrated for its conformational flexibility and presence in a multitude of clinically significant molecules.[1] Among these, the 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol framework has emerged as a versatile pharmacophore, demonstrating a remarkable ability to interact with a diverse array of biological targets. This guide offers a comprehensive, head-to-head comparison of derivatives of this core structure, providing researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to navigate this promising chemical space.

This document moves beyond a mere listing of compounds to delve into the causality behind experimental choices and the structure-activity relationships (SAR) that govern the performance of these derivatives. We will explore their modulation of key biological targets, including acetylcholinesterase (AChE) and opioid receptors, presenting a critical analysis of their potential as therapeutic agents.

Understanding the Core Moiety: A Privileged Scaffold

The 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol structure combines several key features that contribute to its pharmacological promiscuity. The tertiary amine of the piperidine ring is readily protonated at physiological pH, allowing for ionic interactions with receptor active sites. The benzyl group provides a lipophilic region capable of engaging in hydrophobic and aromatic interactions. Crucially, the 4-hydroxy and 2-hydroxyphenyl groups offer hydrogen bond donor and acceptor capabilities, critical for specific receptor recognition and binding affinity.

Comparative Analysis of Biological Activity

While a comprehensive study directly comparing a wide range of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol derivatives is not yet available in the public domain, a detailed analysis of structurally related analogs provides invaluable insights into the SAR of this class of compounds. This section will focus on two of the most prominent biological targets for this scaffold: acetylcholinesterase and opioid receptors.

Acetylcholinesterase (AChE) Inhibition: A Target for Neurodegenerative Diseases

The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] Several studies have demonstrated the potential of benzylpiperidine derivatives as potent AChE inhibitors.

A study on a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives revealed that modifications to the benzyl and piperidine moieties significantly impact AChE inhibitory activity.[3] While not possessing the exact 4-(2-hydroxyphenyl)piperidin-4-ol core, these findings offer valuable predictive insights.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzylpiperidine Derivatives [3]

CompoundR1R2AChE IC50 (µM)
7 HH35.2 ± 2.1
8 3-FH41.1 ± 3.5
9 3-ClH28.3 ± 1.8
10 3-BrH33.7 ± 2.9
19 -Diphenylacetate5.10 ± 0.24

Data synthesized from a study on related 1-benzylpiperidine derivatives.[3]

From this data, we can infer several key SAR trends. The introduction of small halogen substituents at the 3-position of the benzyl ring (compounds 8-10 ) does not appear to significantly enhance AChE inhibition compared to the unsubstituted analog (7 ). However, the replacement of the N-benzyl group with a more complex moiety, such as a diphenylacetate group (compound 19 ), leads to a marked increase in potency.[3] This suggests that the active site of AChE can accommodate bulkier substituents that may engage in additional binding interactions.

For the 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol scaffold, it is hypothesized that the 2-hydroxyphenyl group could form a key hydrogen bond with a residue in the catalytic anionic site (CAS) of AChE, while the benzyl group interacts with the peripheral anionic site (PAS). Further derivatization of the benzyl ring or replacement of the benzyl group with other aromatic systems could lead to the discovery of even more potent inhibitors.

Opioid Receptor Modulation: The Quest for Safer Analgesics

The 4-phenylpiperidine pharmacophore is a well-established motif in opioid receptor ligands, present in potent analgesics like fentanyl.[4] Research into 4-(hydroxyphenyl)piperidine derivatives has revealed their potential as both agonists and antagonists of opioid receptors, highlighting the nuanced SAR of this class.

A study exploring alkyl/phenylalkyl piperidine analogues based on a metabolite of tramadol identified highly potent and selective µ-opioid receptor (MOR) agonists.[5] One compound, a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue, exhibited a Ki of 0.0034 nM for the MOR.[5] This underscores the profound impact of substitution on the piperidine ring and the position of the hydroxyl group on the phenyl ring.

Conversely, a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives demonstrated their activity as opioid receptor antagonists.[6] The position of the hydroxyl group on the aryl ring was found to be critical for binding affinity at µ, κ, and δ opioid receptors.

Table 2: Comparative Opioid Receptor Binding Affinity of 4-(hydroxyphenyl)piperidine Derivatives [6]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260

Data from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives.[6]

These findings suggest that the 2-hydroxy substitution, as present in the core topic scaffold, may confer a different selectivity profile compared to the 3-hydroxy and 4-hydroxy analogs. The ortho-hydroxyl group is positioned to engage in intramolecular hydrogen bonding with the tertiary alcohol, which could influence the preferred conformation of the molecule and its interaction with the receptor.

Experimental Protocols

To facilitate further research and validation of these findings, this section provides detailed, step-by-step methodologies for key in vitro assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for quantifying AChE activity.

Diagram 1: Workflow for Acetylcholinesterase Inhibition Assay

G prep Prepare Reagents (Buffer, AChE, DTNB, ATCI) plate Plate AChE Solution prep->plate add_cpd Add Test Compounds & Controls plate->add_cpd incubate Incubate (15 min) add_cpd->incubate add_reagents Add DTNB & ATCI incubate->add_reagents measure Measure Absorbance at 412 nm add_reagents->measure analyze Data Analysis (Calculate % Inhibition & IC50) measure->analyze

Caption: A stepwise workflow for the colorimetric acetylcholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 25 µL of the AChE solution.

    • Add 50 µL of the serially diluted test compounds or positive control to their respective wells. For negative control wells, add 50 µL of the assay buffer.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • To each well, add 50 µL of the DTNB solution.

    • Initiate the enzymatic reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Opioid Receptor Binding Assay

This competitive binding assay determines the affinity of a test compound for a specific opioid receptor subtype.

Diagram 2: Workflow for Opioid Receptor Binding Assay

G prep Prepare Reagents (Membranes, Radioligand, Buffers) plate Plate Receptor Membranes prep->plate add_ligands Add Radioligand & Test Compounds plate->add_ligands incubate Incubate to Equilibrium add_ligands->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter measure Measure Radioactivity filter->measure analyze Data Analysis (Calculate Ki) measure->analyze

Caption: A generalized workflow for a radioligand opioid receptor binding assay.

Materials:

  • Cell membranes expressing the human µ, κ, or δ opioid receptor

  • Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • Naloxone (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

    • For total binding wells, omit the test compound.

    • For non-specific binding wells, add a high concentration of naloxone.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the IC50 value of the test compound from a competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[6]

Future Directions and Concluding Remarks

The 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available data on related structures strongly suggests that subtle modifications to this core can lead to significant changes in biological activity and target selectivity. Future research should focus on the systematic synthesis and evaluation of a focused library of these derivatives to elucidate a more precise structure-activity relationship.

Key areas for exploration include:

  • Substitution on the Benzyl Ring: Investigating the effect of electron-donating and electron-withdrawing groups at various positions.

  • Modification of the Piperidine Nitrogen: Replacing the benzyl group with other arylalkyl or heteroarylalkyl moieties.

  • Stereochemistry: Asymmetric synthesis to evaluate the activity of individual enantiomers.

  • Derivatization of the Hydroxyl Groups: Exploring the impact of etherification or esterification on binding affinity and pharmacokinetic properties.

By employing the experimental protocols outlined in this guide and building upon the existing knowledge of related piperidine derivatives, researchers can unlock the full therapeutic potential of the 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol class of compounds. The insights provided herein are intended to serve as a valuable resource for those at the forefront of drug discovery, empowering them to design and develop the next generation of targeted therapeutics.

References

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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and biological characterization of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, a piperidine derivative with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, reproducible protocol and a comparative analysis with relevant alternative compounds.

Introduction

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a notable example, sharing structural similarities with established neuromodulatory agents. Its core structure, combining a benzyl-protected piperidine ring with a 2-hydroxyphenyl moiety at the 4-position, suggests potential interactions with various central nervous system (CNS) targets.

This guide will first detail a robust and reproducible synthetic route to 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. Subsequently, it will outline a systematic approach to its biological evaluation, with a primary focus on its potential activity at the sigma-1 (σ₁) receptor, a versatile chaperone protein implicated in a range of neurological disorders.[1][2] A comparative analysis with known σ₁ receptor ligands will be provided to contextualize its potential therapeutic value.

Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol: A Step-by-Step Protocol

The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be reliably achieved through a two-step process involving a Grignard reaction followed by a demethylation step. This approach offers high yields and employs readily available starting materials.

Overall Synthetic Scheme

synthesis_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Demethylation A 1-Benzyl-4-piperidone C 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol A->C THF, 0°C to rt B 2-Methoxyphenylmagnesium bromide B->C D 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol F 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol D->F DCM, -78°C to rt E BBr₃ E->F

Caption: Synthetic workflow for 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol via Grignard Reaction

The initial step involves the nucleophilic addition of a Grignard reagent, prepared from 2-bromoanisole, to the carbonyl group of 1-benzyl-4-piperidone.[3]

  • Materials:

    • 1-Benzyl-4-piperidone

    • Magnesium turnings

    • 2-Bromoanisole

    • Anhydrous tetrahydrofuran (THF)

    • Dry diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine if necessary. Add a solution of 2-bromoanisole (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent (2-methoxyphenylmagnesium bromide).

    • Grignard Reaction: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Work-up: Cool the reaction mixture again to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol.

    • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Demethylation to 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

The final step is the cleavage of the methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[4]

  • Materials:

    • 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Anhydrous dichloromethane (DCM)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the purified 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol (1.0 eq) in anhydrous DCM and cool the solution to -78°C in a dry ice/acetone bath under a nitrogen atmosphere.

    • Add a solution of BBr₃ in DCM (1.5 eq) dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0°C and quench by the slow addition of methanol.

    • Wash the mixture with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The final product, 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, can be purified by recrystallization or flash column chromatography.

Biological Testing: Unveiling the Pharmacological Profile

Based on its structural similarity to Ifenprodil, a known NMDA receptor antagonist that also exhibits affinity for sigma receptors, it is hypothesized that 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol will primarily interact with the σ₁ receptor.[5][6] The following section outlines a comprehensive strategy for testing this hypothesis.

Primary Target: The Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways and is a promising therapeutic target for neurological disorders.[1]

sigma1_pathway cluster_er Endoplasmic Reticulum s1r_bip σ₁R-BiP Complex s1r_active Active σ₁R s1r_bip->s1r_active Dissociation ligand σ₁ Ligand (e.g., 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol) ligand->s1r_bip Binding ion_channels Ion Channels (e.g., K+, Ca2+) s1r_active->ion_channels Modulation downstream Downstream Signaling (e.g., Ca2+ mobilization, neuroprotection) ion_channels->downstream

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for σ₁ Receptor Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.

  • Materials:

    • Test Compound: 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

    • Radioligand: -Pentazocine (a selective σ₁ receptor ligand)

    • Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM)

    • Membrane preparation: Guinea pig brain or cells expressing the human σ₁ receptor

    • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Assay Setup: In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 50-100 µg of protein)

      • -Pentazocine (at a concentration near its Kd, e.g., 1-2 nM)

      • Varying concentrations of the test compound (1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol) or vehicle for total binding.

      • A high concentration of haloperidol (10 µM) for determining non-specific binding.

    • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis with Alternative σ₁ Receptor Ligands

To understand the potential of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, its binding affinity should be compared with that of well-characterized σ₁ receptor ligands.

CompoundStructureσ₁ Receptor Ki (nM)Functional ActivityKey Features
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (Structure to be determined experimentally)Hypothesized to be in the low nanomolar rangeTo be determinedStructurally similar to Ifenprodil.
Ifenprodil 4-benzyl-alpha-(4-hydroxyphenyl)-beta-methyl-1-piperidineethanol~125[7]Antagonist at NMDA receptorsAlso binds to σ₂ receptors.
Haloperidol 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one~2-4[8]AntagonistAlso a potent D₂ receptor antagonist.[9]
NE-100 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine~1[10]AntagonistHighly selective for σ₁ over σ₂ receptors.
PRE-084 2-(4-morpholin-4-yl)ethyl 1-phenylcyclohexane-1-carboxylate~2.2[11]AgonistHighly selective σ₁ receptor agonist.[12][13]

Conclusion and Future Directions

This guide provides a comprehensive framework for the reproducible synthesis and biological evaluation of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. The proposed synthetic route is robust and scalable, while the outlined biological assays will enable a thorough characterization of its pharmacological profile.

The strong structural resemblance to Ifenprodil suggests that 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a promising candidate for exhibiting high affinity for the σ₁ receptor. Experimental validation of this hypothesis is a critical next step. Further investigations should also include determining its functional activity (agonist versus antagonist) at the σ₁ receptor and assessing its selectivity against other relevant CNS targets, including the NMDA receptor and other sigma receptor subtypes. The comparative data presented here will serve as a valuable benchmark for interpreting these future findings and guiding the subsequent stages of drug discovery and development.

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A Strategic Guide to the Pharmacological Verification of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol: A Novel CNS Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary: Charting the Unknown

The compound 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol represents a novel chemical entity with significant therapeutic potential, predicated on its structural resemblance to well-established central nervous system (CNS) pharmacophores. The N-benzylpiperidine and 4-aryl-4-hydroxypiperidine motifs are integral to a multitude of compounds demonstrating activity at critical CNS targets, including opioid receptors, sigma receptors, and monoamine transporters. To date, the pharmacological profile of this specific molecule remains uncharacterized in publicly accessible literature.

This guide presents a comprehensive, tiered strategy for the independent verification and elucidation of its pharmacological profile. It is designed not as a rigid protocol, but as a logical and scientifically-grounded workflow, moving from broad, high-throughput screening to specific, mechanistic, and in vivo validation. We will detail the requisite experimental protocols, explain the scientific rationale behind each decision point, and propose a framework for interpreting the resulting data in comparison to established reference compounds. This document serves as a roadmap for any research team seeking to unlock the therapeutic promise of this and similar novel chemical entities.

Part 1: De-risking and Target Identification - A Tiered In Vitro Screening Cascade

The initial phase of characterization is designed to efficiently identify primary biological targets while simultaneously flagging potential safety liabilities. Our approach prioritizes a broad screening funnel that narrows to specific, high-value targets based on emerging data.

Foundational Safety and Liability Profiling

Before committing resources to extensive efficacy testing, it is imperative to conduct foundational safety and liability assessments. These assays identify potential "show-stopper" issues early in the discovery process.

A preliminary assessment of cytotoxicity is essential to distinguish specific pharmacological effects from general cellular toxicity and to establish a viable concentration range for subsequent in vitro assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours.[1][2][3][4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The concentration that reduces cell viability by 50% (CC₅₀) is determined.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT prolongation, a serious cardiac arrhythmia.[6] Early assessment is a regulatory expectation and a critical safety checkpoint.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Line: Utilize HEK293 cells stably expressing the hERG channel.

  • Instrumentation: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[6]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[7][8]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: Measure the percentage inhibition of the hERG tail current at each concentration.

  • Analysis: Calculate the IC₅₀ value, the concentration at which the compound inhibits 50% of the hERG current. A known hERG inhibitor like E-4031 serves as a positive control.[6]

Broad Target Screening: Identifying the Pharmacological Neighborhood

Based on the N-benzylpiperidine and 4-arylpiperidine scaffolds, the most probable primary targets are opioid receptors, sigma receptors, and monoamine transporters.[9] A competitive radioligand binding assay panel is the most efficient method to survey these possibilities simultaneously.

G cluster_0 Tier 1: Broad Binding Screen cluster_1 Opioid Receptor Panel cluster_2 Sigma Receptor Panel cluster_3 Monoamine Transporter Panel Test_Compound 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (e.g., at 1 µM and 10 µM) MOR Mu-Opioid Receptor (MOR) Test_Compound->MOR Competitive Binding Assays DOR Delta-Opioid Receptor (DOR) Test_Compound->DOR Competitive Binding Assays KOR Kappa-Opioid Receptor (KOR) Test_Compound->KOR Competitive Binding Assays Sigma1 Sigma-1 Receptor Test_Compound->Sigma1 Competitive Binding Assays Sigma2 Sigma-2 Receptor Test_Compound->Sigma2 Competitive Binding Assays DAT Dopamine Transporter (DAT) Test_Compound->DAT Competitive Binding Assays SERT Serotonin Transporter (SERT) Test_Compound->SERT Competitive Binding Assays NET Norepinephrine Transporter (NET) Test_Compound->NET Competitive Binding Assays

Caption: Tier 1 screening workflow for the test compound.

Experimental Protocol: Radioligand Binding Assays

This is a generalized protocol adaptable for each target.

  • Receptor Source: Use commercially available cell membranes from cell lines stably expressing the human recombinant target receptor (e.g., CHO-hMOR, HEK-hDAT).[10][11]

  • Radioligand: Select a high-affinity radioligand specific for the target (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for Sigma-1, [³H]-WIN 35,428 for DAT).

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its K_d), and the test compound at two screening concentrations (e.g., 1 µM and 10 µM).

  • Controls:

    • Total Binding: Radioligand + membranes (no test compound).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled ligand (e.g., 10 µM Naloxone for MOR).

  • Incubation: Incubate the plates to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A significant inhibition (typically >50%) at 1 µM suggests a "hit" and warrants further investigation.

Target FamilyReceptor/TransporterRadioligandNon-Specific Ligand
Opioid Receptors Mu (MOR)[³H]-DAMGONaloxone
Delta (DOR)[³H]-NaltrindoleNaloxone
Kappa (KOR)[³H]-U69,593U69,593
Sigma Receptors Sigma-1[³H]-(+)-PentazocineHaloperidol
Sigma-2[³H]-DTG (+mask for σ1)Haloperidol
Monoamine Transporters Dopamine (DAT)[³H]-WIN 35,428GBR 12909
Serotonin (SERT)[³H]-CitalopramImipramine
Norepinephrine (NET)[³H]-NisoxetineDesipramine

Part 2: Hit Confirmation and Mechanistic Elucidation

Assuming a "hit" is identified in the primary screen—for the purpose of this guide, we will hypothesize significant binding to the mu-opioid receptor (MOR)—the next phase involves confirming this interaction, determining its functional consequence (agonist vs. antagonist), and assessing its selectivity.

Affinity and Selectivity Profiling

A full concentration-response curve is generated to determine the binding affinity (K_i) of the compound for the MOR.

Experimental Protocol: Competitive Binding K_i Determination

This protocol is an extension of the screening assay.

  • Setup: The assay is performed as described in section 1.2, but instead of two fixed concentrations, a range of 8-12 concentrations of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is used (e.g., from 0.1 nM to 10 µM).

  • Analysis: The data are plotted as percent inhibition versus log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). The K_i is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

To assess selectivity, full K_i determinations are also performed for the delta- and kappa-opioid receptors. This is crucial as receptor selectivity dictates the therapeutic window and side-effect profile.

Comparative Data Presentation: Opioid Receptor Affinity

CompoundMOR K_i (nM)DOR K_i (nM)KOR K_i (nM)MOR/DOR SelectivityMOR/KOR Selectivity
Test Compound ExperimentalExperimentalExperimentalCalculatedCalculated
Morphine (Reference)~1-5~200-400~30-60~100x~10x
DAMGO (Reference)~1-2>1000>1000>500x>500x
Naloxone (Reference)~1-2~10-20~10-20~10x~10x
Functional Characterization: Agonist or Antagonist?

Binding to a receptor does not reveal the functional outcome. The [³⁵S]GTPγS binding assay is a classic method to measure G-protein activation, the first step in the signaling cascade for G_i/o-coupled receptors like the opioid receptors.[12]

G cluster_0 Tier 2: Functional Assays cluster_1 Agonist Mode cluster_2 Antagonist Mode Test_Compound Test Compound GTP_Assay [35S]GTPγS Binding Assay (MOR-expressing membranes) Test_Compound->GTP_Assay Agonist_Result Stimulation of [35S]GTPγS binding? (Measure EC50, Emax) GTP_Assay->Agonist_Result Run alone Antagonist_Result Inhibition of DAMGO-stimulated [35S]GTPγS binding? (Measure IC50, Ki) GTP_Assay->Antagonist_Result Run in presence of DAMGO

Caption: Workflow for determining functional activity at MOR.

Experimental Protocol: [³⁵S]GTPγS Functional Assay

  • Reagents: Prepare an assay buffer containing GDP (to ensure receptors are in an inactive state), MgCl₂, and [³⁵S]GTPγS.

  • Agonist Mode:

    • In a 96-well plate, incubate MOR-expressing membranes with increasing concentrations of the test compound.

    • Add [³⁵S]GTPγS to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by filtration and measure bound [³⁵S]GTPγS via scintillation counting.

    • Analysis: Plot stimulation over baseline versus log concentration to determine the EC₅₀ (potency) and E_max (efficacy) relative to a full agonist like DAMGO.

  • Antagonist Mode:

    • Pre-incubate MOR membranes with increasing concentrations of the test compound.

    • Add a fixed concentration of a known agonist (e.g., DAMGO at its EC₈₀).

    • Add [³⁵S]GTPγS and proceed as in agonist mode.

    • Analysis: Plot the inhibition of the DAMGO-stimulated signal versus log concentration to determine the IC₅₀.

Comparative Data Presentation: MOR Functional Activity

CompoundAssay ModePotency (EC₅₀/IC₅₀, nM)Efficacy (E_max % vs DAMGO)
Test Compound AgonistExperimentalExperimental
AntagonistExperimentalN/A
DAMGO (Agonist) Agonist~5-20100% (by definition)
Morphine (Partial Agonist) Agonist~20-100~60-80%
Naloxone (Antagonist) Antagonist~5-15N/A

Part 3: In Vivo Validation - Assessing Therapeutic Potential

If in vitro data reveal a potent and selective MOR agonist profile, the next logical step is to assess its potential for producing analgesia in established animal models.

Models of Acute Nociceptive Pain

The hot plate test is a classic model for assessing centrally-mediated analgesia, which is characteristic of MOR agonists.[13][14][15]

Experimental Protocol: Hot Plate Test

  • Animals: Use male mice (e.g., C57BL/6 strain, 20-25g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour.

  • Baseline Latency: Place each mouse on the hot plate and record the time until it exhibits a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[5]

  • Dosing: Administer the test compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., morphine, 5-10 mg/kg).

  • Post-Dose Testing: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: The effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

Model of Inflammatory and Neuropathic Pain

The formalin test is a more complex model that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception (Phase I) and inflammatory/sensitization-mediated pain (Phase II).[3][4][10]

Experimental Protocol: Formalin Test

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound, vehicle, or positive control (e.g., morphine) at a predetermined time before the formalin injection.

    • Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5%) into the plantar surface of one hind paw.

    • Immediately place the animal in an observation chamber.

  • Observation: Record the cumulative time the animal spends licking or biting the injected paw over two periods:

    • Phase I (Acute): 0-5 minutes post-injection.

    • Phase II (Inflammatory): 15-40 minutes post-injection.

  • Data Analysis: Compare the total licking/biting time in the drug-treated groups to the vehicle-treated group for both phases.

Comparative Data Presentation: In Vivo Analgesia

CompoundHot Plate ED₅₀ (mg/kg)Formalin Phase I (% Inhibition at X mg/kg)Formalin Phase II (% Inhibition at X mg/kg)
Test Compound ExperimentalExperimentalExperimental
Morphine ~5-8~70-90%~80-100%
Ketoprofen (NSAID) Inactive~20-40%~60-80%

Conclusion and Path Forward

This guide outlines a systematic and resource-efficient strategy for the initial pharmacological characterization of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol. By progressing through a logical sequence of safety, broad screening, mechanistic, and in vivo assays, a comprehensive data package can be generated. The hypothetical focus on the mu-opioid receptor serves as an illustrative example; should the initial screen identify activity at sigma receptors or monoamine transporters, the subsequent functional and in vivo assays would be adapted accordingly (e.g., using models of psychosis or depression). This self-validating system, grounded in established protocols and compared against benchmark compounds, will provide the robust, high-quality data necessary to make informed decisions about the future development of this promising new chemical entity.

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